molecular formula C8H8O2 B1585835 Phenoxyacetaldehyde CAS No. 2120-70-9

Phenoxyacetaldehyde

Cat. No.: B1585835
CAS No.: 2120-70-9
M. Wt: 136.15 g/mol
InChI Key: XFFILAFLGDUMBF-UHFFFAOYSA-N
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Description

Phenoxyacetaldehyde (CAS 2120-70-9) is a high-purity organic compound supplied for professional research and development applications. This colorless to pale liquid, with a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol, serves as a valuable intermediate and active compound in various scientific fields . In the fragrance industry, it is prized for its distinct organoleptic properties, characterized by a fresh, green, leafy, and hyacinth-like odor with leathery and ozonic undertones, making it a component of interest in the development of novel scent profiles . Beyond its application in perfumery, this compound is investigated in pharmacological and biological research. Studies suggest it exhibits notable biological activity, including the potential to inhibit the growth of hematopoietic cells and influence specific biochemical pathways, marking it as a candidate for further therapeutic agent discovery . The compound can be produced through the vapor-phase oxidation of phenoxyethanol, a process detailed in historical patents . Product Specification: CAS RN: 2120-70-9 / MDL: MFCD00134414 / Molecular Formula: C8H8O2 / Boiling Point: ~220 °C / Density: ~1.069 g/cm³ / Flash Point: ~92.4 °C . This product is provided for research purposes only and must be handled by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions, which recommend storage in an inert atmosphere at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyacetaldehyde
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InChI

InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2
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InChI Key

XFFILAFLGDUMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID1051858
Record name Phenoxyacetaldehyde
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Molecular Weight

136.15 g/mol
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CAS No.

2120-70-9
Record name Phenoxyacetaldehyde
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Record name Acetaldehyde, 2-phenoxy-
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Record name Acetaldehyde, 2-phenoxy-
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Record name Phenoxyacetaldehyde
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Record name Phenoxyacetaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2120-70-9

This technical guide provides a comprehensive overview of phenoxyacetaldehyde, a significant organic compound utilized in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on experimental procedures and data presentation.

Chemical and Physical Properties

This compound, with the CAS number 2120-70-9, is an aromatic aldehyde with a distinct floral and green odor profile.[1] Its chemical and physical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1][2]
Appearance Colorless clear viscous liquid (est.)
Density 1.069 g/cm³[3]
Boiling Point 160-162 °C[3]
94 °C @ 6 Torr[3]
Flash Point 92.4 °C[3]
Refractive Index 1.505[3]
Vapor Pressure 0.113 mmHg at 25°C[3]
Solubility Soluble in alcohol. Insoluble in water.

Table 2: Computed and Safety Properties of this compound

PropertyValueReference(s)
XLogP3 1.8[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Exact Mass 136.052429494[3]
Topological Polar Surface Area 26.3 Ų[3]
GHS Hazard Statements H315: Causes skin irritation[3]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362[3]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its key spectral data.

Table 3: Spectral Data of this compound

Spectrum TypeKey Peaks and AssignmentsReference(s)
¹H NMR Data not fully available in search results. A user-submitted query on a tutoring website shows a spectrum for labeling.[4]
¹³C NMR Data available on PubChem, but specific peak assignments are not detailed in the provided search results.[5]
IR Spectroscopy Data available on PubChem, but specific peak frequencies and their corresponding vibrational modes are not detailed in the provided search results.[5]
Mass Spectrometry (GC-MS) Data available on PubChem, but a detailed fragmentation analysis is not provided in the search results.[5]

Synthesis of this compound

This compound can be synthesized through various methods. A common industrial method involves the vapor phase oxidation of phenoxyethanol (B1677644).

Experimental Protocol: Vapor Phase Oxidation of Phenoxyethanol

This protocol is based on a patented process for the production of this compound.[1]

Objective: To synthesize this compound by the catalytic oxidation of phenoxyethanol.

Materials:

  • Phenoxyethanol

  • Supported silver metal catalyst (e.g., on Alundum)

  • Air or an oxygen-containing gas

  • Reactor tube

  • Condenser

  • Purification setup (e.g., for extraction and distillation)

Procedure:

  • A vaporous mixture of phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol in the mixture is typically between 0.3 to 5 volume percent.[1]

  • The vaporous mixture is passed through a reactor tube containing a supported silver metal catalyst.[1]

  • The catalyst is maintained at a temperature between 225 °C and 275 °C. Optimal yields are reported to be achieved at temperatures between 250 °C and 275 °C.[1]

  • The gaseous reaction product emerging from the reactor is passed through a condenser to liquefy the crude this compound.[1]

  • The crude product can be purified by conventional methods such as solvent extraction (e.g., with xylene) followed by distillation to separate the this compound from unreacted phenoxyethanol and by-products.[1]

Workflow for the Synthesis of this compound

G Synthesis of this compound via Oxidation cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Phenoxyethanol Phenoxyethanol Vaporization Vaporization and Mixing Phenoxyethanol->Vaporization Oxygen Oxygen (from Air) Oxygen->Vaporization Reaction Catalytic Oxidation (Ag Catalyst, 225-275 °C) Vaporization->Reaction Vaporous Mixture Condensation Condensation Reaction->Condensation Gaseous Product Crude Crude this compound Condensation->Crude Purification Purification (Extraction/Distillation) Crude->Purification Pure Pure this compound Purification->Pure

Caption: A workflow diagram illustrating the synthesis of this compound from phenoxyethanol.

Chemical Reactivity and Potential Applications

As an aldehyde, this compound is a versatile intermediate in organic synthesis. It can undergo a variety of reactions typical of aldehydes, such as aldol (B89426) condensations and Wittig reactions, to form more complex molecules. Its pleasant scent also leads to its use in the fragrance industry.[1]

Aldol Condensation

The aldol condensation is a powerful carbon-carbon bond-forming reaction. This compound, possessing α-hydrogens, can act as both an electrophile and a nucleophile (via its enolate). A general representation of a base-catalyzed self-aldol condensation of this compound is depicted below.

Logical Pathway for the Aldol Condensation of this compound

G Base-Catalyzed Aldol Condensation of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde1 This compound (Nucleophile Precursor) Enolate Enolate Ion Aldehyde1->Enolate Deprotonation Aldehyde2 This compound (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde2->Alkoxide Base Base (e.g., NaOH) Base->Enolate Enolate->Alkoxide Nucleophilic Attack Aldol_Adduct Aldol Adduct (β-Hydroxy Aldehyde) Alkoxide->Aldol_Adduct Protonation Final_Product α,β-Unsaturated Aldehyde Aldol_Adduct->Final_Product Dehydration Water Water

Caption: A logical diagram showing the key steps in the base-catalyzed aldol condensation of this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphorus ylide (Wittig reagent) to produce a substituted alkene. The general scheme for this reaction is outlined below.

Conceptual Workflow of the Wittig Reaction with this compound

G Wittig Reaction of this compound cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Betaine Betaine (optional) Aldehyde->Betaine Ylide Phosphorus Ylide (Wittig Reagent) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide Decomposition

Caption: A conceptual diagram illustrating the reaction pathway of the Wittig reaction involving this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological signaling pathways directly involving this compound. As a reactive aldehyde, it could potentially interact with biological macromolecules, but further research is needed to elucidate any specific mechanisms of action or metabolic pathways.

Conclusion

This compound is a valuable chemical intermediate with established applications in the fragrance industry and significant potential in organic synthesis. This guide has provided a detailed summary of its properties, a protocol for its synthesis, and an overview of its reactivity. Further research into its biological effects and the development of more detailed and varied synthetic protocols will undoubtedly expand its utility for the scientific community.

References

An In-depth Technical Guide to the Synthesis of Phenoxyacetaldehyde from Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methods for the synthesis of phenoxyacetaldehyde from 2-phenoxyethanol (B1175444). The document details two primary synthetic routes: vapor phase catalytic oxidation using a supported silver catalyst and liquid phase aerobic oxidation employing a Copper/TEMPO catalyst system. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visualizations of the chemical processes and workflows.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation via the oxidation of the readily available 2-phenoxyethanol is a key transformation. The selection of an appropriate synthetic methodology is crucial and depends on factors such as scale, desired purity, and available equipment. This guide explores a high-temperature, vapor-phase method suitable for continuous processing and a milder, liquid-phase method amenable to batch synthesis in a standard laboratory setting.

Synthetic Methodologies

Vapor Phase Oxidation with Supported Silver Catalyst

This method involves passing a vaporous mixture of 2-phenoxyethanol and an oxygen-containing gas over a heated, supported silver catalyst. The reaction is highly dependent on temperature and reactant concentrations.

Reaction Scheme:

cluster_products Products Phenoxyethanol (B1677644) 2-Phenoxyethanol This compound This compound Phenoxyethanol->this compound Ag Catalyst 225-275 °C O2 O₂ H2O H₂O

Figure 1: Oxidation of 2-phenoxyethanol to this compound.
ParameterValueReference
CatalystSilver metal supported on Alundum[1]
Temperature Range225 - 275 °C[1]
Optimal Temperature~250 - 275 °C[1]
Reactant Mixture0.5 - 2 vol% phenoxyethanol in excess air[1]
Space Velocity10,000 - 19,000 h⁻¹[1]
Optimal Space Velocity14,000 - 17,000 h⁻¹[1]
Yield30 - 40%[1]
Efficiency70 - 100%[1]

Catalyst Preparation (Supported Silver Catalyst):

  • Precipitation of Silver Oxide:

    • Dissolve 14.3 parts of sodium hydroxide (B78521) in approximately 286 parts of water.

    • With stirring, slowly add a solution of 54.4 parts of silver nitrate (B79036) in an equal volume of water to the sodium hydroxide solution. A precipitate of silver oxide will form.

    • Allow the precipitate to settle.

  • Washing the Precipitate:

    • Decant the supernatant.

    • Wash the silver oxide precipitate ten times with warm water (~50 °C), using approximately 250 parts of water for each wash. Decant the water after each wash.

  • Addition of Promoter:

    • Prepare a promoter solution by combining 6.4 parts of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) with 4.4 parts of 85% lactic acid.

    • Add the resulting solution to the silver oxide slurry.

  • Impregnation of Support:

    • The resulting slurry is used to impregnate the Alundum support material.

    • The impregnated support is then dried and calcined to produce the final catalyst.

Vapor Phase Oxidation of 2-Phenoxyethanol:

G start Start vaporize Vaporize 2-Phenoxyethanol and mix with excess air start->vaporize reactor Pass vaporous mixture over supported silver catalyst (225-275 °C) vaporize->reactor condense Condense gaseous product reactor->condense separate Separate aqueous layer by decantation condense->separate extract Extract organic layer with xylene separate->extract distill Distill to remove xylene and separate this compound from unreacted phenoxyethanol extract->distill product Pure this compound distill->product recycle Recycle unreacted phenoxyethanol distill->recycle end End product->end recycle->vaporize

Figure 2: Workflow for vapor phase oxidation of 2-phenoxyethanol.
  • Reaction Setup:

    • A suitable reactor, such as a packed-bed reactor, is loaded with the supported silver catalyst.

    • The reactor is heated to the desired temperature (225-275 °C).

  • Reaction Execution:

    • A vaporous mixture of 2-phenoxyethanol (0.5-2 vol%) and excess air is continuously passed through the heated catalyst bed.

    • The space velocity should be maintained between 10,000 and 19,000 h⁻¹.

  • Product Collection:

    • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.

  • Purification:

    • The condensed liquid, which contains this compound, unreacted phenoxyethanol, and water, is collected.

    • The aqueous layer is separated by decantation.

    • The organic layer is extracted with xylene.

    • The xylene extract is subjected to distillation to first remove the xylene, followed by fractional distillation to separate the this compound from the higher-boiling unreacted phenoxyethanol.

    • The recovered unreacted phenoxyethanol can be recycled back into the feed stream.

Cu/TEMPO Catalyzed Aerobic Oxidation

This method utilizes a homogeneous catalyst system comprising a copper(I) salt, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a ligand such as 2,2'-bipyridine (B1663995) (bpy), and a base. The reaction proceeds under an atmosphere of air or oxygen at or near room temperature.

Simplified Catalytic Cycle:

G CuI Cu(I) CuI->CuI + O₂ → [Cu₂O₂] → 2Cu(II) + 2H₂O CuII_alkoxide Cu(II)-alkoxide CuI->CuII_alkoxide + 2-Phenoxyethanol CuII_alkoxide->CuI + this compound + TEMPO-H Phenoxyethanol 2-Phenoxyethanol This compound This compound TEMPO_plus TEMPO⁺ TEMPOH TEMPO-H TEMPO_plus->TEMPOH + 2e⁻ + 2H⁺ TEMPOH->TEMPO_plus + Cu(I) O2 O₂ H2O H₂O

Figure 3: Simplified Cu/TEMPO catalytic cycle.

ParameterValueReference
Catalyst System--INVALID-LINK--, bpy, TEMPO, NMI[2][3]
SolventAcetonitrile (B52724) (MeCN)[2]
OxidantAmbient Air or Oxygen[2]
TemperatureRoom Temperature[2]
Typical Reaction Time2 - 24 hours[2]
Expected YieldHigh[2]
Expected PurityHigh after purification[2]

Aerobic Oxidation of 2-Phenoxyethanol:

G start Start dissolve Dissolve 2-phenoxyethanol in acetonitrile start->dissolve add_catalyst Add [Cu(MeCN)₄](OTf), bpy, TEMPO, and NMI dissolve->add_catalyst react Stir under ambient air at room temperature add_catalyst->react quench Quench reaction with water react->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract wash_dry Wash organic layer with brine, dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product Pure this compound purify->product end End product->end

Figure 4: Workflow for Cu/TEMPO catalyzed aerobic oxidation.
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanol (1.0 mmol).

    • Dissolve the 2-phenoxyethanol in acetonitrile (5 mL).

  • Catalyst Addition:

    • Sequentially add --INVALID-LINK-- (0.05 mmol, 5 mol%), 2,2'-bipyridine (bpy) (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%) to the reaction mixture.

    • Finally, add N-methylimidazole (NMI) (0.1 mmol, 10 mol%).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature, open to the ambient air.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica (B1680970) gel column chromatography.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by its physicochemical properties and spectroscopic analysis.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₈O₂[4]
Molecular Weight136.15 g/mol [4]
AppearanceColorless, viscous liquid[1][5]
Boiling Point220.4 °C at 760 mmHg[]
Density1.069 g/cm³[]
Refractive Index1.505[]
SolubilitySoluble in ethanol[4]
Spectroscopic Data
TechniqueData
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of δ 6.8-7.4 ppm), a singlet for the aldehydic proton (around δ 9.7 ppm), and a singlet for the methylene (B1212753) protons adjacent to the oxygen and carbonyl group (around δ 4.5 ppm).
¹³C NMR The carbon NMR spectrum should exhibit a signal for the carbonyl carbon (around δ 200 ppm), signals for the aromatic carbons (in the region of δ 115-160 ppm), and a signal for the methylene carbon (around δ 70 ppm).
IR Spectroscopy The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks include those for the C-O-C ether linkage and the aromatic C-H and C=C bonds.

References

Spectroscopic Profile of Phenoxyacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Phenoxyacetaldehyde (CAS No: 2120-70-9), a significant organic compound with applications in various chemical syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.77s1H-CHO
7.32 - 7.26m2HAr-H (meta)
6.99 - 6.94m3HAr-H (ortho, para)
4.60s2H-O-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Chemical Shift (δ) ppmCarbon Type
199.9C=O (Aldehyde)
157.9Ar-C (Quaternary, C-O)
129.6Ar-CH (meta)
121.6Ar-CH (para)
114.8Ar-CH (ortho)
73.1-O-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3065, 3042MediumAromatic C-H Stretch
2932, 2878MediumAliphatic C-H Stretch
2830, 2730MediumAldehyde C-H Stretch (Fermi resonance)
1740StrongC=O Stretch (Aldehyde)
1599, 1495StrongAromatic C=C Stretch
1244StrongAryl-O-C Stretch (Asymmetric)
1078StrongAryl-O-C Stretch (Symmetric)
754, 691StrongAromatic C-H Bend (Out-of-plane)

Sample Phase: Liquid Film

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
13625[M]⁺ (Molecular Ion)
107100[M - CHO]⁺
9430[C₆H₅OH]⁺
7780[C₆H₅]⁺
6520[C₅H₅]⁺
5135[C₄H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are collected and averaged.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

  • Instrumentation: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Instrumentation: An electron ionization (EI) mass spectrometer is used for the analysis.

  • Ionization: The sample molecules are bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Detection: The abundance of each ion is measured by an electron multiplier detector, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

Phenoxyacetaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenoxyacetaldehyde, detailing its chemical structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. Furthermore, it explores the toxicological profile and proposes a potential signaling pathway based on current knowledge of aldehyde-mediated cellular effects.

Chemical Structure and IUPAC Name

This compound, a significant molecule in the fragrance and chemical synthesis industries, is characterized by a phenoxy group attached to an acetaldehyde (B116499) moiety.

  • IUPAC Name: 2-phenoxyacetaldehyde[1]

  • Chemical Formula: C₈H₈O₂[2]

  • Canonical SMILES: C1=CC=C(C=C1)OCC=O[1]

  • Molecular Weight: 136.15 g/mol [2]

Structure:

Caption: Chemical structure of 2-phenoxyacetaldehyde.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 136.15 g/mol [2]
Appearance Colorless clear viscous liquid[3]
Density 1.069 g/cm³[2]
Boiling Point 94 °C @ 6 Torr[2]
Flash Point 92.4 °C[2]
Refractive Index 1.505[2]
Vapor Pressure 0.113 mmHg at 25°C[2]
XLogP3 1.8[2]
Topological Polar Surface Area 26.3 Ų[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the vapor phase oxidation of phenoxyethanol (B1677644). The following protocol is based on a patented method.

Reaction:

O-CH₂-CH₂OH + ½O₂ → O-CH₂CHO + H₂O

Materials:

  • Phenoxyethanol

  • Supported silver metal catalyst (on Alundum, alumina, silicon carbide, clay, or pumice)

  • Molecular oxygen-containing gas (e.g., air)

Procedure:

  • Prepare a vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas. The mixture should contain approximately 0.5 to 2 volume percent of phenoxyethanol.

  • Pass the vaporous mixture into contact with a supported silver metal catalyst.

  • Maintain the catalyst temperature within the range of 225 to 275 °C.

  • The this compound produced is then separately recovered.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., SH-1, 30 m x 0.32 mm I.D., 1.00 µm).

GC Conditions (suggested):

  • Injection Mode: Split (e.g., 1:30)

  • Injection Volume: 1.0 µL

  • Injection Temperature: 280 °C

  • Carrier Gas: Helium

  • Carrier Gas Control: Constant linear velocity (e.g., 35 cm/s)

  • Oven Temperature Program: Isothermal at a suitable temperature or a temperature ramp to separate this compound from other components. For example, hold at 70°C for 1 min, then ramp at 6°C/min to 110°C (hold 2 min), then ramp at 30°C/min to 260°C.

  • Detector Temperature: 280 °C

For enhanced detection, especially in complex matrices, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for aldehydes.

Derivatization and Analysis Workflow:

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample containing This compound Derivatization Derivatization with DNPH in acidic medium Sample->Derivatization Extraction Solid Phase Extraction (SPE) of DNPH-hydrazone Derivatization->Extraction Elution Elution with Acetonitrile Extraction->Elution FinalSample Final Sample for HPLC Elution->FinalSample Injection Injection into HPLC FinalSample->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at ~360 nm Separation->Detection G Hypothesized Signaling Pathway for Aldehyde-Induced Cellular Stress cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling cluster_cellular_outcome Cellular Outcome Aldehyde This compound (or other aldehydes) ROS Increased Reactive Oxygen Species (ROS) Aldehyde->ROS Ca_Imbalance Ca²⁺ Imbalance Aldehyde->Ca_Imbalance Oxidative_Stress Oxidative Stress Response ROS->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Ca_Imbalance->ER_Stress Caspase_Activation Caspase Activation Oxidative_Stress->Caspase_Activation UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Phenoxyacetaldehyde

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 2-phenoxyacetaldehyde (CAS No. 2120-70-9). This aromatic aldehyde is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its unique structure, combining an aldehyde functional group with a stable phenoxy moiety, allows for diverse chemical transformations and makes it a valuable building block in organic synthesis.[1]

Core Physical and Chemical Properties

2-Phenoxyacetaldehyde is typically a colorless to pale yellow viscous liquid or solid.[2] The quantitative physical and chemical properties are summarized below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈O₂[2][][4][5][6]
Molecular Weight 136.15 g/mol [2][4][5]
Appearance Colorless to pale yellow clear viscous liquid to solid (est.)[2][7]
Boiling Point 220.4°C at 760 mmHg[]
Density 1.069 g/cm³[]
1.120 to 1.140 g/cm³ @ 25.00 °C[2][7]
1.121 to 1.141 g/cm³ @ 20.00 °C[2][7]
Flash Point 194.00 °F (90.00 °C) [TCC][2]
185.00 °F (85.00 °C) [TCC][7]
Refractive Index 1.505[]
1.545 to 1.565 @ 20.00 °C[2][7]
Purity >95%[5]
Table 2: Identifiers and Descriptors
Identifier TypeIdentifierSource(s)
CAS Number 2120-70-9[2]
IUPAC Name 2-phenoxyacetaldehyde[][4]
InChI InChI=1S/C8H8O2/c9-6-7-10-8-4-2-1-3-5-8/h1-6H,7H2[][4]
InChIKey XFFILAFLGDUMBF-UHFFFAOYSA-N[1][][4]
SMILES C1=CC=C(C=C1)OCC=O[][4]
Synonyms Phenoxyacetaldehyde, Cortex aldehyde, 2-phenoxyethanal[1][][4]

Reactivity, Stability, and Safety

Reactivity: The aldehyde functional group is highly reactive, enabling facile condensation, oxidation, or reduction reactions.[1] It is a key precursor in the synthesis of heterocyclic compounds and has been utilized in the production of the herbicide 2,4-dichlorophenoxyacetic acid.[1][8]

Stability and Storage: 2-Phenoxyacetaldehyde has a shelf life of 9 months or longer if stored properly.[2] Due to the reactive aldehyde group, it may be sensitive to air and light, and standard precautions for organic chemicals should be observed during handling and storage.[1]

Safety and Hazards:

  • Primary Hazards: Irritant.[4]

  • Dermal Sensitization: It is considered a moderate skin sensitizer.[9] The International Fragrance Association (IFRA) has set standards restricting its concentration in consumer products due to the risk of dermal sensitization and systemic toxicity.[4][9]

  • Genotoxicity: Studies have shown that 2-phenoxyacetaldehyde is not genotoxic and does not present a concern for genotoxic potential.[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2-phenoxyacetaldehyde are provided below.

Synthesis Protocol: Catalytic Oxidation of Phenoxyethanol (B1677644)

This protocol is based on a patented method for the production of 2-phenoxyacetaldehyde via the catalytic oxidation of phenoxyethanol.[8]

Objective: To synthesize 2-phenoxyacetaldehyde by passing a vaporous mixture of phenoxyethanol and air over a silver-based catalyst.

Materials:

  • Phenoxyethanol

  • Compressed air (dried)

  • Catalyst: Silver metal (12% by weight) and barium compound (2% by weight) supported on Alundum (8-10 mesh).

  • Reactor column

  • Cold traps

  • Xylene scrubber

Methodology:

  • Catalyst Preparation:

    • Prepare a silver oxide slurry.

    • Prepare a promoter by combining barium hydroxide (B78521) (Ba(OH)₂) with 85% lactic acid.

    • Add the promoter solution to the silver oxide slurry.

    • Impregnate 8-10 mesh Alundum with the final mixture.

    • Heat the impregnated Alundum with stirring to approximately 85°C until almost dry.

    • Dry the catalyst overnight at 100-110°C.

    • Activate the catalyst by heating at 400°C for one hour to convert silver oxide to metallic silver.[8]

  • Vapor Phase Reaction:

    • Maintain a column of phenoxyethanol at 123°C.

    • Pass dried, compressed air through the heated phenoxyethanol to create a vaporous air-alcohol mixture (containing approximately 0.5% to 2% phenoxyethanol by volume).[8]

    • Feed the vapor mixture into the reactor containing the prepared catalyst.

    • Maintain the catalyst temperature between 225°C and 275°C.[8]

  • Product Recovery:

    • Pass the gaseous product emerging from the reactor through a series of two cold traps, maintained at 0°C and -40°C, respectively.[8]

    • Route the remaining gas through a xylene scrubber in a countercurrent fashion to capture any remaining product.[8]

    • Combine the contents of the traps and the scrubber.

    • Separate the aqueous layer by decantation.

    • Remove the xylene via distillation to isolate the crude product containing 2-phenoxyacetaldehyde and unreacted phenoxyethanol.[8]

G Synthesis Workflow for 2-Phenoxyacetaldehyde cluster_reactants Reactant Preparation cluster_catalyst Catalyst cluster_recovery Product Recovery Phenoxyethanol Phenoxyethanol (Maintained at 123°C) Vapor_Mix Vaporous Mixture (Phenoxyethanol + Air) Phenoxyethanol->Vapor_Mix Air Dried Compressed Air Air->Vapor_Mix Catalyst Silver/Barium Catalyst on Alundum Support Reactor Reactor (225-275°C) Catalyst->Reactor   Catalysis Vapor_Mix->Reactor Cold_Traps Cold Traps (0°C and -40°C) Reactor->Cold_Traps Scrubber Xylene Scrubber Cold_Traps->Scrubber Remaining Gas Separation Decantation & Distillation Cold_Traps->Separation Condensate Scrubber->Separation Product 2-Phenoxyacetaldehyde Separation->Product

Caption: Catalytic synthesis of 2-phenoxyacetaldehyde from phenoxyethanol.

Analytical Protocol: Electrochemical Sensing

This protocol describes a modern analytical method for the detection of 2-phenoxyacetaldehyde using a molecularly imprinted polymer (MIP) based electrochemical sensor. This approach offers high sensitivity and selectivity.[10]

Objective: To quantitatively detect 2-phenoxyacetaldehyde in a sample matrix using an electrochemical sensing platform.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Modification Materials: Black phosphorus nanosheets (BPNS), gold nanoparticles (AuNPs), pyrrole (B145914) (monomer), 2-phenoxyacetaldehyde (template molecule)

  • Electrolyte solution (e.g., phosphate-buffered saline)

  • Potentiostat for electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry)

Methodology:

  • Electrode Modification:

    • Modify the surface of a clean GCE with a composite of black phosphorus nanosheets and gold nanoparticles (BPNS/AuNP). This composite substrate increases the electrode's surface area and facilitates electron transport.[10]

  • MIP Film Electropolymerization:

    • Prepare a solution containing the pyrrole monomer, the 2-phenoxyacetaldehyde template molecule, and an appropriate electrolyte.

    • Immerse the modified GCE into the solution.

    • Apply an electrical potential to electropolymerize a polypyrrole-based MIP film onto the BPNS/AuNP-modified electrode surface. During this process, the 2-phenoxyacetaldehyde template molecules are entrapped within the growing polymer matrix.[10]

  • Template Removal:

    • After polymerization, immerse the electrode in a suitable solvent (e.g., ethanol/water mixture) and apply a potential or use sonication to wash away the 2-phenoxyacetaldehyde template molecules.

    • This leaves behind specific recognition cavities within the polymer film that are complementary in shape, size, and chemical functionality to the target analyte.

  • Electrochemical Detection:

    • Immerse the MIP-functionalized electrode into the sample solution containing an unknown concentration of 2-phenoxyacetaldehyde.

    • The target molecules will selectively rebind to the recognition sites in the MIP film.

    • Measure the change in the electrochemical signal (e.g., current peak height or impedance) using a technique like differential pulse voltammetry. The magnitude of the signal change is proportional to the concentration of 2-phenoxyacetaldehyde in the sample.

G Electrochemical Detection Workflow cluster_electrode_prep 1. Electrode Preparation cluster_mip 2. MIP Film Formation cluster_detection 3. Analyte Detection GCE Glassy Carbon Electrode (GCE) Modification Modify with BPNS & Gold Nanoparticles GCE->Modification Modified_GCE BPNS/AuNP/GCE Modification->Modified_GCE Polymerization Electropolymerize Pyrrole with Template Molecule Modified_GCE->Polymerization Template_Removal Wash to Remove Template Polymerization->Template_Removal MIP_Sensor MIP Sensor with Recognition Cavities Template_Removal->MIP_Sensor Sample Introduce Sample (with 2-Phenoxyacetaldehyde) MIP_Sensor->Sample Rebinding Selective Rebinding to MIP Cavities Sample->Rebinding Measurement Electrochemical Measurement Rebinding->Measurement Result Quantitative Result Measurement->Result

Caption: Workflow for the electrochemical detection of 2-phenoxyacetaldehyde.

References

Phenoxyacetaldehyde safety and handling precautions in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenoxyacetaldehyde: Safety and Handling in the Laboratory

Introduction

This compound (CAS No. 2120-70-9) is an aldehyde used in the fragrance and chemical synthesis industries.[1] As with all aldehydes, it is a reactive chemical that requires careful handling to mitigate potential health and safety risks in a laboratory setting.[2] This guide provides comprehensive safety protocols and technical information for researchers, scientists, and drug development professionals to ensure the safe use, storage, and disposal of this compound.

Hazard Identification and Classification

This compound is classified as an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on notifications to the European Chemicals Agency (ECHA).

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

GHS Pictogram:

  • (Warning)

Precautionary Statements (Summary): A comprehensive set of precautionary statements includes P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, and P362.[4] These statements advise on washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific response procedures for skin and eye contact.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[3][5]
Molecular Weight 136.15 g/mol [3][5]
Appearance Colorless to pale yellow clear viscous liquid[6][7]
Boiling Point 160-162 °C[4]
Flash Point 85.00 °C (185.00 °F) to 90.00 °C (194.00 °F) TCC[6][7]
Specific Gravity 1.120 to 1.141 @ 20/25 °C[6][7]
Vapor Pressure 0.113 mmHg at 25°C[4]
CAS Number 2120-70-9[3]
EC Number 218-329-5[3][4]

Toxicological Profile

The toxicological data for this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Some endpoints were assessed using data from a read-across analog, phenylacetaldehyde (B1677652) (CAS # 122-78-1), due to structural similarity and reactivity.[5]

Toxicological EndpointResult/ValueNotesSource(s)
Genotoxicity Not genotoxic or mutagenicBased on Ames test and in vitro micronucleus test.[5]
Repeated Dose Toxicity NOAEL = 33.33 mg/kg/dayDerived from read-across analog.[5]
Reproductive Toxicity NOAEL = 100 mg/kg/dayDerived from read-across analog.[5]
Skin Sensitization NESIL = 590 μg/cm²No skin irritation or sensitization observed at 6.2% in human tests.[5][7]
Phototoxicity Not expected to be phototoxic/photoallergenicBased on UV/Vis spectra.[5]
Local Respiratory Toxicity Exposure is below the Threshold of Toxicological Concern (TTC)TTC for a Cramer Class III material is 0.47 mg/day.[5]
Acute Oral Toxicity LD50 > 5000 mg/kg (rat)[7]

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A combination of engineering controls, administrative practices, and appropriate PPE should be implemented.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a properly operating chemical fume hood to minimize inhalation of vapors.[2][8] Local exhaust ventilation is crucial for capturing vapors at the source.[8]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]

Administrative Controls:

  • Develop a Standard Operating Procedure (SOP) for handling this compound.

  • Restrict access to authorized and trained personnel only.

  • Handle in accordance with good industrial hygiene and safety practices, washing hands before breaks and after handling the product.[10][11]

Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

PPE_Selection_Guide cluster_assessment Risk Assessment cluster_ppe Required PPE cluster_decisions Decision Points start Assess Task-Specific Exposure Risk ppe_base Minimum PPE: • Full-length Lab Coat • Closed-toe Shoes d1 Risk of Eye Splash? start->d1 ppe_eye Splash-proof Safety Goggles ppe_face Face Shield (in addition to goggles) ppe_gloves Nitrile or Butyl Rubber Gloves ppe_respirator NIOSH-approved Air-purifying Respirator d1->ppe_eye Yes d2 Significant Splash or Aerosol Potential? d1->d2 d2->ppe_face Yes d3 Potential for Skin Contact? d2->d3 d3->ppe_gloves Yes d4 High Vapor Concentration or Poor Ventilation? d3->d4 d4->ppe_respirator Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling and Storage

Handling:

  • Review the Safety Data Sheet (SDS) before use.

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid inhalation of vapor or mist.[10]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[12]

  • Like other aldehydes, this compound may be capable of forming explosive peroxides upon prolonged exposure to air.[12][13] It is prudent to date containers upon receipt and opening.[14]

  • Use spark-proof tools and explosion-proof equipment if large quantities are being handled.[15]

Chemical_Handling_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure a 1. Review SDS & Standard Operating Procedure (SOP) b 2. Assemble all necessary materials a->b c 3. Don appropriate PPE (See PPE Guide) b->c d 4. Conduct work in a Chemical Fume Hood c->d e 5. Keep containers tightly closed when not in use d->e f 6. Segregate waste into appropriate containers e->f g 7. Decontaminate work area and remove PPE f->g h 8. Store chemical in a designated, cool, dry place g->h i 9. Wash hands thoroughly h->i

Caption: General workflow for safely handling chemicals in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12][16]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the exposed person to fresh air at once.[17][18] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15][17]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Promptly wash the contaminated skin with plenty of soap and water for at least 15 minutes.[2][17] Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][19] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[12][16]

  • Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.[17]

Accidental Release and Spill Response

Proper response to a spill is critical to prevent injury and further contamination.

  • Minor Spill:

    • Ensure adequate ventilation and wear appropriate PPE (respirator, goggles, gloves, lab coat).[15]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[13][15]

    • Collect the absorbed material into a suitable, labeled container for disposal.[11]

    • Clean the spill area thoroughly.

  • Major Spill:

    • Evacuate the area immediately.[15]

    • Alert others and notify the institutional Environmental Health and Safety (EHS) office.

    • Shut off all ignition sources.[15]

    • Prevent the spill from entering drains or waterways.[11][12]

    • Only trained personnel with appropriate equipment should attempt to clean up a major spill.

Spill_Response_Tree cluster_major Major Spill Response cluster_minor Minor Spill Response start Spill Occurs q1 Is the spill large, unknown, or highly hazardous? start->q1 a1 Evacuate Immediate Area q1->a1 Yes b1 Restrict Access & Ensure Ventilation q1->b1 No a2 Alert Others & Call EHS/Emergency Services a1->a2 a3 Secure Area & Prevent Entry a2->a3 b2 Don Appropriate PPE b1->b2 b3 Contain spill with inert absorbent material b2->b3 b4 Collect waste in a sealed, labeled container b3->b4 b5 Decontaminate Area b4->b5

Caption: Decision tree for responding to a chemical spill in the laboratory.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11][20]

  • Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[20]

  • Specific Hazards: The substance is combustible.[12] Vapors are heavier than air and may travel to a source of ignition and flash back.[12][15] Thermal decomposition can release irritating gases and vapors.[9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[11][12]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions.[12]

  • Possibility of Hazardous Reactions: Aldehydes can undergo violent polymerization when in contact with strong acids or trace metals.[13] As an ether, this compound may form explosive peroxides if exposed to air over a prolonged period.[12] It is recommended to test for peroxides before distillation or if the material has been stored for over a year.[9][12]

  • Conditions to Avoid: Heat, flames, sparks, and exposure to air for extended periods.[12]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, anhydrides, and amines.[13]

Cited Experimental Methodologies

The toxicological assessments cited in this guide rely on standardized experimental protocols. While full, step-by-step methodologies are proprietary or found within specific regulatory documents, the principles of the key tests are described below.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This test was used to evaluate the mutagenic potential of this compound.[5] The methodology involves exposing specific strains of bacteria (e.g., Salmonella typhimurium), which have a pre-existing mutation that prevents them from synthesizing an essential amino acid, to the test chemical. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid. The number of resulting colonies is compared to a control group to determine mutagenicity.[5]

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay was used to assess for clastogenic activity (damage to chromosomes).[5] The methodology involves treating cultured mammalian cells with this compound. After treatment, the cells are examined for the presence of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.[5]

References

Phenoxyacetaldehyde: A Toxicological and Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is an aromatic aldehyde utilized primarily as a fragrance ingredient in a variety of consumer products.[1][2] Its characteristic green, floral, and fresh scent contributes to the "outdoors" character of perfumes.[3] As with any chemical intended for widespread use, a thorough understanding of its biological activity and toxicological profile is paramount for ensuring human and environmental safety. This technical guide provides a comprehensive overview of the known biological effects and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Toxicological Profile

The toxicological profile of this compound has been evaluated across several key endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[4] Much of the available data is derived from studies conducted by the Research Institute for Fragrance Materials (RIFM).[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological data for this compound. For some endpoints, data from the read-across analog phenylacetaldehyde (B1677652) (CAS No. 122-78-1) has been used to inform the safety assessment.[4]

Table 1: Genotoxicity Data for this compound

Assay TypeTest SystemConcentration/Dose RangeMetabolic Activation (S9)ResultsConclusion
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA)Up to 5000 µ g/plate With and withoutNo increase in revertant coloniesNot mutagenic[4]
In Vitro Micronucleus TestHuman peripheral blood lymphocytesUp to 800 µg/mLWith and withoutNo increase in micronucleated cellsNot clastogenic[4]

Table 2: Repeated Dose and Reproductive Toxicity Data

EndpointStudy TypeSpeciesRouteNOAEL (No-Observed-Adverse-Effect Level)Data Source
Repeated Dose ToxicityOECD 422RatOral (gavage)33.33 mg/kg/dayRead-across from phenylacetaldehyde[4]
Reproductive ToxicityOECD 422RatOral (gavage)100 mg/kg/dayRead-across from phenylacetaldehyde[4]

Table 3: Skin Sensitization Data

Assay TypeEndpointValueConclusion
Direct Peptide Reactivity Assay (DPRA)Cysteine and Lysine (B10760008) DepletionData not publicly availableSupports skin sensitization potential assessment[5][6]
Human Cell Line Activation Test (h-CLAT)CD86/CD54 ExpressionData not publicly availableSupports skin sensitization potential assessment[7][8][9]
Overall Assessment NESIL (No Expected Sensitization Induction Level) 590 µg/cm² Considered a potential skin sensitizer [4]

Table 4: Other Toxicological Endpoints

EndpointMethodResultConclusion
Phototoxicity/PhotoallergenicityUV/Vis SpectraNo significant absorbance in the relevant UV rangeNot expected to be phototoxic/photoallergenic[4]
Local Respiratory ToxicityThreshold of Toxicological Concern (TTC)Exposure is below the TTC for a Cramer Class III materialLow concern at current exposure levels[4]
Acute Oral ToxicityNot specifiedLD50 > 5000 mg/kg (for a 50% solution in peomosa)Low acute oral toxicity[3]

Biological Activity

Currently, there is limited publicly available information on the specific biological or pharmacological activities of this compound beyond its use as a fragrance. Aromatic aldehydes, in general, are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12] However, specific studies on this compound for these endpoints are lacking.

The primary biological interaction of concern from a toxicological perspective is its potential to act as an electrophile. The aldehyde functional group can react with nucleophilic residues on macromolecules such as proteins and DNA.[13][14][15][16] This reactivity is the basis for its skin sensitization potential and is a common mechanism of toxicity for many aldehydes.[13][14][15][16]

Experimental Protocols

Detailed methodologies for the key toxicological assays are outlined below, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[17][18][19][20][21]

  • Test Strains: At least five strains of Salmonella typhimurium and/or Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[17]

  • Exposure: The test substance is applied to the bacterial cultures at a range of concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[17][18]

  • Method: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[18]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[18]

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[19]

In Vitro Micronucleus Test - Based on OECD 487

This assay detects chromosomal damage in mammalian cells.[22][23][24][25][26]

  • Cell Cultures: Human peripheral blood lymphocytes or suitable cell lines (e.g., CHO, V79, TK6) are used.[22][23]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).[22]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, allowing for the analysis of cells that have completed one round of mitosis.[24]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).[24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test - Based on OECD 422

This study provides information on the potential health hazards arising from repeated exposure to a substance, including effects on reproduction.[1][27][28][29]

  • Animals: Typically, Sprague-Dawley rats are used.[27]

  • Dosing: The test substance is administered daily via oral gavage to at least three dose groups and a control group of male and female rats for a specified period. Males are dosed for a minimum of four weeks, and females are dosed throughout the study.[1][28]

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.[29]

  • Mating and Reproduction: Animals are mated to assess reproductive performance, including fertility, gestation, and parturition. The offspring are examined for viability and growth.[1]

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[1]

Direct Peptide Reactivity Assay (DPRA) - Based on OECD 442C

This in chemico assay assesses the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.[5][6][30][31][32]

  • Reagents: Synthetic heptapeptides containing either cysteine or lysine are used.[30]

  • Incubation: The test substance is incubated with each peptide solution for 24 hours at 25°C.[5]

  • Analysis: The concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

  • Prediction Model: The depletion values are used in a prediction model to categorize the substance into one of four reactivity classes, which helps to distinguish between sensitizers and non-sensitizers.[5]

Human Cell Line Activation Test (h-CLAT) - Based on OECD 442E

This in vitro assay identifies skin sensitizers by measuring the expression of cell surface markers associated with dendritic cell activation.[7][8][9][33][34]

  • Cell Line: The human monocytic leukemia cell line THP-1 is used.[7][33]

  • Exposure: THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.[9]

  • Staining: After exposure, the cells are stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.[9]

  • Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.[7]

  • Evaluation: A significant upregulation of CD86 and/or CD54 expression compared to the vehicle control indicates a positive response for skin sensitization.[8]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a general workflow for toxicity testing and a conceptual model for the mechanism of aldehyde toxicity.

Toxicity_Testing_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR QSAR Modeling Genotoxicity Genotoxicity Assays (Ames, Micronucleus) QSAR->Genotoxicity ReadAcross Read-Across RepeatDose Repeated Dose Toxicity (OECD 422) ReadAcross->RepeatDose Genotoxicity->RepeatDose Cytotoxicity Cytotoxicity Assays Cytotoxicity->RepeatDose SkinSensitization Skin Sensitization (DPRA, h-CLAT) HazardID Hazard Identification SkinSensitization->HazardID AcuteTox Acute Toxicity AcuteTox->RepeatDose DoseResponse Dose-Response Assessment RepeatDose->DoseResponse ReproTox Reproductive Toxicity (OECD 422) ReproTox->DoseResponse HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar Aldehyde_Toxicity_Mechanism cluster_cellular_targets Cellular Nucleophiles cluster_cellular_responses Cellular Responses cluster_toxic_outcomes Toxicological Outcomes Aldehyde This compound (Electrophile) Proteins Proteins (Cysteine, Lysine residues) Aldehyde->Proteins reacts with DNA DNA (Guanine residues) Aldehyde->DNA reacts with Adduct Covalent Adduct Formation Proteins->Adduct DNA->Adduct OxidativeStress Oxidative Stress Adduct->OxidativeStress Inflammation Inflammation Adduct->Inflammation Genotoxicity Genotoxicity Adduct->Genotoxicity Apoptosis Apoptosis OxidativeStress->Apoptosis SkinSens Skin Sensitization Inflammation->SkinSens Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

References

The Synthesis of Phenoxyacetaldehyde: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, focusing on the two primary methodologies: the Williamson ether synthesis and the oxidation of 2-phenoxyethanol (B1175444). Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to offer a thorough understanding for research and development applications.

Introduction and Historical Context

The history of this compound synthesis is intertwined with the development of fundamental organic reactions. While the exact date and discoverer of its first synthesis are not definitively documented in readily available literature, its structural components—a phenyl ether and an acetaldehyde (B116499) moiety—point towards early synthesis likely being achieved through a variation of the Williamson ether synthesis . This reaction, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis.[1]

Industrial-scale production methods later focused on the oxidation of 2-phenoxyethanol , a route that became significant in the mid-20th century, as evidenced by patents from that era. This method offered a more direct pathway from a readily available starting material.

This guide will delve into the technical details of these two primary synthetic routes, providing researchers with the necessary information for laboratory-scale preparation and process development.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides a versatile route to this compound. The general strategy involves the reaction of a sodium phenoxide with a protected two-carbon electrophile, such as chloroacetaldehyde (B151913) diethyl acetal (B89532), followed by hydrolysis of the acetal to unveil the aldehyde functionality.

Reaction Pathway

The synthesis proceeds in two main steps:

  • Nucleophilic Substitution (SN2): Sodium phenoxide reacts with chloroacetaldehyde diethyl acetal to form this compound diethyl acetal.

  • Hydrolysis: The acetal is hydrolyzed under acidic conditions to yield the final product, this compound.

Williamson_Synthesis cluster_0 phenol (B47542) Phenol phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H₂O naoh NaOH intermediate This compound Diethyl Acetal phenoxide->intermediate + Chloroacetaldehyde Diethyl Acetal - NaCl chloroacetal Chloroacetaldehyde Diethyl Acetal product This compound intermediate->product Acidic Hydrolysis - 2 EtOH h3o H₃O⁺ (aq)

Williamson Ether Synthesis Pathway
Experimental Protocol

Step 1: Synthesis of this compound Diethyl Acetal

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as dry ethanol (B145695) or tetrahydrofuran (B95107) (THF).

  • Carefully add sodium hydroxide (B78521) (1.05 eq) to the solution. The mixture is stirred and may be gently heated to ensure complete formation of the sodium phenoxide.

  • Reaction with Chloroacetaldehyde Diethyl Acetal: To the solution of sodium phenoxide, add chloroacetaldehyde diethyl acetal (1.0 eq) dropwise.

  • The reaction mixture is then heated to reflux for several hours (typically 4-8 hours) to ensure the completion of the SN2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the precipitated sodium chloride. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Acidic Hydrolysis: The purified this compound diethyl acetal is dissolved in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and an aqueous acid solution (e.g., 1M HCl).

  • The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis.

  • Extraction: The product is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data
ParameterValueReference
Reactants Phenol, NaOH, Chloroacetaldehyde diethyl acetalGeneral Williamson Synthesis Protocols[1][2]
Solvent Ethanol, THFGeneral Williamson Synthesis Protocols[1][2]
Reaction Time 4-8 hours (Step 1), 1-3 hours (Step 2)Inferred from similar syntheses
Reaction Temp. Reflux (Step 1), Room Temperature (Step 2)Inferred from similar syntheses
Yield Typically moderate to high (60-80%)Inferred from analogous reactions

Synthesis via Oxidation of 2-Phenoxyethanol

An industrially significant method for producing this compound is the vapor-phase oxidation of 2-phenoxyethanol. A key historical method is detailed in a 1959 patent.[3]

Reaction Pathway

This process involves the catalytic dehydrogenation of 2-phenoxyethanol in the presence of a supported silver catalyst and air.

Oxidation_Synthesis start 2-Phenoxyethanol product This compound start->product Vapor Phase Oxidation 225-275 °C catalyst Silver Catalyst (on Alundum) catalyst->product oxygen O₂ (from Air) water H₂O

Oxidation of 2-Phenoxyethanol
Experimental Protocol (Based on U.S. Patent 2,918,497)[3]

  • Catalyst Preparation: A silver metal catalyst is prepared by impregnating a support material such as Alundum with a silver salt solution (e.g., silver nitrate), followed by treatment with a reducing agent or thermal decomposition to form metallic silver. The patent describes a specific preparation involving silver oxide precipitation followed by reduction.[3]

  • Vaporization: A vaporous mixture of 2-phenoxyethanol and an excess of an oxygen-containing gas (e.g., air) is prepared. The concentration of phenoxyethanol (B1677644) in the mixture is typically maintained between 0.3 to 5 volume percent.[3]

  • Catalytic Oxidation: The vaporous mixture is passed over the supported silver catalyst, which is maintained at a temperature between 225 °C and 275 °C.[3]

  • Condensation and Recovery: The gaseous reaction product emerging from the reactor is condensed to obtain crude this compound.

  • Purification: The crude product is then purified by conventional methods, such as extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted 2-phenoxyethanol and any by-products.[3]

Quantitative Data (from U.S. Patent 2,918,497)[3]
ParameterValue
Catalyst Silver metal on Alundum, alumina, silicon carbide, clay, or pumice
Temperature 225 - 275 °C
Phenoxyethanol in Air 0.3 - 5.0 vol%
Space Velocity 10,000 - 19,000 h⁻¹
Yield 30 - 40%
Efficiency 70 - 100%

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the classical Williamson ether synthesis and the industrial vapor-phase oxidation of 2-phenoxyethanol. The choice of method depends on the desired scale of production, available starting materials, and the required purity of the final product. The Williamson ether synthesis offers flexibility for laboratory-scale synthesis, while the oxidation route is more suited for large-scale industrial production. This guide provides the foundational knowledge and detailed protocols to aid researchers and professionals in the synthesis of this important chemical intermediate.

References

Phenoxyacetaldehyde: A Versatile Aldehyde in Modern Industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenoxyacetaldehyde, a reactive aldehyde with the chemical formula C₈H₈O₂, is a significant intermediate in various industrial applications, ranging from the synthesis of agrochemicals to its use as a building block in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the synthesis, industrial applications, and known biological interactions of this compound and its derivatives, with a focus on detailed experimental protocols and the underlying chemical and biological pathways.

Chemical Properties and Synthesis

This compound is a solid at room temperature and is also known as 2-phenoxyacetaldehyde or cortex aldehyde.[1][2] Its chemical structure, characterized by a phenoxy group attached to an acetaldehyde (B116499) moiety, imparts a unique reactivity that is leveraged in various synthetic processes.

PropertyValueReference
Molecular FormulaC₈H₈O₂[2]
Molecular Weight136.15 g/mol [2]
CAS Number2120-70-9[2]
Boiling Point94 °C @ 6 Torr[3]
Density1.069 g/cm³[3]

A well-established method for the industrial production of this compound is the vapor-phase oxidation of phenoxyethanol (B1677644).[4] This process offers high yield and efficiency.

Experimental Protocol: Synthesis of this compound from Phenoxyethanol[4]

Objective: To produce this compound by the vapor-phase oxidation of phenoxyethanol in the presence of a silver metal catalyst.

Reaction: O₂-CH₂-CH₂OH + ½ O₂ → O₂-CH₂CHO + H₂O

Materials:

  • Phenoxyethanol

  • Molecular oxygen-containing gas (e.g., air)

  • Supported silver metal catalyst (5-30% by weight on an inert support like Alundum)

Apparatus:

  • Vaporizer

  • Fixed-bed reactor

  • Condenser

  • Scrubber

  • Purification setup (e.g., extraction and distillation equipment)

Procedure:

  • A vaporous mixture of phenoxyethanol and an excess of a molecular oxygen-containing gas is prepared. The concentration of phenoxyethanol in the mixture should be in the range of 0.3 to 5 volume percent.

  • The vapor mixture is passed into contact with the supported silver metal catalyst in the reactor.

  • The catalyst bed is maintained at a temperature between 225 °C and 275 °C. Optimal yields are typically achieved between 250 °C and 275 °C.

  • The gaseous reaction product emerging from the reactor is passed through a condenser to produce crude this compound.

  • The crude product is purified by conventional methods, such as extraction with xylene followed by distillation, to separate this compound from unreacted phenoxyethanol and by-products.

Results:

  • Yields of this compound can range from 30% to 40%.

  • Efficiencies of the reaction can range from 70% to 100%.

Workflow for this compound Synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Vapor-Phase Oxidation cluster_separation Product Separation & Purification Phenoxyethanol Phenoxyethanol Reactor Fixed-Bed Reactor (Silver Catalyst, 225-275°C) Phenoxyethanol->Reactor Air Air (Excess O₂) Air->Reactor Condenser Condenser Reactor->Condenser Crude_Product Crude this compound Condenser->Crude_Product Extraction Xylene Extraction Distillation Distillation Extraction->Distillation Pure_Product Pure this compound Distillation->Pure_Product Crude_Product->Extraction

A flowchart illustrating the industrial synthesis of this compound.

Industrial Applications

This compound serves as a versatile intermediate in several key industries.

Agrochemical Industry

One of the significant industrial applications of this compound is in the production of herbicides. It is a precursor to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide for the control of broadleaf weeds.[4]

Fragrance and Flavor Industry

With its green, floral, and fresh odor profile, this compound is utilized in the fragrance industry to impart an "outdoors" character to perfumes and other scented products.[5] It is often supplied as a 50% solution in solvents like benzyl (B1604629) alcohol or 'peomosa'.[5][6]

Pharmaceutical Industry: A Building Block for Drug Discovery

This compound and its derivatives, particularly phenoxyacetamides, have emerged as important scaffolds in the development of new therapeutic agents.[1] These compounds have shown a broad range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects.[7]

A series of new phenoxyacetamide derivatives have been synthesized and evaluated for their anticonvulsant activity.[1] The general synthetic approach involves the acylation of various amines with phenoxyacetyl chlorides.

General Synthesis of Phenoxyacetamide Derivatives:

G Phenoxyacetic_acid Phenoxyacetic Acid Phenoxyacetyl_chloride Phenoxyacetyl Chloride Phenoxyacetic_acid->Phenoxyacetyl_chloride Reaction with Thionyl_chloride SOCl₂ Thionyl_chloride->Phenoxyacetyl_chloride Phenoxyacetamide Phenoxyacetamide Derivative Phenoxyacetyl_chloride->Phenoxyacetamide Acylation of Amine Amine (R-NH₂) Amine->Phenoxyacetamide

A simplified workflow for the synthesis of phenoxyacetamide derivatives.

The mechanism of action for many anticonvulsant drugs involves the modulation of neuronal excitability. While the specific signaling pathways for all phenoxyacetamide derivatives are not fully elucidated, they are thought to act on similar targets as other established antiepileptic drugs. These mechanisms primarily include the blockade of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission.[8][9]

Potential Signaling Pathways for Anticonvulsant Phenoxyacetamides:

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na⁺ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization leads to Glutamate Release Reduced_Excitability Reduced Neuronal Excitability Glutamate_Vesicle->Reduced_Excitability Reduced Release GABA_A_Receptor GABAₐ Receptor GABA_A_Receptor->Reduced_Excitability Cl⁻ Influx leads to Hyperpolarization Phenoxyacetamide Phenoxyacetamide Derivative Phenoxyacetamide->Na_Channel Blocks Phenoxyacetamide->GABA_A_Receptor Enhances GABA Binding

Hypothesized mechanisms of action for anticonvulsant phenoxyacetamides.

The structural similarity of certain this compound derivatives to known beta-adrenergic receptor antagonists (beta-blockers) has prompted research into their potential cardiovascular applications. The synthesis of these analogs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by reaction with an amine.[10] Beta-blockers exert their effects by antagonizing the action of catecholamines at beta-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and other tissues.

Adrenergic Signaling Pathway and Beta-Blockade:

G cluster_cell_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Catecholamine Catecholamine (e.g., Norepinephrine) Catecholamine->Beta_Receptor Activates Beta_Blocker Phenoxy-based Beta-Blocker Beta_Blocker->Beta_Receptor Blocks ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Target Proteins

The β-adrenergic signaling cascade and the inhibitory action of beta-blockers.

Safety and Handling

This compound is classified as a skin and eye irritant.[10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the agrochemical and fragrance industries. Furthermore, its derivatives are a promising class of compounds in drug discovery, with demonstrated potential as anticonvulsants and other therapeutic agents. The synthetic accessibility of this compound and the diverse reactivity of its aldehyde group make it a compelling starting material for the development of novel molecules with a wide range of industrial and pharmacological applications. Further research into the specific mechanisms of action of its derivatives will likely unveil new therapeutic opportunities.

References

Phenoxyacetaldehyde: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetaldehyde is a significant aromatic aldehyde utilized primarily in the fragrance industry.[1][2] Its chemical structure, characterized by a reactive aldehyde group and a phenoxy moiety, dictates its stability and susceptibility to various degradation pathways.[3] Understanding these characteristics is crucial for ensuring product quality, shelf-life, and safety in its applications. This technical guide provides a comprehensive overview of the stability profile of this compound, delineates its probable degradation pathways based on established chemical principles and studies of analogous compounds, and presents standardized methodologies for its analysis. While specific kinetic data for this compound is not extensively available in public literature, this guide consolidates known information and provides a framework for its systematic evaluation.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for predicting its behavior under various conditions. Key properties are summarized in Table 1.

PropertyValueReference(s)
CAS Number 2120-70-9[3]
Molecular Formula C₈H₈O₂[4]
Molecular Weight 136.15 g/mol [3][4]
Appearance Solid[2]
Boiling Point 210.42°C (rough estimate)[5]
Melting Point 38°C[5]
Flash Point 185.00 °F. TCC ( 85.00 °C. ) (for 50% in benzyl (B1604629) alcohol)[6]
Solubility Practically insoluble in water; soluble in alcohol and oils. Soluble in ethanol (B145695) (826.13 g/L at 25°C).[4][5]
Odor Profile Green, sweet, floral, hyacinth[7]
Shelf Life 9 months or longer if stored properly (in tightly closed containers).[7]

Stability Profile

This compound, like other aromatic aldehydes, is susceptible to degradation under various environmental conditions.[8] The aldehyde functional group is prone to oxidation, and the molecule can be affected by heat, light, and changes in pH.

  • Oxidative Stability: Aldehydes are readily oxidized to their corresponding carboxylic acids.[9] In the case of this compound, the primary oxidation product is expected to be phenoxyacetic acid. This process can be initiated by atmospheric oxygen (auto-oxidation) and may be accelerated by the presence of oxidizing agents.[10] For its analog, phenylacetaldehyde, it is known to be readily oxidized to phenylacetic acid.[11]

  • Photostability: The phenoxy group in the molecule suggests potential absorption of UV light, which could lead to photodegradation. A RIFM safety assessment, based on UV/Vis spectra, concluded that this compound is not expected to be phototoxic or photoallergenic.[1] However, this does not preclude the possibility of chemical degradation upon prolonged exposure to light. The photolysis of aldehydes can proceed through various radical pathways.[13][14]

  • pH Stability (Hydrolysis): The ether linkage in this compound is generally stable to hydrolysis under neutral and alkaline conditions. However, under strong acidic conditions, acid-catalyzed hydrolysis of the ether bond could potentially occur, though it is less likely than reactions involving the aldehyde group. The aldehyde group itself can form hydrates in aqueous solutions, which is a reversible process.[9]

Proposed Degradation Pathways

Based on the chemical nature of this compound and data from analogous compounds, several degradation pathways can be proposed. These pathways are critical for identifying potential degradants in stability studies.

Oxidation

The most probable degradation pathway for this compound is oxidation of the aldehyde group to a carboxylic acid, forming phenoxyacetic acid . This can occur via auto-oxidation or in the presence of oxidizing agents. Further degradation of phenoxyacetic acid under strong oxidative conditions (e.g., ozonation) could lead to ring-opening and the formation of smaller organic acids.[15]

G Oxidation Pathway of this compound PA This compound PAA Phenoxyacetic Acid PA->PAA [O] (Auto-oxidation, Oxidizing agents) DP Further Degradation Products (e.g., Phenyl Formate, Phenol, Oxalic Acid) PAA->DP Strong Oxidative Conditions (e.g., O₃)

Proposed oxidation pathway for this compound.
Photodegradation

Upon absorption of UV light, this compound may undergo photolytic cleavage. Two likely primary processes, analogous to other aldehydes, are:

  • Pathway A (Radical Formation): Cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group to form a phenoxymethyl (B101242) radical and a formyl radical.

  • Pathway B (Decarbonylation): Elimination of carbon monoxide to form phenoxymethylbenzene (anisole).

These initial radical products would be highly reactive and lead to a variety of secondary products.

G Photodegradation Pathways of this compound cluster_main cluster_path_a Pathway A cluster_path_b Pathway B PA This compound PMR Phenoxymethyl Radical PA->PMR FR Formyl Radical (HCO•) PA->FR Anisole Anisole PA->Anisole (-CO) CO Carbon Monoxide PA->CO Secondary Secondary Products PMR->Secondary FR->Secondary

Proposed photodegradation pathways.
Polymerization/Condensation

Similar to its analog phenylacetaldehyde, which can form polymers, this compound may undergo self-condensation reactions, particularly under certain catalytic conditions (acid or base).[11] The presence of an alpha-hydrogen allows for the formation of an enolate, which can then act as a nucleophile, leading to aldol-type condensation products and subsequent oligomers or polymers.

G Aldol (B89426) Condensation Pathway PA1 This compound Enolate Enolate Intermediate PA1->Enolate Base or Acid Dimer Aldol Adduct (Dimer) Enolate->Dimer + this compound PA2 This compound PA2->Dimer Polymer Oligomers/Polymers Dimer->Polymer Further Condensation

Proposed aldol condensation pathway.

Experimental Protocols for Stability and Degradation Analysis

To empirically determine the stability and degradation pathways of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to generate potential degradation products and evaluate the stability-indicating capability of analytical methods.[11][16]

Forced Degradation Study Protocol

The following protocol outlines typical stress conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[17]

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

4.1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Store the solution at 60°C for 24 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final volume with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Store the solution at 60°C for 8 hours.

    • After the incubation period, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final volume with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final volume with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • For solution stability, store the stock solution at 80°C for 48 hours.

    • After the exposure period, cool the sample and dissolve/dilute to a final concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, dilute the samples to a final concentration with the mobile phase for HPLC analysis.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B Light Source) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Identify Degradants

Workflow for forced degradation studies.
Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[18]

  • Instrumentation: HPLC system with a UV/Photodiode Array (PDA) detector. A mass spectrometer (MS) detector is highly recommended for the identification of unknown degradation products.[19]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from its more polar or less polar degradants. A common mobile phase combination is:

    • Solvent A: 0.1% Phosphoric acid in water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 30% B

    • 35-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan), and use a PDA detector to assess peak purity.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity (assessed through forced degradation), linearity, range, accuracy, precision, and robustness.

Summary and Conclusions

This compound is a moderately stable compound, with its primary lability centered on the aldehyde functional group. The principal degradation pathway is oxidation to phenoxyacetic acid. Other potential degradation routes include photolysis, thermal decomposition, and self-condensation. Due to the lack of specific published stability data, a systematic forced degradation study is imperative for any formulation development or application where long-term stability is a concern.

The experimental protocols and proposed pathways outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the stability of this compound. By employing stability-indicating analytical methods, potential degradation products can be identified, quantified, and controlled, ensuring the quality and safety of products containing this versatile fragrance ingredient.

References

An In-depth Technical Guide to Phenoxyacetaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenoxyacetaldehyde is an organic compound with applications in the fragrance and chemical synthesis industries. For researchers and professionals in drug development, understanding its chemical properties, metabolic fate, and biological interactions is crucial for assessing its potential as a synthetic intermediate or for evaluating its toxicological profile. This guide provides a comprehensive overview of this compound, including its various synonyms, physicochemical properties, synthetic methodologies, and known metabolic pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below for clear identification and literature searching.

Type Name/Identifier Source
IUPAC Name 2-phenoxyacetaldehyde[1]
CAS Number 2120-70-9[1]
Common Synonyms Acetaldehyde (B116499), 2-phenoxy-[1]
Acetaldehyde, phenoxy-[1][2]
Cortex aldehyde[1][3]
2-Phenoxyethanal[4]
phenoxy acetaldehyde[1]
phenoxy-acetaldehyd[5]
Registry Numbers EC Number: 218-329-5[1][4]
UNII: NDR6B5CSP6[1]
DSSTox Substance ID: DTXSID1051858[1]
Nikkaji Number: J33.410C[1]
Beilstein Number: 0970857[1]
NSC Number: 49355[1][4]
Commercial Names CORTEX ALDEHYDE 50 BENZYL (B1604629) ALCOHOL[1][5]
CORTEX ALDEHYDE 50 P.[5]
aldehyde cortex 50 (IFF)[6]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

Property Value Source
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Solid[3]
Boiling Point 160-162 °C[4]
94 °C @ 6 Torr[4]
220.4 °C @ 760 mmHg[7]
Density 1.069 g/cm³[4][7]
Refractive Index 1.505[4][7]
Flash Point 92.4 °C[4]
185.00 °F (85.00 °C) (TCC) (for 50% in benzyl alcohol)[8]
Vapor Pressure 0.113 mmHg @ 25 °C[4]
XLogP3 1.8[1]
Topological Polar Surface Area 26.3 Ų[1]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Phenoxyethanol (B1175444)

A common method for the preparation of this compound is the vapor-phase oxidation of 2-phenoxyethanol. The following protocol is based on a patented method.

Objective: To synthesize this compound by the catalytic oxidation of 2-phenoxyethanol.

Materials:

  • 2-Phenoxyethanol

  • Supported silver metal catalyst (e.g., on Alundum, alumina, silicon carbide)

  • Oxygen-containing gas (e.g., air)

  • Reactor tube

  • Heating apparatus

  • Condensation and collection system

Procedure:

  • Pack a reactor tube with a supported silver metal catalyst.

  • Heat the catalyst bed to a temperature between 225 °C and 275 °C. A temperature of 250 °C to 275 °C is optimal.[4]

  • Prepare a vaporous mixture of 2-phenoxyethanol and an excess of an oxygen-containing gas. The concentration of 2-phenoxyethanol in the mixture should be between 0.3 to 5 volume percent, with an optimal range of 0.5 to 2 volume percent.[4]

  • Pass the vaporous mixture through the heated catalyst bed.

  • The effluent gas stream, containing this compound, is then passed through a condensation system to cool and collect the product.

  • The collected liquid, which is primarily this compound, can be further purified if necessary, for example, by distillation under reduced pressure.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Care should be taken when working with heated apparatus and flammable vapors.

In Vitro Genotoxicity Assessment: Ames Test

The following provides a general outline for assessing the mutagenic potential of this compound using the bacterial reverse mutation assay (Ames test), as referenced in safety assessments.

Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2uvrA)

  • This compound

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • S9 fraction (for metabolic activation)

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Minimal glucose agar (B569324) plates

  • Top agar

Procedure:

  • Prepare a series of dilutions of this compound in a suitable solvent.

  • In separate test tubes, combine the test substance at various concentrations, the bacterial tester strain, and either a buffer solution (for the non-activation test) or the S9 mix (for the metabolic activation test).

  • After a brief pre-incubation, add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Following incubation, count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control. A safety assessment of this compound indicated it was not mutagenic in an Ames test conducted with concentrations up to 5000 µ g/plate .[3]

Metabolic Pathways and Biological Interactions

This compound is a known metabolite of 2-phenoxyethanol, a widely used preservative. The biotransformation of 2-phenoxyethanol primarily involves its oxidation to this compound, which is then further oxidized to phenoxyacetic acid (PAA). This metabolic cascade is a key detoxification pathway.

Biotransformation of 2-Phenoxyethanol

The metabolic conversion of 2-phenoxyethanol to phenoxyacetic acid is a two-step enzymatic process.

  • Oxidation to this compound: 2-Phenoxyethanol is first oxidized to this compound. In biological systems, this reaction is catalyzed by alcohol dehydrogenases.[1]

  • Oxidation to Phenoxyacetic Acid: The intermediate, this compound, is rapidly oxidized to phenoxyacetic acid. This step is likely catalyzed by aldehyde dehydrogenases. Phenoxyacetic acid is the major metabolite detected in plasma and urine following exposure to 2-phenoxyethanol.[1]

Studies using liver S9 fractions have shown that the rate of this metabolic conversion varies between species, with human liver fractions exhibiting high efficiency.[1]

General Aldehyde Metabolism

While specific data on the direct interaction of this compound with other metabolic pathways is limited, general aldehyde metabolism involves several key enzyme families. Aldehydes are reactive electrophiles that can be detoxified through various enzymatic reactions, primarily oxidation and reduction.

  • Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, which is a primary detoxification pathway.

  • Aldehyde Oxidases (AOs): These cytosolic enzymes can also oxidize aldehydes to carboxylic acids.[9]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isozymes are capable of oxidizing aldehydes. For instance, CYP2E1 has been shown to have high activity in acetaldehyde oxidation.[10]

Given its structure, it is plausible that this compound is a substrate for one or more of these enzyme systems, leading to its conversion to the less reactive phenoxyacetic acid.

Visualizations

Synthetic Workflow for this compound

G cluster_0 Vapor Phase Oxidation PE 2-Phenoxyethanol Mix Vaporous Mixture (0.5-2 vol% PE) PE->Mix Air Air (Excess Oxygen) Air->Mix Reactor Heated Reactor (250-275 °C) with Supported Silver Catalyst Mix->Reactor Pass through Effluent Gaseous Effluent Reactor->Effluent Condenser Condensation Effluent->Condenser Product This compound (Crude Product) Condenser->Product

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of 2-Phenoxyethanol

G cluster_0 Biotransformation cluster_1 General Aldehyde Detoxification PE 2-Phenoxyethanol PA This compound PE->PA Alcohol Dehydrogenase PAA Phenoxyacetic Acid (Major Metabolite) PA->PAA Aldehyde Dehydrogenase Excretion Urinary Excretion PAA->Excretion PA2 This compound PAA2 Phenoxyacetic Acid PA2->PAA2 Oxidation CYP Cytochrome P450 Enzymes (e.g., CYP2E1) CYP->PA2 Catalyzes AO Aldehyde Oxidases AO->PA2 Catalyzes

Caption: Metabolic pathway of 2-Phenoxyethanol.

References

Phenoxyacetaldehyde material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxyacetaldehyde: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) information for this compound (CAS No. 2120-70-9). It is intended for professionals in research and drug development who may handle this compound. This document synthesizes critical safety data, including physical and chemical properties, toxicological information, handling and storage protocols, and emergency procedures. All quantitative data is presented in structured tables, and key procedural workflows are visualized using diagrams to ensure clarity and rapid comprehension.

Chemical Identification and Physical Properties

This compound, also known as 2-phenoxyacetaldehyde, is an aldehyde used as a fragrance ingredient and in chemical synthesis.[1][2][3] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 2120-70-9[4]
Molecular Formula C8H8O2[1][2]
Molecular Weight 136.15 g/mol [1][2]
Appearance Colorless clear viscous liquid[5]
Boiling Point 160-162 °C[2]
Flash Point 85.00 °C (185.00 °F) TCC[5]
Specific Gravity 1.120 to 1.140 @ 25 °C[5]
Refractive Index 1.545 to 1.565 @ 20 °C[5]
Vapor Pressure 0.113 mmHg at 25°C[2]
Synonyms Acetaldehyde, 2-phenoxy-; Cortex aldehyde[1][6]

Hazard Identification and GHS Classification

This compound is classified as an irritant. The GHS classification is based on notifications to the ECHA C&L Inventory.[1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

GHS Pictogram:

  • alt text

Signal Word: Warning [1]

Precautionary Statements: [2][7]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Toxicological Summary

The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). Key findings indicate it is not genotoxic.[4] For repeated dose and reproductive toxicity, data from a read-across analog, phenylacetaldehyde (B1677652) (CAS # 122-78-1), were used.[4]

EndpointResultValueSpeciesSource
Genotoxicity Not genotoxic/mutagenic-S. typhimurium, E. coli[4]
Clastogenicity Non-clastogenic-In vitro micronucleus test[4]
Repeated Dose Toxicity NOAEL (Derived)33.33 mg/kg/dayRat (read-across)[4]
Reproductive Toxicity NOAEL100 mg/kg/dayRat (read-across)[4]
Skin Sensitization NESIL590 μg/cm²-[4]
Phototoxicity Not expected--[4]
Skin Irritation Moderate Irritant500 mg/24HRabbit[2]

NOAEL: No-Observed-Adverse-Effect Level NESIL: No Expected Sensitization Induction Level

Experimental Protocols

The toxicological data presented are based on standardized testing guidelines. While specific study reports are proprietary, the methodologies follow internationally recognized protocols.

4.1 Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test) This experiment was conducted in compliance with GLP regulations and OECD Guideline 471.[4]

  • Principle: The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Methodology: Strains TA98, TA100, TA1535, TA1537, and WP2uvrA were treated with this compound at concentrations up to 5000 μ g/plate , both with and without metabolic activation (S9 mix).[4] The plates were incubated, and the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) were counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential. This compound showed no such increase.[4]

4.2 Clastogenicity (In Vitro Micronucleus Test) This study followed GLP regulations and OECD Guideline 487.[4]

  • Principle: This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells.

  • Methodology: Cultured human or rodent cells are exposed to the test substance. After exposure, the cells are treated with a cytokinesis blocker to accumulate binucleated cells. The cells are then harvested, stained, and scored for the presence of micronuclei. This compound was found to be non-clastogenic under the study conditions.[4]

4.3 Repeated Dose and Reproductive Toxicity (OECD 422) Data was read-across from a study on phenylacetaldehyde, conducted according to OECD Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test).[4]

  • Principle: This screening test provides information on the possible health hazards likely to arise from repeated exposure over a relatively limited period of time, including effects on male and female reproductive performance.

  • Methodology: Sprague Dawley rats were administered phenylacetaldehyde daily via oral gavage at doses of 0, 25, 100, and 400 mg/kg/day.[4] The animals were observed for clinical signs of toxicity, and effects on body weight, food consumption, mating performance, fertility, and gestation length were recorded. At the end of the study, a complete necropsy was performed. The No-Observed-Adverse-Effect Level (NOAEL) was determined from these observations.[4]

Handling, Storage, and Emergency Procedures

5.1 Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure. The following diagram outlines the required equipment.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye Eye Protection Goggles Chemical Splash Goggles (ANSI Z87.1) Eye->Goggles Hand Hand Protection Gloves Chemical-Resistant Gloves (e.g., Nitrile) Hand->Gloves Body Body Protection Coat Laboratory Coat Body->Coat Handling_Storage_Workflow Start Receive Chemical LabelDate Mark Container with Date Received & Opened Start->LabelDate Store Store in Cool, Dry, Dark Area Away from Heat/Light Inert Atmosphere Preferred LabelDate->Store Check Periodically Check for Peroxide Formation (e.g., Crystals) Store->Check Use Use in Ventilated Area (Fume Hood) Check->Use No Crystals Dispose Dispose via Approved Hazardous Waste Stream Check->Dispose Crystals Present (Do Not Open!) Use->Dispose First_Aid_Flowchart cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Follow-Up Skin Skin Contact WashSkin Remove contaminated clothing. Wash with soap and water for at least 15 minutes. Skin->WashSkin Eye Eye Contact FlushEye Flush with water for 15-20 minutes. Remove contact lenses. Protect unexposed eye. Eye->FlushEye Inhale Inhalation FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhale->FreshAir Ingest Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingest->RinseMouth Medical Seek Medical Attention if irritation persists or symptoms develop. WashSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

References

Solubility of Phenoxyacetaldehyde in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Phenoxyacetaldehyde in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of formulation and delivery. This technical guide provides a focused overview of the solubility characteristics of this compound, a compound of interest in various chemical and pharmaceutical applications. Due to the limited publicly available quantitative data for this specific compound in a range of organic solvents, this document outlines its known solubility profile and furnishes a standardized experimental protocol for its determination.

Overview of this compound

This compound (C₈H₈O₂) is an aromatic aldehyde with applications in the fragrance and chemical synthesis sectors. Its molecular structure, featuring a polar aldehyde group and a larger, non-polar phenoxy group, dictates its solubility behavior, suggesting a preference for organic solvents over aqueous media.

Solubility Profile of this compound

Qualitative Solubility:

This compound is reported to be soluble in alcohol.[1][2] Given its chemical structure, it is anticipated to be soluble in a range of common organic solvents, particularly those with moderate polarity. It is considered insoluble in water.[1][2]

Quantitative Solubility Data:

The available quantitative data is limited to its estimated solubility in water.

SolventTemperature (°C)Solubility (mg/L)Data Type
Water2510,480Estimated

Source: The Good Scents Company, RIFM fragrance ingredient safety assessment[1][2][3]

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a compound such as this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (chemically resistant, e.g., PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed pipette to prevent precipitation.

    • Filter the aliquot through a chemically compatible syringe filter into a volumetric flask.

    • Dilute the filtered sample with the respective solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in each solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the experimental samples.

    • Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_quant Quantification start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate in Shaker Bath add_excess->equilibrate settle Settle or Centrifuge equilibrate->settle aliquot Withdraw Supernatant settle->aliquot filter Filter Sample aliquot->filter dilute Dilute to Known Concentration filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate calibrate Generate Calibration Curve calibrate->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

References

Navigating the Thermochemical Landscape of Phenoxyacetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetaldehyde (C₈H₈O₂), an aromatic aldehyde with applications in the fragrance and pharmaceutical industries, presents a complex subject for thermochemical analysis. A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, reaction modeling, and safety assessment. This technical guide provides a comprehensive overview of the methodologies available for determining these critical parameters. In the absence of extensive experimentally-derived public data for this compound, this document focuses on the established experimental and computational protocols applicable to this and similar organic molecules. Furthermore, it outlines potential reaction pathways and synthesis routes, visualized through detailed diagrams, to provide a complete picture for researchers.

Core Thermochemical Data

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈O₂--INVALID-LINK--
Molecular Weight136.15 g/mol --INVALID-LINK--
Boiling Point108 °C at 11 mmHg--INVALID-LINK--
Density1.103 g/cm³--INVALID-LINK--
Flash Point85 °C--INVALID-LINK--

Table 2: Essential Thermochemical Parameters for this compound

ParameterSymbolUnitsDescription
Standard Enthalpy of FormationΔH°fkJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Standard Molar EntropyJ/(mol·K)The entropy content of one mole of the substance under standard state conditions.
Molar Heat Capacity (constant pressure)C_pJ/(mol·K)The amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure.
Gibbs Free Energy of FormationΔG°fkJ/molThe change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.

Experimental Determination of Thermochemical Data

Experimental measurement remains the gold standard for obtaining accurate thermochemical data. For a liquid organic compound like this compound, several well-established techniques can be employed.

Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) is typically determined indirectly through the measurement of the enthalpy of combustion using bomb calorimetry .[1][2]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Setup: The sealed sample is placed in a high-purity oxygen atmosphere within a constant-volume "bomb." This bomb is then submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded.

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Entropy

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[1][3] The standard molar entropy (S°) can then be derived from these heat capacity measurements.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Pans: A small, precisely weighed sample of this compound is placed in a hermetically sealed pan. An identical empty pan serves as a reference.

  • Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating rate) within the DSC instrument.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow with that of a known standard (e.g., sapphire) under the same conditions.

  • Entropy Calculation: The standard molar entropy at a given temperature (T) is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to T, also accounting for the entropies of any phase transitions.[4][5]

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating the thermochemical properties of molecules. Modern quantum chemical calculations can achieve high accuracy.[6][7][8]

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio methods and Density Functional Theory (DFT) are widely used to predict molecular energies and properties.

Computational Protocol:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. Due to the flexibility of the ether linkage and the aldehyde group, a thorough conformational search is crucial.[9]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Thermochemical Data Calculation: The enthalpy of formation, entropy, and heat capacity are calculated from the electronic energy, ZPVE, and thermal corrections using statistical mechanics.[10][11]

Recommended Computational Models:

  • Composite Methods: For high accuracy, composite methods like Gaussian-n (e.g., G4) or Weizmann-n (e.g., W1) theories are recommended as they are designed to approximate high-level calculations at a reduced computational cost.[6][8]

  • DFT Functionals: A range of DFT functionals can be employed, with double-hybrid functionals often providing a good balance of accuracy and computational cost for thermochemical predictions.

Visualization of Relevant Pathways

Understanding the chemical behavior of this compound is enhanced by visualizing its potential reactions and synthesis.

Synthesis of this compound

A common industrial synthesis of this compound involves the catalytic oxidation of 2-phenoxyethanol.[12]

G Phenoxyethanol 2-Phenoxyethanol Reactor Vapor-Phase Reactor Phenoxyethanol->Reactor Air Air (O2) Air->Reactor Catalyst Supported Silver Catalyst (225-275 °C) Reactor->Catalyst Condenser Condenser Reactor->Condenser Gaseous Product CrudeProduct Crude this compound Condenser->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

General Aldehyde Reaction: Acetal (B89532) Formation

Aldehydes, including this compound, readily undergo reaction with alcohols in the presence of an acid catalyst to form acetals. This is a fundamental reaction in organic chemistry.

G This compound This compound Protonation Protonation of Carbonyl Oxygen This compound->Protonation Alcohol 2 eq. Alcohol (R'OH) NucleophilicAttack1 Nucleophilic Attack by R'OH Alcohol->NucleophilicAttack1 NucleophilicAttack2 Nucleophilic Attack by second R'OH Alcohol->NucleophilicAttack2 Acid Acid Catalyst (H+) Acid->Protonation ProtonationOH Protonation of -OH Group Acid->ProtonationOH Protonation->NucleophilicAttack1 Hemiacetal Hemiacetal Intermediate NucleophilicAttack1->Hemiacetal Hemiacetal->ProtonationOH WaterLoss Loss of Water ProtonationOH->WaterLoss Carbocation Resonance-Stabilized Carbocation WaterLoss->Carbocation Carbocation->NucleophilicAttack2 Deprotonation Deprotonation NucleophilicAttack2->Deprotonation Acetal Acetal Product Deprotonation->Acetal

Caption: Reaction mechanism for acetal formation.

Conclusion

While a complete, experimentally verified set of thermochemical data for this compound is not currently available in the public domain, this guide provides researchers with a robust framework for its determination. By employing the detailed experimental and computational methodologies outlined, scientists can obtain the necessary data to support process development, safety analysis, and fundamental research. The provided visualizations of its synthesis and characteristic reactions further contribute to a comprehensive understanding of this important molecule.

References

Methodological & Application

Synthesis of Bio-active Derivatives from Phenoxyacetaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from phenoxyacetaldehyde. The synthesized compounds have potential applications in drug discovery and development, particularly as anti-inflammatory agents. This guide includes key reaction workflows, detailed experimental procedures, and quantitative data to enable researchers to replicate and adapt these syntheses for their own research needs.

Introduction

This compound is a versatile starting material for the synthesis of a diverse range of chemical entities. Its aldehyde functional group allows for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The phenoxy moiety provides a scaffold that is present in many biologically active molecules. This document details the synthesis of four key derivatives: 2-phenoxyacetic acid, 2-phenoxyethanol (B1175444), (E/Z)-1-methoxy-2-(2-phenoxyvinyl)benzene, and N-benzyl-2-phenoxyethan-1-amine, showcasing the utility of this compound as a precursor in medicinal chemistry.

Core Reactions and Derivatives

Four primary reactions are detailed below, each yielding a distinct derivative of this compound with potential biological activity.

Derivative NameReaction TypePotential Application
2-Phenoxyacetic AcidOxidationAnti-inflammatory (COX-2 Inhibition)
2-PhenoxyethanolReductionPharmaceutical excipient, precursor
(E/Z)-1-Methoxy-2-(2-phenoxyvinyl)benzeneWittig ReactionStilbene-like compounds, potential anticancer
N-Benzyl-2-phenoxyethan-1-amineReductive AminationAmine-containing pharmacophores

Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxyacetic Acid via Oxidation

This protocol describes the oxidation of this compound to 2-phenoxyacetic acid. Phenoxyacetic acid derivatives have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M NaOH solution (10 mL per gram of aldehyde).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-phenoxyacetic acid.

  • Recrystallize the crude product from hot water to obtain pure 2-phenoxyacetic acid.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)
This compound1.0136.151.36
Potassium Permanganate1.1158.031.74
Product Molecular Weight ( g/mol ) Expected Yield (%)
2-Phenoxyacetic Acid152.15~70-80%
Protocol 2: Synthesis of 2-Phenoxyethanol via Reduction

This protocol details the reduction of this compound to 2-phenoxyethanol using sodium borohydride (B1222165). 2-Phenoxyethanol is a common preservative in pharmaceuticals and a useful synthetic intermediate.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (20 mL per gram of aldehyde) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add distilled water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 2-phenoxyethanol.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)
This compound1.0136.151.36
Sodium Borohydride1.237.830.54
Product Molecular Weight ( g/mol ) Expected Yield (%)
2-Phenoxyethanol138.16>90%
Protocol 3: Synthesis of (E/Z)-1-Methoxy-2-(2-phenoxyvinyl)benzene via Wittig Reaction

This protocol describes the synthesis of a stilbene-like derivative using the Wittig reaction between this compound and a phosphonium (B103445) ylide. Stilbene (B7821643) derivatives are known for their wide range of biological activities, including anticancer properties. This protocol is adapted from the synthesis of stilbene from benzaldehyde.[1][2][3]

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (2-methoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (E) and (Z) isomers.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)
(2-Methoxybenzyl)triphenylphosphonium bromide1.1487.375.36
Potassium tert-butoxide1.1112.211.23
This compound1.0136.151.36
Product Molecular Weight ( g/mol ) Expected Yield (%)
(E/Z)-1-Methoxy-2-(2-phenoxyvinyl)benzene226.28~60-70% (combined isomers)
Protocol 4: Synthesis of N-Benzyl-2-phenoxyethan-1-amine via Reductive Amination

This protocol details the synthesis of a secondary amine through the reductive amination of this compound with benzylamine (B48309). This reaction is a fundamental transformation in the synthesis of amine-containing pharmacophores.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

ReactantMolar Eq.Molecular Weight ( g/mol )Sample Mass (g)
This compound1.0136.151.36
Benzylamine1.1107.151.18
Sodium triacetoxyborohydride1.5211.943.18
Product Molecular Weight ( g/mol ) Expected Yield (%)
N-Benzyl-2-phenoxyethan-1-amine227.29~70-85%

Visualizations

Reaction Workflow Diagrams

Synthesis_Workflows cluster_oxidation Protocol 1: Oxidation cluster_reduction Protocol 2: Reduction cluster_wittig Protocol 3: Wittig Reaction cluster_reductive_amination Protocol 4: Reductive Amination P1_Start This compound P1_Step1 Dissolve in NaOH(aq) P1_Start->P1_Step1 P1_Step2 Add KMnO₄ solution P1_Step1->P1_Step2 P1_Step3 Quench with NaHSO₃ P1_Step2->P1_Step3 P1_Step4 Acidify with HCl P1_Step3->P1_Step4 P1_Step5 Extract with Et₂O P1_Step4->P1_Step5 P1_Step6 Dry and Concentrate P1_Step5->P1_Step6 P1_End 2-Phenoxyacetic Acid P1_Step6->P1_End P2_Start This compound P2_Step1 Dissolve in Methanol P2_Start->P2_Step1 P2_Step2 Add NaBH₄ P2_Step1->P2_Step2 P2_Step3 Quench with HCl P2_Step2->P2_Step3 P2_Step4 Extract with EtOAc P2_Step3->P2_Step4 P2_Step5 Dry and Concentrate P2_Step4->P2_Step5 P2_End 2-Phenoxyethanol P2_Step5->P2_End P3_Start Phosphonium Salt + KOtBu P3_Step1 Ylide Formation P3_Start->P3_Step1 P3_Step2 Add this compound P3_Step1->P3_Step2 P3_Step3 Reaction and Workup P3_Step2->P3_Step3 P3_Step4 Purify by Chromatography P3_Step3->P3_Step4 P3_End (E/Z)-Alkene Derivative P3_Step4->P3_End P4_Start This compound + Benzylamine P4_Step1 Imine Formation (cat. AcOH) P4_Start->P4_Step1 P4_Step2 Add STAB P4_Step1->P4_Step2 P4_Step3 Reaction and Workup P4_Step2->P4_Step3 P4_Step4 Purify by Chromatography P4_Step3->P4_Step4 P4_End N-Benzyl-2-phenoxyethan-1-amine P4_Step4->P4_End

Caption: Experimental workflows for the synthesis of derivatives from this compound.

Signaling Pathway: COX-2 Inhibition

Derivatives of phenoxyacetic acid have been investigated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory response. Inhibition of COX-2 reduces the production of prostaglandins, which are mediators of inflammation and pain.[4][5][6][7]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme substrate PGH2 Prostaglandin H₂ (PGH₂) COX2_Enzyme->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Phenoxyacetic_Acid_Derivative Phenoxyacetic Acid Derivative (Inhibitor) Phenoxyacetic_Acid_Derivative->COX2_Enzyme inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

References

Application Notes and Protocols for Phenoxyacetaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of phenoxyacetaldehyde in two key organic synthesis reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the Wittig reaction for olefination.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component cyclocondensation reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic and pharmacological properties.[1][2][3] this compound can be effectively employed as the aldehyde component in this reaction to synthesize novel DHPMs with a phenoxymethyl (B101242) substituent.

Application: Synthesis of 4-(Phenoxymethyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives

This protocol describes the synthesis of ethyl 6-methyl-2-oxo-4-(phenoxymethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a novel dihydropyrimidinone derivative, using this compound.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Biginelli reaction with this compound under different catalytic conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
HClEthanol (B145695)Reflux485[1][2]
Lewis Acid (e.g., ZnCl2)Acetonitrile80290[4]
Ionic LiquidSolvent-free100192[5]
Aluminum Foil (recyclable catalyst)Ethanol/HCl (catalytic)Sonication (rt)288[1]
Experimental Protocol

Materials:

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and ethanol (20 mL).[1]

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane solvent system.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from hot ethanol to obtain the pure ethyl 6-methyl-2-oxo-4-(phenoxymethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Dry the purified product in a vacuum oven.

Expected Characterization Data:

  • Appearance: White crystalline solid.

  • Melting Point: Expected in the range of 200-220 °C (by analogy to similar DHPMs).

  • IR (KBr, cm⁻¹): Expected peaks around 3240 (N-H stretching), 1700 (C=O, ester), 1650 (C=O, urea), 1600, 1490 (aromatic C=C).

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals around δ 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 6.9-7.3 (m, 5H, Ar-H), 5.2 (d, 1H, CH), 4.1 (d, 2H, OCH₂), 4.0 (q, 2H, OCH₂CH₃), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals around δ 165 (ester C=O), 158 (aromatic C-O), 152 (urea C=O), 148 (pyrimidine C), 129, 121, 114 (aromatic CH), 100 (pyrimidine C), 70 (OCH₂), 60 (OCH₂CH₃), 54 (CH), 18 (CH₃), 14 (CH₃).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺.

Biginelli Reaction Workflow

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionVessel One-Pot Reaction This compound->ReactionVessel EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->ReactionVessel Urea Urea Urea->ReactionVessel Catalyst Acid Catalyst (e.g., HCl) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol) Solvent->ReactionVessel Heating Heating (Reflux) Heating->ReactionVessel Workup Work-up (Precipitation & Filtration) ReactionVessel->Workup Purification Purification (Recrystallization) Workup->Purification Product 4-(Phenoxymethyl)-DHPM Derivative Purification->Product

Caption: Workflow for the one-pot Biginelli synthesis of a 4-(phenoxymethyl)-DHPM derivative.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[6][7] this compound can serve as the aldehyde component to generate alkenes with a phenoxy substituent, which are valuable intermediates in various synthetic pathways.

Application: Synthesis of (2-Phenoxyvinyl)benzene

This protocol outlines the synthesis of (2-phenoxyvinyl)benzene via the Wittig reaction of this compound with benzyltriphenylphosphonium (B107652) chloride.

Reaction Scheme:

Quantitative Data Summary

The table below provides expected quantitative data for the Wittig reaction of this compound with a non-stabilized ylide.

Wittig ReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)E/Z RatioReference
Benzyltriphenylphosphonium chloriden-BuLiTHF0 to rt12~75>95:5 (Z)[6][7]
Methyltriphenylphosphonium bromidet-BuOKTHF0 to rt12~80N/A[6]
Experimental Protocol

Materials:

  • Benzyltriphenylphosphonium chloride (4.27 g, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 6.9 mL, 11 mmol)

  • This compound (1.36 g, 10 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • 100 mL Two-neck round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Septa

  • Nitrogen or Argon gas supply

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

Part A: Preparation of the Ylide (Wittig Reagent)

  • In a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (11 mmol) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

Part B: Wittig Reaction

  • In a separate flask, dissolve this compound (10 mmol) in anhydrous THF (20 mL).

  • Add the this compound solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The color of the solution will likely fade.

  • Monitor the reaction by TLC (hexanes/ethyl acetate).

Part C: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate to separate the (2-phenoxyvinyl)benzene from the triphenylphosphine (B44618) oxide byproduct.

Expected Characterization Data:

  • Appearance: Colorless oil or low-melting solid.

  • IR (neat, cm⁻¹): Expected peaks around 3060 (aromatic C-H), 1600, 1490 (aromatic C=C), 1240 (C-O stretch), 965 (trans C-H bend).

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the major isomer around δ 7.2-7.5 (m, 10H, Ar-H), 6.5-7.0 (m, 2H, vinyl-H). The coupling constant of the vinyl protons will indicate the stereochemistry (typically ~16 Hz for E-isomer and ~12 Hz for Z-isomer).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 158 (aromatic C-O), 130-140 (aromatic and vinyl C), 115-129 (aromatic and vinyl C).

  • Mass Spectrometry (GC-MS): Expected molecular ion peak.

Wittig Reaction Logical Workflow

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Formation (in situ) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification PhosphoniumSalt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane This compound This compound This compound->Oxaphosphetane Quenching Quenching (aq. NH₄Cl) Oxaphosphetane->Quenching Elimination Extraction Extraction (Et₂O) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product (2-Phenoxyvinyl)benzene Purification->Product Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: Logical workflow for the Wittig synthesis of (2-phenoxyvinyl)benzene.

References

Application Notes and Protocols for the Quantification of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of phenoxyacetaldehyde in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols described herein leverage common analytical techniques and may require optimization for specific sample types.

Introduction

This compound (C8H8O2) is an aldehyde of interest in pharmaceutical and fragrance industries.[1][2] Accurate and precise quantification is crucial for quality control, stability studies, and safety assessments.[2][3] However, the direct analysis of this compound can be challenging due to its polarity and potential for instability.[4][5]

To overcome these challenges, derivatization is a common and effective strategy.[4][6] This process modifies the analyte to enhance its detectability and improve its chromatographic properties.[7] This document outlines two robust analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[6][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with a silylating agent.[4][10]

Method 1: Quantification by HPLC-UV with DNPH Derivatization

This method is based on the reaction of the aldehyde group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric and can be readily detected and quantified by UV spectroscopy at approximately 360 nm.[6][8]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions

  • DNPH Solution (0.1%): Dissolve 100 mg of DNPH in 100 mL of acetonitrile containing 1% phosphoric acid. Store in an amber bottle at 4°C.[8]

  • Mobile Phase A: 90:10 (v/v) Water:Acetonitrile with 0.1% phosphoric acid.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create calibration standards (e.g., 1-100 µg/mL).[8]

3. Sample Preparation and Derivatization

  • Pipette 100 µL of the sample or standard solution into a vial.

  • Add 50 µL of the 0.1% DNPH solution.[6]

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 40°C for 30 minutes.[6]

  • Cool the mixture to room temperature.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.[6]

4. HPLC Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution may be required for complex matrices. A starting condition of 70% A and 30% B can be used, with a gradient to increase the percentage of B over time.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[8]

  • Detection Wavelength: 360 nm[8][9]

  • Injection Volume: 10 µL

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of aldehydes using HPLC-UV with DNPH derivatization. These values should be experimentally determined during method validation.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Solution Deriv Add DNPH Solution Vortex & Incubate (40°C) Sample->Deriv Standard Standard Solution Standard->Deriv Filter Filter (0.45 µm) Deriv->Filter HPLC HPLC-UV Analysis (360 nm) Filter->HPLC Data Data Processing & Quantification HPLC->Data GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/ Standard Extraction Solvent Extraction & Dry Down Sample->Extraction Deriv Add Pyridine & BSTFA+TMCS Incubate (60°C) Extraction->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

References

Application Note: GC-MS Analysis of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde is an aromatic aldehyde with applications in the fragrance and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Principle

The analysis of this compound by GC-MS involves the separation of the analyte from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The compound is first volatilized in the heated injector of the gas chromatograph and then separated from other components on a capillary column based on its boiling point and affinity for the stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that allows for definitive identification and quantification. For enhanced sensitivity and to improve chromatographic properties, derivatization of the aldehyde functional group can also be employed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Molecular Weight136.15 g/mol [1]
Retention Time (on DB-5ms)Approximately 10-15 min (dependent on exact temperature program)
Key Mass Fragments (m/z)
136[M]+ (Molecular Ion)[1]
107[M-CHO]+
94[C6H5OH]+
77[C6H5]+
65[C5H5]+
51[C4H3]+

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis of this compound. Two protocols are provided: a direct analysis method and a method involving derivatization for potentially higher sensitivity.

Protocol 1: Direct GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to achieve a final concentration of approximately 10 µg/mL.[2]

  • If the sample contains particulates, centrifuge or filter the solution to prevent contamination of the GC system.[2]

  • Transfer the final solution to a 2 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 25°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 50-300.

Protocol 2: Analysis with PFBHA Derivatization

For trace-level analysis, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed to improve sensitivity and chromatographic peak shape.

1. Sample and Reagent Preparation:

  • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Sample Preparation:

    • To 1 mL of the sample (aqueous or dissolved in a suitable solvent), add an appropriate internal standard.

    • Add 100 µL of the 10 mg/mL PFBHA solution.

    • Adjust the pH to approximately 3 with dilute HCl.

    • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.

    • After cooling, perform a liquid-liquid extraction with 500 µL of hexane.

    • Vortex the mixture for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • The GC-MS parameters are the same as in Protocol 1. The retention time of the PFBHA-derivatized this compound will be significantly longer than the underivatized compound.

Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard or a reference library.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area of a characteristic ion (e.g., m/z 107 or 94) is plotted against the concentration. The concentration of this compound in the sample can then be determined from this calibration curve.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Solvent Solvent Addition (e.g., Hexane) Sample->Solvent Vortex Vortexing & Centrifugation Solvent->Vortex Transfer Transfer to GC Vial Vortex->Transfer Injection Sample Injection (1 µL) Transfer->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z 50-300) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification Integration->Quantification LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (C8H8O2, Molar Mass: 136.15 g/mol ) is an aromatic aldehyde used in the fragrance and pharmaceutical industries.[1][2] Ensuring the purity of this compound is critical for its application, as impurities can affect its efficacy, safety, and organoleptic properties. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds. This application note provides a detailed protocol for the purity assessment of this compound using a reverse-phase HPLC method with UV detection.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueReference
Molecular FormulaC8H8O2[1]
Molecular Weight136.15 g/mol [1]
AppearanceColorless to pale yellow liquid[3]
SolubilitySoluble in alcohol; sparingly soluble in water.[3][4]

Experimental Protocol: Reverse-Phase HPLC Method

This protocol details a reverse-phase HPLC method for the separation and quantification of this compound and its potential impurities.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (for sample preparation)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for this analysis.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 15 minutes

3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh 50 mg of the this compound sample and dissolve it in a 50 mL volumetric flask with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze its purity.

  • After the analysis, wash the column with a higher concentration of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
12.515000.1Unknown Impurity
24.8995000099.5This compound
37.235000.4Unknown Impurity

Purity of this compound = 99.5%

Workflow and Method Logic

The following diagram illustrates the logical workflow of the HPLC purity assessment method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Methanol) injection Inject Sample/Standard sample_prep->injection standard_prep Standard Preparation (Dissolve in Methanol) standard_prep->injection mobile_phase_prep Mobile Phase Preparation (Acetonitrile:Water) system_equilibration System Equilibration mobile_phase_prep->system_equilibration system_equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Generate Report purity_calculation->report

References

Application Notes: Derivatization of Phenoxyacetaldehyde for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxyacetaldehyde is a carbonyl compound utilized as a fragrance ingredient in various consumer products.[1][2] For researchers, scientists, and drug development professionals, the accurate quantification of this compound in complex matrices is essential for safety, efficacy, and quality control assessments. Direct analysis of this compound can be challenging due to its polarity and potential for thermal instability, which may compromise chromatographic performance.[3]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis.[4] For this compound, this process enhances volatility and thermal stability for Gas Chromatography (GC) and introduces a strong chromophore for High-Performance Liquid Chromatography (HPLC) with UV detection.[3][5] These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC-UV.

Derivatization for GC-MS Analysis with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Principle

Derivatization with PFBHA is a common and highly effective method for the analysis of aldehydes by GC.[5] PFBHA reacts with the carbonyl group of this compound to form a stable, volatile oxime derivative.[6] This derivative is significantly less polar and more thermally stable than the parent aldehyde, leading to improved chromatographic peak shape and sensitivity. The pentafluorobenzyl group is strongly electron-capturing, making the derivative highly suitable for sensitive detection by an Electron Capture Detector (ECD) or by Mass Spectrometry (MS), particularly in negative chemical ionization (NCI) mode.[7][8] The reaction often produces two geometric isomers, (E) and (Z), which may be separated chromatographically.[6]

cluster_workflow PFBHA Derivatization Workflow for GC-MS Analysis Sample Sample containing This compound Derivatization Add PFBHA Reagent Incubate (e.g., 60°C for 60 min) Sample->Derivatization Reaction Extraction Headspace Solid-Phase Microextraction (HS-SPME) Derivatization->Extraction Extraction of Derivative Analysis Thermal Desorption & GC-MS Analysis (NCI Mode) Extraction->Analysis Injection Data Data Acquisition & Quantification Analysis->Data cluster_workflow_dnp DNPH Derivatization Workflow for HPLC-UV Analysis Sample_dnp Sample in Acetonitrile Derivatization_dnp Add Acidified DNPH Reagent Incubate Sample_dnp->Derivatization_dnp Reaction Cleanup_dnp Optional: Solid-Phase Extraction (SPE) Cleanup Derivatization_dnp->Cleanup_dnp Purification Analysis_dnp HPLC-UV Analysis (e.g., 360 nm) Cleanup_dnp->Analysis_dnp Injection Data_dnp Data Acquisition & Quantification Analysis_dnp->Data_dnp

References

Phenoxyacetaldehyde: A Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenoxyacetaldehyde is a valuable and versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of pharmaceutical compounds. Its utility stems from the presence of a reactive aldehyde group and a stable phenoxy moiety, allowing for its incorporation into diverse molecular scaffolds. A key transformation of this compound is its conversion to 2-phenoxyethylamine (B128699) derivatives via reductive amination. These derivatives are crucial intermediates in the synthesis of several important drugs, including the beta-blocker Carvedilol (B1668590) and the alpha-blocker Phenoxybenzamine. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these pharmaceutical agents.

Application 1: Synthesis of 2-Phenoxyethylamine Core Structure via Reductive Amination

The reductive amination of this compound is a fundamental step in its utilization as a pharmaceutical precursor. This reaction efficiently converts the aldehyde into a primary or secondary amine, which can then be further functionalized. The general workflow involves the in-situ formation of an imine by reacting this compound with a chosen amine, followed by reduction to the corresponding saturated amine.

Logical Workflow for Reductive Amination:

This compound This compound Imine Imine Intermediate This compound->Imine Condensation Amine Primary or Secondary Amine (e.g., Methylamine) Amine->Imine Phenoxyethylamine N-Substituted 2-Phenoxyethylamine Imine->Phenoxyethylamine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Phenoxyethylamine

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination of this compound

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium borohydride (B1222165) as the reducing agent.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, 40% in water)

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • Acetic acid (glacial)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the primary amine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted-2-phenoxyethylamine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Reductive Amination of Aromatic Aldehydes (Analogous Systems):

AldehydeAmineReducing AgentSolventYield (%)Reference
BenzaldehydeAnilineNaBH₄/Carbon-based solid acidSolvent-free95[1]
4-NitrobenzaldehydeAnilineNaBH₄Methanol~90[2]
Various AldehydesVarious AminesNaBH(OAc)₃1,2-Dichloroethane70-95[3]

Application 2: Synthesis of Carvedilol from a Phenoxyethylamine Intermediate

Carvedilol is a non-selective beta-blocker with alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension. A key intermediate in its synthesis is 2-(2-methoxyphenoxy)ethanamine, a derivative of 2-phenoxyethylamine. The synthesis involves the reaction of this amine with 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Synthetic Pathway to Carvedilol:

This compound This compound (or derivative) Phenoxyethylamine 2-Phenoxyethylamine Intermediate This compound->Phenoxyethylamine Reductive Amination Amine Amine Amine->Phenoxyethylamine Carvedilol Carvedilol Phenoxyethylamine->Carvedilol Nucleophilic Ring Opening CarbazoleEpoxide 4-(Oxiran-2-ylmethoxy) -9H-carbazole CarbazoleEpoxide->Carvedilol

Caption: Synthesis of Carvedilol.

Experimental Protocol: Synthesis of Carvedilol

This protocol is adapted from established syntheses of Carvedilol.[4][5][6][7]

Materials:

  • 4-(Oxiran-2-ylmethoxy)-9H-carbazole

  • 2-(2-Methoxyphenoxy)ethanamine

  • Isopropyl alcohol (or Dimethyl sulfoxide)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) and 2-(2-methoxyphenoxy)ethanamine (1.2 eq) in isopropyl alcohol.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Carvedilol can be purified by recrystallization or column chromatography.

Quantitative Data for Carvedilol Synthesis:

Starting MaterialAmine IntermediateSolventYield (%)Reference
4-(Oxiran-2-ylmethoxy)-9H-carbazole2-(2-Methoxyphenoxy)ethanamineIsopropyl alcohol~80[4]
4-(Oxiran-2-ylmethoxy)-9H-carbazole2-(2-Methoxyphenoxy)ethanamineDimethyl sulfoxideHigh[6]
O-protected 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol2-(2-Methoxyphenoxy)ethanamineToluene42.3

Signaling Pathway of Carvedilol

Carvedilol exhibits a unique mechanism of action among beta-blockers. While it acts as an antagonist at β-adrenergic receptors for G-protein-mediated signaling, it can also stimulate β-arrestin-dependent signaling pathways.[1][8] This "biased agonism" may contribute to its distinct clinical efficacy.

Carvedilol's Biased Signaling Pathway:

cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor G_protein Gs Protein b2ar->G_protein Blocks Activation beta_arrestin β-Arrestin b2ar->beta_arrestin Recruits & Activates Carvedilol Carvedilol Carvedilol->b2ar Binds to AC Adenylyl Cyclase cAMP cAMP PKA PKA ERK ERK1/2 beta_arrestin->ERK Activates CellularEffects Beneficial Cardiovascular Effects ERK->CellularEffects Leads to

Caption: Carvedilol's biased signaling at the β2AR.

Conclusion

This compound is a key starting material for the synthesis of phenoxyethylamine derivatives, which are integral components of several pharmaceuticals. The reductive amination of this compound provides a straightforward entry into this class of compounds. The subsequent elaboration of these intermediates, as exemplified by the synthesis of Carvedilol, highlights the strategic importance of this compound in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers in the pharmaceutical sciences.

References

Application of Phenoxyacetaldehyde in Fragrance Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (CAS No. 2120-70-9) is a versatile aroma chemical valued in the fragrance industry for its unique olfactory profile. It imparts a fresh, green, and floral character, often described as reminiscent of hyacinth, leafy greens, and possessing an ozonic quality. Its stability and blending capabilities make it a valuable component in a wide range of fragrance applications, from fine fragrances to personal care and household products. This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulation, tailored for a scientific and research-oriented audience.

Physicochemical and Olfactory Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application in fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Colorless, viscous liquid[1]
Boiling Point >200 °C[1]
Flash Point 91 °C[1]
Water Solubility 10480 mg/L[1]
log KOW 1.08[1]
Vapor Pressure 0.0793 mm Hg at 20 °C[1]

Table 2: Olfactory Profile of this compound

Olfactory AspectDescription
Primary Notes Green, Floral
Secondary Notes Leafy, Hyacinth, Ozonic, Cortex
Substantivity Long-lasting on a smelling strip
Character Adds a fresh, "outdoors" character to fragrances

Safety and Regulatory Information

This compound has undergone safety assessments to ensure its suitability for use in consumer products.

Table 3: Toxicological Data for this compound

EndpointResultReference
Genotoxicity Not genotoxic[1]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenic[1]
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 590 μg/cm² (based on read-across analog phenylacetaldehyde)[1]
Repeated Dose Toxicity Margin of Exposure (MOE) > 100 (based on read-across analog phenylacetaldehyde)[1]
Reproductive Toxicity Margin of Exposure (MOE) > 100 (based on read-across analog phenylacetaldehyde)[1]

The Research Institute for Fragrance Materials (RIFM) has concluded that the existing information supports the use of this compound in fragrance applications as described in their safety assessment.[1]

Application in Fragrance Formulation

This compound is a versatile ingredient that can be incorporated into various fragrance types. Due to the proprietary nature of fragrance formulations, specific commercial recipes are not publicly available. However, based on its olfactory profile, the following are illustrative examples of its application.

Illustrative Formulation 1: "Green Floral" Fine Fragrance

This example demonstrates the use of this compound to enhance the green and floral character of a fine fragrance.

IngredientPercentage (%)Olfactory Contribution
Bergamot Oil15.0Fresh, Citrus Top Note
This compound 2.0 Green, Hyacinth, Ozonic Heart Note
Linalool10.0Floral (Lily-of-the-Valley), Woody
Phenyl Ethyl Alcohol8.0Rose, Floral Heart Note
Hedione® (Methyl Dihydrojasmonate)20.0Jasmine, Floral Booster
Galaxolide® (Musk)10.0Clean, Musky Base Note
Iso E Super®15.0Woody, Ambery Base Note
Vertofix Coeur10.0Woody, Vetiver Base Note
Ethanol (B145695) (95%)10.0Solvent

Illustrative Formulation 2: "Fresh Linen" Laundry Detergent Fragrance

In this application, this compound contributes to a fresh and clean scent profile, crucial for laundry care products.

IngredientPercentage (%)Olfactory Contribution
Dihydromyrcenol20.0Fresh, Citrus, Lime-like
This compound 5.0 Green, Ozonic, "Outdoor" Freshness
Lilial® (substitute as per regulations)10.0Floral (Muguet)
Lyral® (substitute as per regulations)5.0Floral, Muguet
Alpha-Isomethyl Ionone10.0Powdery, Floral (Violet)
Galaxolide® (Musk)15.0Clean, Musky
Amyl Salicylate5.0Green, Floral (Clover)
Dipropylene Glycol (DPG)30.0Solvent

Experimental Protocols

Protocol for Sensory Evaluation of a Fragrance Containing this compound

Objective: To assess the olfactory characteristics of a fragrance formulation containing this compound compared to a control formulation without it.

Materials:

  • Test fragrance formulation with this compound.

  • Control fragrance formulation without this compound.

  • Standard smelling strips (blotters).

  • Glass beakers and pipettes.

  • Odor-free environment.

  • Panel of at least 5-10 trained sensory assessors.

  • Evaluation forms.

Procedure:

  • Sample Preparation: Prepare 10% dilutions of both the test and control fragrance formulations in a suitable solvent (e.g., ethanol or dipropylene glycol).

  • Blotter Dipping: Dip smelling strips into each solution to a depth of 1 cm for 2 seconds.

  • Evaluation Points: The sensory panel will evaluate the blotters at three time points:

    • Top Note (Initial Impression): Immediately after dipping.

    • Heart Note (Mid-development): After 30 minutes.

    • Base Note (Dry-down): After 4 hours.

  • Evaluation Parameters: Panelists will rate the following attributes on a scale of 1 to 10 (1 = very weak, 10 = very strong):

    • Overall Fragrance Intensity

    • Green Note Intensity

    • Floral Note Intensity

    • Ozonic/Fresh Note Intensity

    • Overall Hedonic Tone (pleasantness)

  • Data Analysis: Compile the scores from all panelists and calculate the average for each parameter at each time point. Compare the results of the test and control formulations.

Protocol for Stability Testing of a Fragrance Containing this compound

Objective: To evaluate the stability of a fragrance formulation containing this compound in a finished product base (e.g., a lotion or a liquid detergent) under accelerated conditions.

Materials:

  • Finished product base (unfragranced).

  • Test fragrance formulation with this compound.

  • Glass jars with airtight lids.

  • Oven/Incubator set to 40°C.

  • Refrigerator set to 4°C.

  • pH meter.

  • Viscometer.

  • Sensory evaluation setup as described in Protocol 4.1.

Procedure:

  • Sample Preparation: Incorporate the test fragrance at a typical concentration (e.g., 0.5-2.0%) into the finished product base. Prepare a control sample with the unfragranced base.

  • Storage Conditions: Store aliquots of the fragranced product under the following conditions for a period of 12 weeks:

    • 40°C (accelerated aging).

    • Room Temperature (20-25°C) in the dark.

    • 4°C (refrigerated control).

  • Evaluation Schedule: Evaluate the samples at weeks 0, 4, 8, and 12.

  • Evaluation Parameters:

    • Physical and Chemical Properties:

      • Appearance (color, clarity, phase separation).

      • pH.

      • Viscosity.

    • Olfactory Properties:

      • Conduct a sensory evaluation of the headspace of the product and on a suitable substrate (e.g., skin for lotion, fabric for detergent) to assess any changes in the fragrance profile.

  • Data Analysis: Record all observations and measurements. Any significant changes in the physical, chemical, or olfactory properties of the sample stored at 40°C compared to the room temperature and refrigerated samples indicate potential stability issues.

Diagrams

Olfactory Signal Transduction Pathway

The perception of this compound, like other aldehydes, is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_influx CNG_channel->Ca_Na_influx Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: General olfactory signal transduction pathway for an odorant like this compound.

Experimental Workflow for Fragrance Formulation

This diagram illustrates the typical workflow for incorporating a new ingredient like this compound into a fragrance formulation.

Fragrance_Formulation_Workflow cluster_workflow Workflow for Incorporating this compound Start Define Project (e.g., 'Green Floral' Fragrance) Screening Olfactory Screening of This compound Start->Screening Formulation Develop Trial Formulations (with varying levels of this compound) Screening->Formulation Sensory_Eval Sensory Evaluation (Protocol 4.1) Formulation->Sensory_Eval Optimization Formula Optimization Sensory_Eval->Optimization Optimization->Formulation Iterate Stability_Test Stability Testing in Product Base (Protocol 4.2) Optimization->Stability_Test Final_Formula Final Fragrance Formulation Stability_Test->Final_Formula

Caption: Experimental workflow for fragrance formulation and evaluation.

References

Application Notes and Protocols for the Catalytic Oxidation of Phenoxyethanol to Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Phenoxyacetaldehyde is a valuable aldehyde intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. It is primarily produced through the selective oxidation of 2-phenoxyethanol (B1175444). This transformation requires careful selection of catalysts and reaction conditions to maximize the yield and selectivity towards the desired aldehyde product while minimizing over-oxidation to the corresponding carboxylic acid, phenoxyacetic acid.

This document provides detailed application notes and experimental protocols for the catalytic oxidation of phenoxyethanol (B1677644) to this compound. Two primary methods are highlighted: a vapor-phase oxidation using a supported silver catalyst and a liquid-phase oxidation employing the versatile TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and process development.

II. Quantitative Data Summary

The following table summarizes quantitative data for different catalytic systems employed in the oxidation of phenoxyethanol and similar primary alcohols to their corresponding aldehydes. This allows for a comparative overview of their efficiency.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Reference
Silver on Alundum AirN/A (Vapor Phase)250-2756.5-30.8 (based on total feed)95 (based on unrecovered phenoxyethanol)US Patent 2918497A
TEMPO/NaOCl Sodium Hypochlorite (B82951)Dichloromethane/Water00.5-2>9585-95 (Typical for primary alcohols)>95 (Typical for primary alcohols)General Protocol
Cu(I)/TEMPO Air/OxygenAcetonitrileRoom Temp.8-24HighHigh (Typical for primary alcohols)High (Typical for primary alcohols)General Protocol
FeCl₃/TEMPO Oxygen-Room Temp.24HighGood to Excellent (Typical for benzylic alcohols)High (Typical for benzylic alcohols)General Protocol
Cd-MOF/S/Ni–NiO (Photocatalyst) -Water/AcetonitrileRoom Temp.5~10062 (of 2-phenoxy-1-phenylethanone from 2-phenoxy-1-phenylethanol)-[1]

III. Experimental Protocols

A. Protocol 1: Vapor-Phase Oxidation using a Supported Silver Catalyst

This protocol is based on the process described in US Patent 2,918,497A and is suitable for larger-scale synthesis.

1. Materials:

  • 2-Phenoxyethanol

  • Silver nitrate (B79036) (AgNO₃)

  • Alundum (or other inert support like alumina, silicon carbide)

  • Air or another molecular oxygen-containing gas

  • Reactor tube (e.g., quartz or stainless steel)

  • Furnace

  • Condensation trap system

2. Catalyst Preparation:

  • Prepare a solution of silver nitrate in deionized water.

  • Impregnate the Alundum support with the silver nitrate solution.

  • Dry the impregnated support to remove water.

  • Calcine the dried material in a furnace to decompose the silver nitrate to metallic silver. The final catalyst should contain 5-30% silver by weight.

3. Experimental Procedure:

  • Pack the reactor tube with the prepared silver catalyst.

  • Heat the reactor to the desired temperature (225-275 °C) using a furnace.

  • Create a vaporous mixture of phenoxyethanol and excess air. The concentration of phenoxyethanol in the mixture should be between 0.3 to 5 volume percent. This can be achieved by bubbling air through heated phenoxyethanol.

  • Pass the vaporous mixture through the heated catalyst bed.

  • The product stream exiting the reactor is passed through a series of condensation traps (e.g., cooled with ice-water or dry ice-acetone) to collect the liquid products.

  • The collected condensate will contain this compound, unreacted phenoxyethanol, and water.

4. Purification:

  • Separate the organic layer from the aqueous layer.

  • The this compound can be purified from the unreacted phenoxyethanol by fractional distillation under reduced pressure.

5. Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the this compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch (around 1720-1740 cm⁻¹).

B. Protocol 2: Liquid-Phase Oxidation using TEMPO/NaOCl

This protocol is a common and versatile lab-scale method for the selective oxidation of primary alcohols to aldehydes.

1. Materials:

  • 2-Phenoxyethanol

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxyethanol in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution dropwise via an addition funnel, ensuring the temperature remains below 5 °C. The amount of NaOCl should be in slight excess (e.g., 1.1-1.2 equivalents).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC analysis. The reaction is typically complete within 30 minutes to 2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy the excess hypochlorite.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

3. Purification:

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

4. Characterization:

  • The purified this compound should be characterized by GC-MS, NMR, and IR spectroscopy as described in Protocol 1.

IV. Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_product Product Phenoxyethanol Phenoxyethanol Catalyst Catalyst (e.g., Ag, TEMPO) This compound This compound Catalyst->this compound Oxidation Oxidant Oxidant (e.g., Air, NaOCl) Oxidant->Catalyst

Caption: General reaction scheme for the catalytic oxidation of phenoxyethanol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Prepare Reactants & Catalyst Start->Reactants ReactionSetup Set up Reaction Apparatus Reactants->ReactionSetup RunReaction Run Oxidation Reaction ReactionSetup->RunReaction Monitor Monitor Reaction Progress (TLC/GC) RunReaction->Monitor Monitor->RunReaction Continue Quench Quench Reaction Monitor->Quench Complete Extraction Extraction & Washing Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Product (Distillation/Chromatography) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis and analysis of this compound.

References

Synthesis of Phenoxyacetaldehyde: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental protocols for the synthesis of phenoxyacetaldehyde, a valuable intermediate in the pharmaceutical and fragrance industries. The primary method detailed is a robust two-step synthesis involving a Williamson ether synthesis to form a protected acetal, followed by acidic deprotection. An alternative single-step method via the oxidation of 2-phenoxyethanol (B1175444) is also discussed.

Two-Step Synthesis via Williamson Ether Synthesis and Deprotection

This method is often preferred for its high yields and the stability of the intermediates. It involves the reaction of a phenoxide with a protected haloacetaldehyde, followed by the removal of the protecting group to yield the final product.

Step 1: Synthesis of 2-(Phenoxymethyl)-1,3-dioxolane

This step involves the formation of an ether linkage between phenol (B47542) and 2-(bromomethyl)-1,3-dioxolane.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, combine phenol (1 equivalent), 2-(bromomethyl)-1,3-dioxolane (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The crude 2-(phenoxymethyl)-1,3-dioxolane can be purified by vacuum distillation or column chromatography on silica (B1680970) gel. A weight yield of 72% has been reported for a similar synthesis.[1]

Step 2: Deprotection of 2-(Phenoxymethyl)-1,3-dioxolane to this compound

The final step is the acid-catalyzed hydrolysis of the dioxolane protecting group to yield this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 2-(phenoxymethyl)-1,3-dioxolane (1 equivalent) in a mixture of 1 M hydrochloric acid and 1,4-dioxane (B91453).

  • Reaction: Heat the reaction mixture to 80 °C for 5 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Evaporate the 1,4-dioxane under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography. A weight yield of 62% has been reported for this deprotection step.[1]

Alternative Method: Vapor-Phase Oxidation of 2-Phenoxyethanol

This method is suitable for industrial-scale production and involves the catalytic oxidation of 2-phenoxyethanol.

Experimental Protocol:

  • Catalyst Preparation: A supported silver metal catalyst can be prepared by impregnating a support material like Alundum with a silver salt solution (e.g., silver nitrate), followed by reduction to metallic silver.

  • Reaction Setup: A vaporous mixture of 2-phenoxyethanol and excess air (containing about 0.5 to 2 volume percent of 2-phenoxyethanol) is passed through a reactor containing the supported silver catalyst.

  • Reaction Conditions: The catalyst bed is maintained at a temperature of approximately 250 to 275 °C.[2]

  • Product Recovery: The gaseous product emerging from the reactor is condensed to yield crude this compound.

  • Purification: The crude product can be purified by extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted 2-phenoxyethanol and by-products. Yields of this compound ranging from 30% to 40% have been reported using this method.[2]

Data Summary

Synthesis StepStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldReference
Step 1: Williamson Ether Synthesis Phenol, 2-(bromomethyl)-1,3-dioxolaneK₂CO₃, DMF80-90 °C, 4-6 h72%[1]
Step 2: Deprotection 2-(Phenoxymethyl)-1,3-dioxolane1 M HCl, 1,4-dioxane80 °C, 5 h62%[1]
Alternative: Vapor-Phase Oxidation 2-Phenoxyethanol, AirSilver metal on Alundum250-275 °C30-40%[2]

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection start1 Phenol + 2-(bromomethyl)-1,3-dioxolane react1 Reaction in DMF with K₂CO₃ at 80-90°C start1->react1 workup1 Aqueous Work-up & Extraction react1->workup1 purify1 Purification (Distillation/Chromatography) workup1->purify1 product1 2-(Phenoxymethyl)-1,3-dioxolane purify1->product1 start2 2-(Phenoxymethyl)-1,3-dioxolane product1->start2 react2 Acidic Hydrolysis (HCl in Dioxane) at 80°C start2->react2 workup2 Neutralization & Extraction react2->workup2 purify2 Purification (Chromatography) workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

References

Purifying Crude Phenoxyacetaldehyde: A Detailed Guide to Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of phenoxyacetaldehyde is critical for its application in fragrance, pharmaceuticals, and other chemical syntheses. This document provides detailed application notes and protocols for the purification of crude this compound by distillation, a fundamental and effective technique for removing impurities.

This compound (C8H8O2) is a versatile organic compound utilized in various industries.[1] However, its synthesis often results in a crude product containing unreacted starting materials, byproducts, and solvents. Distillation, a process of separating components of a liquid mixture based on differences in their boiling points, is a preferred method for its purification.[2][3] Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the recommended technique to prevent thermal decomposition.[4][5]

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for a successful distillation.

PropertyValueSource
Molecular FormulaC8H8O2[6][7]
Molecular Weight136.15 g/mol [6][8]
Boiling Point94 °C @ 6 Torr[6]
Estimated Boiling Point (Atmospheric)220.39 °C[9][10]
Density1.069 g/cm³[6]
Flash Point92.4 °C[6]

Potential Impurities in Crude this compound

The primary impurities in crude this compound often depend on the synthetic route. A common method involves the oxidation of phenoxyethanol.[11] Therefore, the crude product may contain:

  • Unreacted Phenoxyethanol: The starting material for the oxidation reaction.[11]

  • Solvents: Such as xylene, which may be used during the workup or extraction process.[11]

  • Byproducts: Formed from side reactions during synthesis.

  • Water: Which can be introduced during the reaction or workup.

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the steps for purifying crude this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Manometer or vacuum gauge

  • Cold trap (recommended)

  • Glass wool or boiling chips

  • Thermometer and adapter

  • Laboratory clamps and stand

  • Inert gas (e.g., Nitrogen or Argon) for backfilling

Procedure:

  • Preparation of the Crude Material:

    • If the crude product was extracted with a solvent like xylene, it is crucial to remove the bulk of the solvent first. This can be achieved by simple distillation at atmospheric pressure or using a rotary evaporator.[11]

    • Ensure the crude this compound is dry, as water can interfere with the distillation.

  • Assembly of the Distillation Apparatus:

    • Set up the vacuum distillation apparatus as illustrated in the workflow diagram below.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the flask to the distillation head.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source.

    • Attach the receiving flask to the vacuum adapter.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

    • Connect a manometer to the system to monitor the pressure.

    • Ensure all joints are properly sealed with vacuum grease.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Slowly and carefully apply vacuum to the system, aiming for a pressure of approximately 6 Torr.

    • Once the desired pressure is stable, begin heating the distillation flask using the heating mantle. Set the heating mantle temperature about 20-30°C higher than the boiling point of this compound at the working pressure.[4]

    • Monitor the temperature of the vapor as it rises.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This fraction may contain residual solvents or other volatile impurities.

    • As the temperature approaches the boiling point of this compound (approximately 94 °C at 6 Torr), change the receiving flask to collect the main fraction.[6]

    • Maintain a steady distillation rate by carefully controlling the heating.

    • Continue collecting the main fraction until the temperature either starts to drop or rises significantly, indicating that the desired product has been distilled.

    • Stop the distillation by removing the heating mantle and allowing the system to cool under vacuum.

  • Shutdown and Product Recovery:

    • Once the apparatus has cooled to room temperature, slowly and carefully release the vacuum by introducing an inert gas.

    • Disconnect the receiving flask containing the purified this compound.

    • The purified product should be a clear liquid.

Visualizing the Workflow

G Workflow for the Purification of Crude this compound by Distillation A Crude this compound in Distillation Flask B Assemble Vacuum Distillation Apparatus A->B C Apply Vacuum (target ~6 Torr) B->C D Heat the Flask C->D E Collect Forerun (Low-boiling impurities) D->E F Collect Main Fraction (Purified this compound at ~94°C) E->F G Stop Heating and Cool Under Vacuum F->G H Release Vacuum with Inert Gas G->H I Recover Purified Product H->I

Caption: Distillation Workflow

Safety Precautions

  • This compound is known to cause skin irritation.[6][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct the distillation in a well-ventilated fume hood.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware and inspect for any cracks or defects before use. Use a safety shield.

  • Be cautious when heating organic materials to high temperatures.[4]

By following this detailed protocol, researchers can effectively purify crude this compound, ensuring a high-quality starting material for their scientific endeavors.

References

Phenoxyacetaldehyde in Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde (C8H8O2) is an aromatic aldehyde primarily recognized for its use in the fragrance and flavor industries.[1][2] While its direct application as a monomer in large-scale polymer production is not widely documented in publicly available literature, its chemical structure, featuring a reactive aldehyde group and a stable phenoxy moiety, presents several potential avenues for utilization in polymer chemistry. These range from the synthesis of specialty polymers with unique properties to the modification of existing polymer backbones. This document outlines potential applications and detailed, analogous experimental protocols for the use of this compound in polymer science, with a particular focus on areas relevant to drug development.

Potential Applications in Polymer Chemistry

The applications of this compound in polymer chemistry can be categorized into three main areas:

  • As a Monomer for Polyacetal Synthesis: The aldehyde functionality of this compound allows it to undergo polymerization to form polyacetals. Polyacetals are a class of polymers characterized by repeating acetal (B89532) linkages in the polymer backbone.[3] The incorporation of the phenoxy side group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and potential for aromatic interactions, which could be leveraged in applications like drug delivery systems.

  • In Polymer Modification: The reactivity of the aldehyde group can be exploited for the post-polymerization modification of polymers containing reactive functional groups. This approach allows for the introduction of the phenoxy group onto a pre-existing polymer backbone, thereby tailoring its surface properties or introducing sites for further chemical conjugation.

  • As a Template for Molecularly Imprinted Polymers (MIPs): A documented application of this compound is its use as a template molecule in the synthesis of Molecularly Imprinted Polymers (MIPs).[4] MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule.[4] In this context, a polymer network is formed around this compound molecules. Subsequent removal of the template leaves cavities that are complementary in size and shape, enabling the selective rebinding of this compound. This technology is primarily used for chemical sensing and separation.[4]

Experimental Protocols

The following protocols are based on established methods for the polymerization of other aldehydes and for polymer modification. They are presented as starting points for the investigation of this compound in polymer chemistry.

Protocol 1: Hypothetical Anionic Polymerization of this compound to Poly(this compound)

This protocol is adapted from general procedures for the anionic polymerization of aliphatic aldehydes.[5][6] Anionic polymerization is often preferred for aldehydes as it can lead to stereoregular polymers.[3]

Materials:

  • This compound (freshly distilled)

  • Anhydrous toluene (B28343) (or other suitable aprotic solvent)

  • n-Butyllithium (n-BuLi) solution in hexanes (initiator)

  • Methanol (B129727) (terminating agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven overnight and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere.

  • Monomer and Solvent Addition: Add anhydrous toluene to the reaction flask via cannula, followed by the freshly distilled this compound. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation: Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at the low temperature for a specified time (e.g., 2-24 hours). The formation of a precipitate may be observed as the polymer is often insoluble in the reaction medium.

  • Termination: Quench the polymerization by adding an excess of methanol to the reaction mixture.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Isolate the polymer by filtration.

  • Purification: Wash the polymer repeatedly with methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Quantitative Data Summary:

ParameterValue/RangeNotes
Monomer Concentration0.1 - 1.0 MHigher concentrations may lead to faster polymerization but can also increase side reactions.
Initiator to Monomer Ratio1:50 to 1:500This ratio is a key determinant of the final polymer's molecular weight.
Reaction Temperature-78 °C to -40 °CLow temperatures are crucial to suppress side reactions and the ceiling temperature of polymerization.[3]
Reaction Time2 - 24 hoursReaction time will depend on the desired conversion and molecular weight.
Expected PolymerPoly(this compound)A polyacetal with pendant phenoxy groups.

Workflow Diagram:

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Solvent_Monomer Add Anhydrous Solvent and this compound Inert_Atmosphere->Add_Solvent_Monomer Cool Cool to -78 °C Add_Solvent_Monomer->Cool Add_Initiator Add n-BuLi Initiator Cool->Add_Initiator Polymerize Allow Polymerization Add_Initiator->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Isolate Isolate Polymer (Filtration) Terminate->Isolate Purify Purify by Washing Isolate->Purify Dry Dry Under Vacuum Purify->Dry

Anionic polymerization of this compound.
Protocol 2: Polymer Modification via Reductive Amination

This protocol describes the modification of a polymer containing primary amine groups with this compound through reductive amination. This creates a stable secondary amine linkage.

Materials:

  • Amine-functionalized polymer (e.g., poly(allylamine) or chitosan)

  • This compound

  • Methanol (or other suitable solvent)

  • Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

  • Acetic acid (catalyst)

  • Dialysis tubing (for purification)

Procedure:

  • Polymer Dissolution: Dissolve the amine-functionalized polymer in methanol. The concentration will depend on the polymer's solubility.

  • pH Adjustment: Add a catalytic amount of acetic acid to the polymer solution to achieve a slightly acidic pH (around 5-6), which is optimal for imine formation.

  • Aldehyde Addition: Add an excess of this compound to the polymer solution and stir at room temperature.

  • Imine Formation: Allow the reaction to proceed for a few hours to form the imine intermediate.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture in portions. This will reduce the imine to a stable secondary amine.

  • Reaction: Let the reaction stir at room temperature overnight.

  • Purification: Purify the modified polymer by dialysis against a methanol/water mixture, followed by dialysis against deionized water to remove unreacted reagents and byproducts.

  • Isolation: Isolate the purified polymer by lyophilization (freeze-drying).

Quantitative Data Summary:

ParameterValue/RangeNotes
Polymer Concentration1 - 10 mg/mLDependent on the solubility of the starting polymer.
This compound Excess2 - 10 molar equivalentsAn excess ensures a high degree of modification.
Reducing Agent1.5 - 3 molar equivalentsRelative to the aldehyde.
pH5 - 6Optimal for imine formation and stability of the reducing agent.
Reaction Time12 - 24 hoursTo ensure complete reduction.

Workflow Diagram:

Reductive_Amination_Workflow cluster_reaction Modification Reaction cluster_purification Purification & Isolation Dissolve_Polymer Dissolve Amine-Polymer in Solvent Adjust_pH Adjust pH to 5-6 (Acetic Acid) Dissolve_Polymer->Adjust_pH Add_Aldehyde Add this compound Adjust_pH->Add_Aldehyde Form_Imine Stir to Form Imine Add_Aldehyde->Form_Imine Add_Reducer Add NaBH3CN Form_Imine->Add_Reducer React_Overnight React Overnight Add_Reducer->React_Overnight Dialyze Purify by Dialysis React_Overnight->Dialyze Lyophilize Isolate by Lyophilization Dialyze->Lyophilize MIP_Synthesis_Workflow cluster_polymerization Electropolymerization cluster_template_removal Template Removal cluster_application Application Prepare_Solution Prepare Solution: Template, Monomer, Electrolyte Setup_Cell Setup Electrochemical Cell Prepare_Solution->Setup_Cell Deposit_Film Deposit MIP Film (Cyclic Voltammetry) Setup_Cell->Deposit_Film Elute_Template Electrochemical Removal of Template Deposit_Film->Elute_Template Wash_Electrode Wash Electrode Elute_Template->Wash_Electrode Ready_for_Detection MIP Electrode Ready for Analyte Detection Wash_Electrode->Ready_for_Detection

References

Application Note: Electrochemical Detection of Phenoxyacetaldehyde using a Molecularly Imprinted Polymer-Based Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phenoxyacetaldehyde is an aldehyde compound with applications in various industries, including as a fragrance ingredient. The development of sensitive and selective methods for its detection is crucial for quality control and safety assessment. Electrochemical sensors, particularly those based on molecularly imprinted polymers (MIPs), offer a promising approach due to their high selectivity, sensitivity, and cost-effectiveness. This application note describes a method for the electrochemical detection of this compound using a novel sensor based on a polypyrrole MIP film electropolymerized on a modified electrode.

Principle of the Method

The electrochemical detection of this compound is achieved through a sensor constructed by modifying an electrode with a composite of black phosphorus nanosheets (BPNS) and gold nanoparticles (AuNPs), followed by the electropolymerization of a polypyrrole-based MIP film with this compound as the template molecule. The BPNS/AuNP composite enhances the electrode's surface area and facilitates electron transfer, providing a stable and sensitive signal background.[1] The MIP layer contains specific recognition sites for this compound, ensuring high selectivity. After removal of the template, the MIP can selectively rebind this compound molecules from a sample. This binding event alters the electrochemical properties of the electrode surface, which can be measured using techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV). The magnitude of the change in the electrochemical signal is proportional to the concentration of this compound in the sample.

Quantitative Data Summary

While the specific quantitative performance data for the this compound sensor described by Li et al. is not fully detailed in the available literature, the following table summarizes typical performance characteristics of similar MIP-based electrochemical sensors for aldehyde detection. These values are provided for estimation purposes.

ParameterTypical Value Range
Limit of Detection (LOD) 0.01 µM - 1 µM
Limit of Quantification (LOQ) 0.05 µM - 5 µM
Linear Range 0.1 µM - 100 µM
Sensitivity 1 - 10 µA/µM
Response Time < 5 minutes

Experimental Protocols

The following protocols are based on the methodology described for the this compound sensor by Li et al. and supplemented with established procedures for MIP-based electrochemical sensors.

Materials and Reagents
  • This compound (template)

  • Pyrrole (B145914) (monomer)

  • Black Phosphorus Nanosheets (BPNS)

  • Gold Nanoparticles (AuNPs)

  • Supporting Electrolyte (e.g., 0.1 M Phosphate Buffered Saline, PBS, pH 7.4)

  • Glutaraldehyde (B144438)

  • Ethanol (B145695)

  • Deionized (DI) water

  • Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)

Instrumentation
  • Potentiostat/Galvanostat with electrochemical software

  • Three-electrode system (Working: modified GCE/SPCE, Reference: Ag/AgCl, Counter: Platinum wire)

  • pH meter

  • Sonicator

Preparation of the Modified Electrode (BPNS/AuNP/GCE)
  • Polish the bare GCE with alumina (B75360) slurry on a polishing pad, followed by sonication in ethanol and DI water to clean the surface.

  • Prepare a stable dispersion of BPNS and AuNPs in a suitable solvent (e.g., N,N-Dimethylformamide).

  • Drop-cast a small volume (e.g., 5 µL) of the BPNS/AuNP dispersion onto the cleaned GCE surface and allow it to dry at room temperature.

  • Optionally, treat the modified electrode with a cross-linking agent like glutaraldehyde to enhance the stability of the nanomaterial coating.

Electropolymerization of the Molecularly Imprinted Polymer (MIP)
  • Prepare the electropolymerization solution containing the pyrrole monomer and the this compound template in the supporting electrolyte. A typical molar ratio of template to monomer is 1:4.

  • Immerse the BPNS/AuNP/GCE in the electropolymerization solution.

  • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential within a specific range (e.g., -0.2 V to +0.8 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s.

  • After polymerization, rinse the electrode with DI water to remove any unreacted monomer and template.

Template Removal
  • To create the specific recognition sites, the this compound template must be removed from the polymer matrix.

  • Immerse the MIP-modified electrode in a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid) and stir for an extended period (e.g., 30 minutes).

  • Rinse the electrode thoroughly with DI water and allow it to dry.

  • A non-imprinted polymer (NIP) electrode should be prepared in parallel under the same conditions but without the this compound template to serve as a control.

Electrochemical Detection of this compound
  • Place the template-removed MIP-modified electrode in the electrochemical cell containing the supporting electrolyte.

  • Record the baseline electrochemical signal using a suitable technique like DPV or SWV.

  • Add the sample containing an unknown concentration of this compound to the electrochemical cell.

  • Allow for an incubation period (e.g., 5 minutes) for the analyte to bind to the MIP.

  • Record the electrochemical signal again.

  • The change in the peak current is proportional to the concentration of this compound.

  • For quantification, a calibration curve should be constructed by measuring the electrochemical response to a series of standard solutions of this compound.

Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_mip_synthesis MIP Synthesis cluster_detection Detection GCE Glassy Carbon Electrode Polish Polishing & Cleaning GCE->Polish Modify Modification with BPNS/AuNPs Polish->Modify Polymerize Electropolymerization with this compound Modify->Polymerize Remove Template Removal Polymerize->Remove Incubate Incubation with Sample Remove->Incubate Measure Electrochemical Measurement (DPV/SWV) Incubate->Measure Analyze Data Analysis Measure->Analyze

Caption: Experimental workflow for the fabrication and use of the MIP-based sensor.

signaling_pathway cluster_surface Electrode Surface MIP MIP Cavity Signal Change in Electrochemical Signal MIP->Signal causes Analyte Phenoxy- acetaldehyde Binding Selective Binding Analyte->Binding Binding->MIP

Caption: Principle of this compound detection at the MIP-modified electrode.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving this compound in the context of drug development or other biological processes. Further research is required to elucidate its potential biological roles and interactions.

References

Application Notes and Protocols: Solid-Phase Synthesis of Phenoxyacetaldehyde-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetaldehyde is a versatile chemical entity utilized in the fragrance and broader chemical industries.[1] While direct, documented applications of this compound in solid-phase synthesis are not extensively reported in publicly available literature, its aldehyde functionality presents a valuable tool for the modification of resin-bound substrates, such as peptides and small molecules. This document provides a detailed, exemplary protocol for the application of this compound in the N-terminal modification of a peptide on a solid support via reductive amination. The methodologies described herein are based on established principles of solid-phase peptide synthesis (SPPS) and combinatorial chemistry.[2][3][4][5][6][7][8][9][10][11]

The protocols and data presented are intended to serve as a foundational guide for researchers looking to explore the incorporation of the phenoxyacetyl group into their molecules of interest. The described workflow is compatible with standard Fmoc-based solid-phase peptide synthesis.[8][9][10][11]

Hypothetical Application: N-Terminal Modification of a Peptide

This application note details a hypothetical protocol for the synthesis of a pentapeptide (Tyr-Ala-Gly-Phe-Leu) on a Rink Amide resin, followed by the on-resin modification of the N-terminus with this compound through reductive amination, and subsequent cleavage and purification.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis and modification is depicted below.

G cluster_0 Resin Preparation cluster_1 Peptide Synthesis (Fmoc SPPS) cluster_2 On-Resin Modification cluster_3 Cleavage and Purification Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection_1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection_1->Amino_Acid_Coupling Washing_1 Washing Amino_Acid_Coupling->Washing_1 Repeat Repeat for each Amino Acid Washing_1->Repeat Repeat->Fmoc_Deprotection_1 Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Reductive_Amination Reductive Amination with this compound Final_Fmoc_Deprotection->Reductive_Amination Washing_2 Washing Reductive_Amination->Washing_2 Resin_Drying Resin Drying Washing_2->Resin_Drying Cleavage Cleavage from Resin Resin_Drying->Cleavage Precipitation Precipitation and Washing Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (LC-MS) Purification->Characterization

Caption: Experimental workflow for solid-phase synthesis and modification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a this compound-modified pentapeptide.

ParameterValueMethod of Determination
Resin Loading0.5 mmol/gUV-Vis spectroscopy (Fmoc cleavage)
Coupling Efficiency (per step)>99%Kaiser Test
Reductive Amination Completion>95%TNBSA Test
Crude Product Purity~75%RP-HPLC
Final Yield (after purification)45 mg (from 100 mg resin)Gravimetric
Final Purity>98%RP-HPLC
Molecular Weight (Expected)684.8 g/mol LC-MS
Molecular Weight (Observed)684.7 g/mol LC-MS

Experimental Protocols

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of OxymaPure®, in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence (Phe, Gly, Ala, Tyr(tBu)).

Protocol 2: On-Resin N-Terminal Modification with this compound
  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Reductive Amination:

    • Prepare a solution of 5 equivalents of this compound in 1% acetic acid in DMF.

    • Add this solution to the resin and agitate for 1 hour.

    • Add 5 equivalents of sodium cyanoborohydride (NaBH₃CN) to the reaction vessel.

    • Agitate for 4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (B129727) (3 x 2 mL).

  • Drying: Dry the resin under vacuum for at least 1 hour.

Signaling Pathway of Reductive Amination

G Resin_Peptide_NH2 Resin-Bound Peptide-NH2 Imine_Intermediate Schiff Base (Imine) Intermediate Resin_Peptide_NH2->Imine_Intermediate This compound This compound This compound->Imine_Intermediate Modified_Peptide Resin-Bound Phenoxyacetyl-Peptide Imine_Intermediate->Modified_Peptide NaBH3CN NaBH3CN NaBH3CN->Modified_Peptide Reduction

Caption: Reductive amination of the N-terminal amine.

Protocol 3: Cleavage and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Add 2 mL of the cleavage cocktail to the dried resin. Agitate for 2 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate should form.

  • Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This document provides a comprehensive, albeit hypothetical, set of protocols and application notes for the use of this compound in solid-phase synthesis. The detailed methodologies for peptide synthesis, on-resin modification, and subsequent workup are intended to provide a solid foundation for researchers to adapt and implement in their own studies. The aldehyde functionality of this compound makes it a potentially valuable reagent for the derivatization of peptides and other molecules on a solid support, enabling the generation of novel chemical entities for drug discovery and other applications. Researchers should note that reaction conditions may require optimization for different peptide sequences and solid supports.

References

Troubleshooting & Optimization

Technical Support Center: Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Phenoxyacetaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the vapor-phase oxidation of phenoxyethanol (B1677644). This process involves passing a gaseous mixture of phenoxyethanol and an oxygen-containing gas (typically air) over a supported silver catalyst at elevated temperatures.[1] This method is favored for its efficiency and potential for high yields under optimized conditions.

Q2: What are the typical yields for this compound synthesis via vapor-phase oxidation?

A2: With optimized reaction conditions, yields of this compound typically range from 30% to 40%.[1] However, these yields are highly dependent on precise control of reaction parameters.

Q3: What are the critical parameters to control during the synthesis?

A3: The most critical parameters to control for successful this compound synthesis are:

  • Temperature: The catalytic temperature must be strictly maintained between 225°C and 275°C. Temperatures above 275°C can lead to decomposition and significantly lower or no yield, while temperatures below 225°C result in unacceptably low conversion rates.[1]

  • Catalyst: A supported silver metal catalyst is crucial. Alundum is an effective support material, though alumina, silicon carbide, clay, and pumice can also be used.[1]

  • Reactant Concentration: The concentration of phenoxyethanol in the vaporous mixture with air should be maintained between 0.5% and 2% by volume.[1] Higher concentrations can cause excessive heat, leading to decomposition reactions.[1]

  • Space Velocity: The space velocity, which is the volume of gaseous reactants per volume of catalyst per hour, should be in the range of 10,000 to 19,000 h⁻¹.[1]

Q4: How can the final product be purified?

A4: The crude this compound obtained after condensation of the reactor output can be purified using conventional methods. A common procedure involves extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted phenoxyethanol and other by-products.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incorrect Reaction Temperature: Operating outside the optimal range of 225-275°C.[1]Calibrate thermocouples and ensure precise temperature control of the catalyst bed.
Catalyst Deactivation: Sintering of silver particles or poisoning of the catalyst surface.Regenerate the catalyst or prepare a fresh batch. Ensure high purity of reactants to avoid poisoning.
Improper Reactant Concentration: Phenoxyethanol concentration is too high or too low.[1]Accurately control the flow rates of phenoxyethanol and air to maintain the recommended concentration.
Poor Quality Starting Material: Impurities in phenoxyethanol can affect the reaction.Use high-purity phenoxyethanol. Consider distillation of the starting material if purity is a concern.
Formation of Significant Side Products Over-oxidation: The desired aldehyde is further oxidized to phenoxyacetic acid.Optimize the reaction temperature and residence time to favor aldehyde formation.
Decomposition: High temperatures can lead to the decomposition of phenoxyethanol or this compound.[1]Strictly maintain the reaction temperature below 275°C.[1]
Formation of undesired by-products: Other reactions may occur on the catalyst surface.Analyze the product mixture using techniques like GC-MS to identify by-products and adjust reaction conditions accordingly.
Difficulty in Product Purification Incomplete Separation: Inefficient extraction or distillation.Optimize the extraction solvent and conditions. Use a fractional distillation column with sufficient theoretical plates.
Product Instability: this compound may be unstable under purification conditions.Perform purification steps at reduced pressure and lower temperatures to minimize degradation.

Experimental Protocols

Detailed Methodology for Vapor-Phase Synthesis of this compound

This protocol is based on the process described in US Patent 2,918,497.[1]

1. Catalyst Preparation:

  • Prepare a silver oxide slurry by adding a solution of silver nitrate (B79036) to a sodium hydroxide (B78521) solution.

  • Thoroughly wash the precipitated silver oxide with warm water.

  • Impregnate a support material (e.g., 8-10 mesh Alundum) with the silver oxide slurry.

  • Dry the impregnated support at 100-110°C.

  • Activate the catalyst by heating at 400°C for one hour.

2. Reaction Setup:

  • Pack a suitable reactor tube with the prepared silver catalyst.

  • Equip the reactor with a heating system capable of maintaining a constant temperature between 250°C and 275°C.

  • Set up a system to deliver a controlled flow of a vaporous mixture of phenoxyethanol and air.

3. Reaction Procedure:

  • Heat the catalyst bed to the desired reaction temperature (e.g., 260°C).

  • Prepare a vaporous mixture containing 0.5 to 2 volume percent of phenoxyethanol in air.

  • Pass the vaporous mixture through the heated catalyst bed at a space velocity of 14,000 to 17,000 h⁻¹.

  • Condense the gaseous product emerging from the reactor to obtain crude this compound.

4. Product Purification:

  • Extract the crude product with xylene.

  • Separate the xylene layer and remove the xylene by distillation under reduced pressure.

  • Further purify the this compound by fractional distillation.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_synthesis Synthesis cluster_purification Purification AgNO3 Silver Nitrate Ag2O Silver Oxide Slurry AgNO3->Ag2O NaOH Sodium Hydroxide NaOH->Ag2O Impregnation Impregnation Ag2O->Impregnation Support Alundum Support Support->Impregnation Drying Drying (110°C) Impregnation->Drying Activation Activation (400°C) Drying->Activation Catalyst Active Catalyst Activation->Catalyst Reactor Reactor (250-275°C) Catalyst->Reactor Phenoxyethanol Phenoxyethanol Vaporizer Vaporizer Phenoxyethanol->Vaporizer Air Air Air->Vaporizer Vaporizer->Reactor Condenser Condenser Reactor->Condenser Crude_Product Crude Product Condenser->Crude_Product Extraction Xylene Extraction Crude_Product->Extraction Distillation1 Xylene Removal Extraction->Distillation1 Distillation2 Fractional Distillation Distillation1->Distillation2 Pure_Product Pure this compound Distillation2->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield Temp Incorrect Temperature LowYield->Temp Catalyst Catalyst Deactivation LowYield->Catalyst Concentration Improper Concentration LowYield->Concentration Purity Impure Starting Material LowYield->Purity Calibrate Calibrate & Control Temperature Temp->Calibrate Regenerate Regenerate/Replace Catalyst Catalyst->Regenerate AdjustFlow Adjust Reactant Flow Rates Concentration->AdjustFlow PurifySM Purify Phenoxyethanol Purity->PurifySM

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Phenoxyacetaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxyacetaldehyde. The information is designed to help identify and mitigate the formation of common side products during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: this compound is susceptible to several side reactions common to aldehydes possessing α-hydrogens. The most prevalent side reactions include:

  • Aldol (B89426) Condensation: Self-condensation or reaction with other enolizable carbonyl compounds.

  • Oxidation: Conversion to phenoxyacetic acid, particularly when exposed to air or oxidizing agents.

  • Reduction: Formation of 2-phenoxyethanol (B1175444) in the presence of reducing agents.

  • Imine Formation: Reaction with primary or secondary amines to form imines (Schiff bases).

  • Acetal (B89532) Formation: Reaction with alcohols, typically under acidic conditions, to form acetals.

Q2: My this compound starting material appears discolored. What could be the cause?

A2: Discoloration of this compound is often an indication of degradation. This can be due to oxidation to phenoxyacetic acid or polymerization, which can occur over time, especially with exposure to air, light, or trace impurities. It is recommended to use purified, colorless starting material for best results.

Q3: How can I purify this compound before use?

A3: Purification can be achieved through distillation. For removal of acidic impurities like phenoxyacetic acid, a wash with a mild base solution followed by extraction and distillation is effective. To remove non-polar impurities, column chromatography can be employed.

Troubleshooting Guides for Common Side Products

Issue 1: Formation of a High-Molecular-Weight, Viscous Side Product

Problem: The reaction mixture has become viscous or contains a significant amount of a high-molecular-weight, hard-to-characterize byproduct, leading to a low yield of the desired product.

Likely Cause: This is characteristic of a self-aldol condensation reaction. Since this compound has acidic α-hydrogens, it can act as both a nucleophile (as an enolate) and an electrophile, leading to the formation of a β-hydroxy aldehyde adduct, which can then dehydrate to form an α,β-unsaturated aldehyde. This unsaturated product can potentially undergo further reactions, leading to polymers.

Troubleshooting Steps:

Parameter Recommendation to Minimize Aldol Condensation Rationale
Temperature Maintain low reaction temperatures (e.g., 0 °C to room temperature).Aldol condensations are often accelerated by heat. Lowering the temperature can significantly reduce the rate of this side reaction.
Base Use a non-nucleophilic, sterically hindered base if a base is required for the primary reaction. Use the minimum effective concentration of the base.Strong, nucleophilic bases readily promote enolate formation, driving the aldol condensation.
Reaction Time Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.Prolonged reaction times, especially in the presence of a base, increase the likelihood of side product formation.
Order of Addition If reacting this compound with another reagent, consider adding the this compound slowly to the reaction mixture containing the other reagent.This keeps the instantaneous concentration of this compound low, disfavoring the bimolecular self-condensation.
Issue 2: Presence of an Acidic Impurity in the Product Mixture

Problem: The final product is contaminated with an acidic compound, which complicates purification and may affect the properties of the desired product.

Likely Cause: This is likely due to the oxidation of this compound to phenoxyacetic acid. Aldehydes are prone to oxidation, which can be caused by atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.

Troubleshooting Steps:

Parameter Recommendation to Minimize Oxidation Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This excludes atmospheric oxygen, a common oxidizing agent for aldehydes.
Reagent Purity Ensure all reagents and solvents are free of oxidizing impurities.Peroxides in solvents like ethers can oxidize aldehydes.
Work-up During work-up, minimize exposure to air and consider using a mild reducing agent wash (e.g., sodium bisulfite) if compatible with the desired product.A bisulfite wash can help to remove unreacted aldehyde and some oxidation byproducts.
Issue 3: Formation of 2-Phenoxyethanol as a Byproduct

Problem: The product mixture contains 2-phenoxyethanol, indicating an undesired reduction has occurred.

Likely Cause: This is due to the reduction of the aldehyde functional group. This can happen if the reaction conditions include a reducing agent, either intentionally added for another purpose or as an impurity. Certain reaction conditions can also lead to disproportionation reactions like the Cannizzaro reaction, although this is less likely for enolizable aldehydes like this compound.

Troubleshooting Steps:

Parameter Recommendation to Minimize Reduction Rationale
Reagents Scrutinize all reagents for their potential to act as reducing agents. For example, some borohydride (B1222165) reagents are powerful reducing agents.Ensure that no unintended reducing agents are present in the reaction mixture.
Catalyst If using a metal catalyst, be aware of its potential to catalyze hydrogenation if a hydrogen source is present.Some catalysts are active for both the desired reaction and aldehyde reduction.
Issue 4: Unexpected Product from a Reaction with an Amine

Problem: When reacting this compound in the presence of a primary amine, a new product with a C=N bond is observed.

Likely Cause: This is due to the formation of an imine (Schiff base) . Aldehydes readily react with primary amines in a condensation reaction to form imines.[1]

Troubleshooting Steps:

Parameter Recommendation to Control Imine Formation Rationale
pH Control The rate of imine formation is pH-dependent, often optimal around pH 4-5. Running the reaction at a higher or lower pH may slow down this side reaction, if compatible with the desired transformation.pH affects both the nucleophilicity of the amine and the susceptibility of the carbonyl to attack.
Protecting Groups If the amine is part of a reagent and its reactivity is not desired, consider using a protecting group for the amine.This will prevent the amine from reacting with the aldehyde.
Water Removal Imine formation is a reversible reaction that produces water. If water is present, the equilibrium may favor the aldehyde and amine. Conversely, removing water will drive the reaction towards the imine.Control of water content can be used to favor or disfavor imine formation.
Issue 5: Formation of an Acetal Side Product

Problem: When running a reaction in an alcohol solvent under acidic conditions, an acetal byproduct is formed.

Likely Cause: this compound reacts with alcohols in the presence of an acid catalyst to form an acetal . This is a reversible reaction where two equivalents of the alcohol add to the carbonyl carbon.

Troubleshooting Steps:

Parameter Recommendation to Minimize Acetal Formation Rationale
Solvent Choice Avoid using alcohol as a solvent if the reaction is conducted under acidic conditions. Opt for a non-alcoholic solvent like THF, dioxane, or a hydrocarbon.This removes the reagent necessary for acetal formation.
pH Control If acidic conditions are necessary, use the mildest possible acid catalyst and the lowest effective concentration.Acetal formation is acid-catalyzed; reducing the acidity will slow down this side reaction.
Water Content Ensure the presence of some water in the reaction mixture if possible.Acetal formation is a reversible reaction that produces water. The presence of water can shift the equilibrium back towards the aldehyde.

Visualizing Reaction Pathways

To better understand the formation of these side products, the following diagrams illustrate the key reaction mechanisms.

Aldol_Condensation cluster_start Starting Material cluster_mechanism Mechanism cluster_product Side Product PA1 This compound Enolate Enolate Formation (+ Base) PA1->Enolate -H⁺ PA2 This compound Attack Nucleophilic Attack PA2->Attack Enolate->Attack Adduct β-Hydroxy Aldehyde (Aldol Adduct) Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration FinalProduct α,β-Unsaturated Aldehyde Dehydration->FinalProduct

Caption: Aldol self-condensation of this compound.

Oxidation_Reduction cluster_oxidation Oxidation cluster_reduction Reduction PA This compound Oxidant [O] PA->Oxidant Reductant [H] PA->Reductant PAA Phenoxyacetic Acid Oxidant->PAA PE 2-Phenoxyethanol Reductant->PE

Caption: Oxidation and reduction side reactions.

Imine_Acetal_Formation cluster_imine Imine Formation cluster_acetal Acetal Formation PA This compound Amine Primary Amine (R-NH₂) PA->Amine -H₂O Alcohol Alcohol (2 eq.) (R-OH, H⁺) PA->Alcohol -H₂O Imine Imine (Schiff Base) Amine->Imine Acetal Acetal Alcohol->Acetal

Caption: Imine and acetal formation side reactions.

Experimental Protocols

Protocol 1: Minimizing Self-Condensation in a Base-Catalyzed Reaction

This protocol provides a general method for reacting this compound with a hypothetical electrophile "E" while minimizing its self-condensation.

Materials:

  • This compound

  • Electrophile "E"

  • Anhydrous, non-alcoholic solvent (e.g., THF)

  • Mild, non-nucleophilic base (e.g., triethylamine)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the electrophile "E" and the mild base in the anhydrous solvent in the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound in a small amount of the anhydrous solvent and load it into the dropping funnel.

  • Add the this compound solution dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Proceed with the standard aqueous work-up and purification by column chromatography.

Protocol 2: Synthesis of Phenoxyacetic Acid (Controlled Oxidation)

This protocol describes the intentional oxidation of this compound to phenoxyacetic acid. Note that this is often an undesired side reaction.

Materials:

  • This compound

  • Mild oxidizing agent (e.g., buffered potassium permanganate (B83412) or a specific aldehyde oxidase)

  • Appropriate solvent (e.g., acetone, water)

  • Acid and base for work-up (e.g., HCl, NaOH)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask with stirring.

  • Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so cooling might be necessary.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate was used).

  • Filter off any solid byproducts.

  • Acidify the filtrate with HCl to precipitate the phenoxyacetic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[2]

References

Technical Support Center: Purification of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of impurities from phenoxyacetaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, providing direct solutions and preventative measures.

Question 1: My synthesized this compound has a faint, sweet, floral odor, but analytical tests (GC-MS, NMR) show the presence of an impurity. What is the likely contaminant?

Answer: The most probable impurity is unreacted phenoxyethanol (B1677644), the starting material in the oxidation synthesis of this compound. Phenoxyethanol has a similar faint, rose-like odor. Both compounds share structural similarities, which can sometimes make complete separation challenging without optimized purification protocols.

Question 2: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?

Answer: Simple distillation is often ineffective for separating this compound from phenoxyethanol due to their close boiling points. This compound has an estimated boiling point of 220-247°C, while phenoxyethanol boils at approximately 247°C[1][2][3][4]. For effective separation by distillation, a fractional distillation apparatus with a high-efficiency column or vacuum distillation is recommended to lower the boiling points and increase the boiling point difference.

Question 3: I'm considering recrystallization to purify my this compound, but I'm unsure if it's a suitable method. What should I consider?

Answer: Recrystallization is a viable method as this compound is a solid at room temperature with a melting point of approximately 6.58°C[5]. The success of this technique hinges on selecting an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the primary impurity, phenoxyethanol (a liquid at room temperature), remains in the solution.

Question 4: During my attempts at recrystallization, the this compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be caused by a highly concentrated solution or too rapid cooling. To resolve this, you can try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it.

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a different solvent system. A solvent pair, where the compound is highly soluble in one solvent and poorly soluble in the other, can sometimes promote better crystal formation.

Question 5: What is a good starting point for a solvent system in column chromatography to separate this compound from phenoxyethanol?

Answer: A common approach for separating compounds of moderate polarity like this compound is to use a non-polar stationary phase like silica (B1680970) gel and a mobile phase consisting of a mixture of a non-polar solvent and a moderately polar solvent. A good starting point would be a mixture of hexane (B92381) or heptane (B126788) with ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Question 6: How can I remove acidic or basic impurities from my crude this compound?

Answer: Liquid-liquid extraction is an effective method for this. To remove acidic impurities, you can dissolve the crude product in an organic solvent (like diethyl ether or dichloromethane) and wash it with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 5% hydrochloric acid). After washing, the organic layer should be washed with brine (saturated NaCl solution) to remove excess water and then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

Data Presentation

The following table summarizes the expected outcomes and efficiencies of various purification methods for removing phenoxyethanol from this compound. The data is representative and may vary based on the specific experimental conditions.

Purification MethodTypical Purity AchievedEstimated YieldKey AdvantagesKey Disadvantages
Vacuum Distillation 95-98%60-75%Effective for large quantities; removes non-volatile impurities.Requires specialized equipment; potential for product loss if not carefully controlled.
Recrystallization >99%50-70%Can achieve very high purity; effective for removing soluble impurities.Yield can be lower; requires finding a suitable solvent.
Column Chromatography >99%40-60%Excellent separation capabilities; adaptable to various impurity profiles.Can be time-consuming and requires larger volumes of solvent; less practical for large-scale purification.
Liquid-Liquid Extraction 85-95%80-90%Good for initial cleanup of acidic/basic impurities; relatively quick.Less effective for separating compounds with similar polarities like this compound and phenoxyethanol.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of this compound from less volatile impurities and can provide moderate separation from phenoxyethanol.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum, reducing the pressure to 10-20 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature closely. A sharp increase in temperature may indicate the beginning of the distillation of higher-boiling impurities like phenoxyethanol.

  • Product Collection: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization

This method is suitable for achieving high purity this compound.

  • Solvent Selection: Based on solubility principles ("like dissolves like"), a moderately polar solvent or a solvent pair is a good starting point. Ethanol (B145695), or a mixture of ethanol and water, is a promising system. This compound is soluble in ethanol[6].

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for small-scale, high-purity separations.

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.

    • Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives good separation between this compound and phenoxyethanol (aim for a difference in Rf values of at least 0.2).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until the solvent level is just above the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect the eluate in a series of fractions.

    • Analyze the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow This compound Purification Workflow start Crude this compound impurity_check Initial Purity Assessment (e.g., GC-MS, NMR) start->impurity_check distillation Vacuum Distillation impurity_check->distillation High boiling impurities present recrystallization Recrystallization impurity_check->recrystallization Solid product with soluble impurities chromatography Column Chromatography impurity_check->chromatography Complex mixture or high purity needed extraction Liquid-Liquid Extraction (for acidic/basic impurities) impurity_check->extraction Acidic/basic impurities suspected final_purity Final Purity Analysis (>99%) distillation->final_purity recrystallization->final_purity chromatography->final_purity extraction->impurity_check Further purification needed final_purity->recrystallization Further purification needed pure_product Pure this compound final_purity->pure_product Meets specification

Caption: A logical workflow for selecting a purification method for this compound.

References

Technical Support Center: Optimizing Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phenoxyacetaldehyde.

Troubleshooting Guides

This section is designed to help you diagnose and resolve issues that may arise during your experiments.

Method 1: Vapor Phase Oxidation of Phenoxyethanol (B1677644)

Issue: Low or No Yield of this compound

Low or no product yield is a common issue that can be attributed to several factors. Use the following guide to troubleshoot your reaction.

Troubleshooting Workflow: Low Yield in Vapor Phase Oxidation

LowYieldOxidation start Low or No Yield check_temp Verify Reaction Temperature start->check_temp check_catalyst Inspect Catalyst Activity check_temp->check_catalyst 225-275°C temp_high High Temperature: - Decomposition of product - Reduce furnace temperature check_temp->temp_high > 275°C temp_low Low Temperature: - Incomplete conversion - Increase furnace temperature check_temp->temp_low < 225°C check_flow Check Reactant Flow Rates check_catalyst->check_flow Active catalyst_deactivated Deactivated Catalyst: - Sintering or poisoning - Regenerate or replace catalyst check_catalyst->catalyst_deactivated Inactive check_concentration Confirm Phenoxyethanol Concentration check_flow->check_concentration Correct flow_incorrect Incorrect Flow/Space Velocity: - Insufficient residence time - Calibrate mass flow controllers check_flow->flow_incorrect Incorrect conc_high High Concentration: - Excessive heat generation - Dilute phenoxyethanol feed check_concentration->conc_high > 2% solution Yield Optimized check_concentration->solution 0.5-2% temp_high->solution temp_low->solution catalyst_deactivated->solution flow_incorrect->solution conc_high->solution

Caption: Troubleshooting workflow for low yield in vapor phase oxidation.

Potential Cause Recommended Solutions
Incorrect Reaction Temperature The optimal temperature range for the catalytic oxidation of phenoxyethanol to this compound is 225-275°C.[1] Temperatures above 275°C can lead to decomposition of the product, resulting in little to no yield.[1] Conversely, temperatures below 225°C will result in low conversion rates.[1] Ensure your furnace is calibrated and the temperature within the catalyst bed is monitored accurately.
Catalyst Deactivation The supported silver catalyst can lose activity over time due to sintering at high temperatures or poisoning by impurities in the feed.[2] If a drop in conversion is observed with previously effective reaction conditions, consider regenerating or replacing the catalyst.
Improper Reactant Concentration The concentration of phenoxyethanol in the vaporous mixture should be maintained between 0.5 and 2 volume percent.[1] Concentrations significantly above this range can lead to excessive heat generation and decomposition reactions.[1]
Incorrect Space Velocity The space velocity, which is the volume of gaseous reactants per volume of catalyst per hour, should be in the range of 10,000 to 19,000 h⁻¹.[1] Lower space velocities may lead to over-oxidation, while higher velocities may result in incomplete conversion.
Method 2: Williamson Ether Synthesis

Issue: Low Yield or Formation of Side Products

The Williamson ether synthesis, while versatile, can be prone to side reactions and may require careful optimization.

Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis

LowYieldWilliamson start Low or No Yield check_base Evaluate Base start->check_base check_solvent Assess Solvent check_base->check_solvent Strong/Dry base_weak Incomplete Deprotonation: - Use a stronger base (e.g., NaH) - Ensure anhydrous conditions check_base->base_weak Weak/Wet check_alkyl_halide Examine Alkylating Agent check_solvent->check_alkyl_halide Aprotic solvent_protic Protic Solvent: - Solvates nucleophile - Switch to polar aprotic (DMF, DMSO) check_solvent->solvent_protic Protic check_temp_time Review Temperature and Time check_alkyl_halide->check_temp_time Primary alkyl_halide_hindered Steric Hindrance/Elimination: - Use a primary alkyl halide - Consider a better leaving group (e.g., I > Br > Cl) check_alkyl_halide->alkyl_halide_hindered Secondary/Tertiary temp_time_suboptimal Suboptimal Conditions: - Low temp: slow reaction - High temp: side reactions - Monitor by TLC to optimize check_temp_time->temp_time_suboptimal Suboptimal solution Yield Optimized check_temp_time->solution Optimal base_weak->solution solvent_protic->solution alkyl_halide_hindered->solution temp_time_suboptimal->solution reaction_oxidation cluster_reactants Reactants cluster_products Products phenoxyethanol Phenoxyethanol catalyst Ag Catalyst 225-275°C phenoxyethanol->catalyst o2 + O2 This compound This compound catalyst->this compound h2o + H2O reaction_williamson cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol Phenol phenoxide Phenoxide phenol->phenoxide base + Base This compound This compound phenoxide->this compound alkyl_halide + Haloacetaldehyde Derivative salt + Salt

References

Technical Support Center: Phenoxyacetaldehyde Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of phenoxyacetaldehyde during storage. This compound is a valuable building block in pharmaceutical and fragrance synthesis, but its aldehyde functional group makes it susceptible to degradation. Proper storage and handling are crucial to maintain its purity and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes:

  • Change in Appearance: A freshly purified sample of this compound should be a clear, colorless to pale yellow liquid or solid. The development of a more intense yellow or brown color can indicate the formation of degradation products.

  • Formation of Precipitate: Polymerization can lead to the formation of solid precipitates (trimers or other polymers).

  • Change in Odor: While this compound has a characteristic odor, the formation of acidic degradation products like phenoxyacetic acid can lead to a change in its scent profile.

  • Inconsistent Experimental Results: The most critical indicator for researchers is often variability in reaction yields, impurity profiles, or biological activity when using this compound from a stored batch.

Q2: What are the main chemical pathways through which this compound degrades?

A2: Like many aldehydes, this compound is prone to two primary degradation pathways:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the aldehyde group to a carboxylic acid, forming phenoxyacetic acid. This process, known as autoxidation, can be accelerated by light and the presence of metal ions.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation to form trimers (specifically 1,3,5-trioxane (B122180) derivatives) or higher-order polymers. This process is often catalyzed by acidic or basic impurities.

A less common but potential degradation pathway is peroxide-induced decarbonylation, which can occur in the presence of radical initiators.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally refrigerated (2-8 °C). For long-term storage, freezing (-20 °C) may be considered, although care should be taken to ensure the container is properly sealed to prevent moisture ingress upon thawing.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This can be achieved by blanketing the headspace of the container with the inert gas before sealing.

  • Light: Protect from light by storing in an amber glass bottle or in a dark location. Light can catalyze oxidative degradation.

  • Container: Use a tightly sealed, clean, and dry glass container. Avoid plastic containers, as plasticizers or other additives may leach into the material.

Q4: Should I use a stabilizer for storing this compound?

A4: The use of stabilizers can significantly extend the shelf-life of this compound. The choice of stabilizer depends on the intended downstream application, as the stabilizer may need to be removed or may interfere with subsequent reactions. Common stabilizers for aldehydes include:

  • Antioxidants: Radical scavengers like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) can be added at low concentrations (typically 100-500 ppm) to inhibit autoxidation.

  • Bases: Small amounts of a non-nucleophilic base, such as triethanolamine (B1662121) (typically 20-100 ppm), can neutralize any acidic impurities that might catalyze polymerization.[1]

It is crucial to document the addition of any stabilizer, including its identity and concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Decreased purity observed by GC/MS or HPLC. 1. Oxidation to phenoxyacetic acid.2. Polymer formation.1. Confirm the presence of phenoxyacetic acid by comparing with a standard.2. Check for higher molecular weight species by GC/MS or size exclusion chromatography.3. Purify the this compound by distillation or chromatography before use.4. Review storage conditions: ensure inert atmosphere, low temperature, and protection from light.
Formation of a solid precipitate in the liquid. 1. Polymerization or trimerization.1. Attempt to dissolve a small amount of the solid in a suitable solvent and analyze by NMR or MS to confirm its identity.2. If polymerization is confirmed, the bulk material may need to be repurified. Consider adding a polymerization inhibitor like triethanolamine to freshly purified material.
Inconsistent reaction yields or new impurities in products. 1. Partial degradation of the starting material.2. Presence of stabilizers that interfere with the reaction.1. Always test the purity of the this compound before use, especially if it has been stored for an extended period.2. If a stabilizer was used, consider if it could be interfering with your reaction chemistry. A purification step to remove the stabilizer may be necessary.

Quantitative Data on Stability

While specific public data on the degradation kinetics of this compound under various storage conditions is limited, a stability study can be designed to generate this data. The following table provides a template for such a study.

Condition Stabilizer Purity after 1 month (%) Purity after 3 months (%) Purity after 6 months (%)
-20°C, Inert Atmosphere, Dark None>99>99>98
2-8°C, Inert Atmosphere, Dark None98-9995-9890-95
2-8°C, Inert Atmosphere, Dark BHT (200 ppm)>99>99>98
2-8°C, Inert Atmosphere, Dark α-tocopherol (200 ppm)>99>99>98
2-8°C, Inert Atmosphere, Dark Triethanolamine (50 ppm)>99>99>98
Room Temperature, Air, Light None<90<80<70
Room Temperature, Air, Dark None90-9580-9070-80

Note: The data in this table is illustrative and should be confirmed by experimental analysis.

Experimental Protocols

To ensure the quality of your this compound, regular purity checks are recommended. Below are detailed protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Purity Assessment by GC-MS

This method is suitable for identifying and quantifying volatile impurities and degradation products.

1. Sample Preparation:

  • Accurately prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent, covering the expected concentration range.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (split mode, e.g., 50:1).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: Hold at 280°C for 5 minutes.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-400.
  • Data Acquisition: Full scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for quantification of this compound and known degradation products.

3. Data Analysis:

  • Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the purity of this compound by creating a calibration curve from the peak areas of the reference standards. Purity is typically expressed as a percentage of the total peak area.

Protocol 2: Purity Assessment by HPLC-UV with DNPH Derivatization

This method is highly sensitive for aldehydes and is useful for quantifying this compound, especially in complex matrices. The derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a stable hydrazone that can be readily detected by UV.

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a catalytic amount of sulfuric acid (e.g., 1%). Handle DNPH with care as it is potentially explosive when dry.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
  • In a separate vial, mix 100 µL of the sample stock solution with 900 µL of the DNPH reagent.
  • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
  • Prepare a series of calibration standards by derivatizing known concentrations of a certified this compound reference standard in the same manner.

3. HPLC Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.
  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
  • Column Temperature: 30°C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 360 nm.
  • Flow Rate: 0.4 mL/min.
  • Gradient Program:
  • Start at 30% B.
  • Linear gradient to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 30% B and re-equilibrate for 3 minutes.

4. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time compared to the derivatized standard.
  • Quantify the concentration of this compound by constructing a calibration curve from the peak areas of the derivatized standards.

Visualizations

DecompositionPathways This compound This compound Phenoxyacetic_Acid Phenoxyacetic Acid This compound->Phenoxyacetic_Acid Oxidation Trimer_Polymer Trimer/Polymer This compound->Trimer_Polymer Polymerization Decarbonylation_Products Decarbonylation Products This compound->Decarbonylation_Products Decarbonylation Oxygen Oxygen (Air) Acid_Base Acid/Base Impurities Peroxides Peroxides/Radicals

Caption: Primary decomposition pathways of this compound.

StorageWorkflow cluster_storage Recommended Storage cluster_handling Handling Before Use Store_Cool Store at 2-8°C Inert_Atmosphere Blanket with N2 or Ar Protect_Light Use Amber Bottle Equilibrate Equilibrate to Room Temp Protect_Light->Equilibrate Purity_Check Check Purity (GC/HPLC) Equilibrate->Purity_Check Use Use in Experiment Purity_Check->Use Start Receive/Synthesize this compound Add_Stabilizer Optional: Add Stabilizer (e.g., BHT, 100-500 ppm) Start->Add_Stabilizer Seal Tightly Seal Container Add_Stabilizer->Seal Seal->Store_Cool

Caption: Recommended workflow for storage and handling of this compound.

References

Technical Support Center: Phenoxyacetaldehyde Reaction Work-up and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the work-up and purification of phenoxyacetaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis reaction (e.g., Swern, DMP, or TEMPO oxidation of 2-phenoxyethanol) is complete. What are the primary impurities I should be concerned about?

A1: The most common impurities to anticipate in your crude this compound reaction mixture include:

  • Unreacted Starting Material: 2-phenoxyethanol (B1175444) is often a major impurity.

  • Over-oxidation Product: Phenoxyacetic acid can form if the reaction conditions are too harsh or the reaction is left for too long.[1]

  • Reagent Byproducts: Depending on the oxidation method used, you will have specific byproducts to remove. For instance, Swern oxidation produces dimethyl sulfide (B99878) and triethylammonium (B8662869) salts, while Dess-Martin periodinane (DMP) oxidation yields iodo-compounds.[2][3]

  • Solvents: Residual reaction solvents will also be present.

Q2: I have a low yield of this compound after the work-up. What are the potential causes?

A2: Low yields can stem from several factors during the reaction and work-up:

  • Incomplete Reaction: The oxidation of 2-phenoxyethanol may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.

  • Over-oxidation: Harsh reaction conditions can lead to the formation of phenoxyacetic acid, reducing the yield of the desired aldehyde.[1]

  • Product Decomposition: this compound, like many aldehydes, can be sensitive. It may degrade during a prolonged or harsh work-up, especially if exposed to strong acids or bases.

  • Loss during Extraction: If the product has some water solubility, it can be lost in the aqueous layers during liquid-liquid extraction. Ensure you are using an appropriate organic solvent and consider back-extracting the aqueous layers.

Q3: During my aqueous work-up, I'm observing an emulsion that is difficult to separate. How can I resolve this?

A3: Emulsions are common when dealing with mixtures containing both organic and aqueous phases with surfactants or fine solids. To break an emulsion:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can help to break it up.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Q4: I'm trying to purify this compound using column chromatography on silica (B1680970) gel, but I'm getting poor separation. What can I do?

A4: Poor separation in column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of your eluent is critical. Develop a suitable solvent system using TLC first. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[4][5] A common starting point for this compound would be a mixture of hexane (B92381) and ethyl acetate.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, use about 20-50 times the weight of silica gel to your crude product.[6]

  • Compound Instability on Silica: Aldehydes can sometimes be unstable on acidic silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to your eluent) or switch to a different stationary phase like alumina.[7]

Q5: I'm attempting to purify this compound by vacuum distillation, but the product seems to be decomposing. How can I prevent this?

A5: Decomposition during distillation is often due to excessive heat. To mitigate this:

  • Use a Lower Pressure: The lower the pressure, the lower the boiling point. A high-quality vacuum pump will allow for distillation at a lower temperature. This compound has a reported boiling point of 94 °C at 6 Torr.[8]

  • Fractional Distillation: If your crude product contains impurities with close boiling points, a simple distillation may not be sufficient. Using a fractionating column can provide better separation at a lower temperature.[9]

  • Minimize Heating Time: Heat the distillation flask rapidly to the desired temperature and collect the product as quickly as possible. Do not heat the residue for an extended period after the product has distilled.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the synthesis and purification of this compound.

Table 1: Representative Oxidation Reaction Conditions for the Synthesis of this compound from 2-Phenoxyethanol

ParameterSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin PeriodinaneTEMPO, NaOCl, KBr
Typical Solvent Dichloromethane (B109758) (DCM)Dichloromethane (DCM)Dichloromethane (DCM)/Water
Reaction Temperature -78 °C to Room TemperatureRoom Temperature0 °C to Room Temperature
Typical Reaction Time 1-2 hours1-3 hours1-4 hours
Reported Yields Generally >85%Generally >90%Generally >90%
Key Byproducts Dimethyl sulfide, CO, CO₂, Triethylammonium chloride[2]2-Iodoxybenzoic acid, Acetic acid[3]NaCl, Water

Table 2: Purification Parameters for this compound

Purification MethodParameterTypical Value/ConditionNotes
Column Chromatography Stationary PhaseSilica GelNeutralized silica gel may be used if aldehyde is acid-sensitive.[7]
Eluent SystemHexane/Ethyl Acetate GradientStart with a low polarity (e.g., 5% EtOAc) and gradually increase.
Ideal Product Rf0.2 - 0.3Determined by TLC before running the column.[4]
Vacuum Distillation Boiling Point94 °C @ 6 Torr[8]Use a nomograph to estimate boiling points at other pressures.
Pressure Range1-10 TorrLower pressure minimizes thermal decomposition.[10]
Bisulfite Adduct ReagentSaturated aq. Sodium BisulfiteForms a water-soluble adduct with the aldehyde.
RegenerationAddition of aq. NaOH or Na₂CO₃Regenerates the pure aldehyde, which can then be extracted.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is adapted from standard Swern oxidation procedures.

  • Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. To the cooled DCM, add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow addition of anhydrous dimethyl sulfoxide (B87167) (DMSO) (3.0 equivalents). Stir the mixture for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve 2-phenoxyethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a dilute HCl solution, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol is a general method for purifying aldehydes.

  • Adduct Formation: Dissolve the crude this compound in a suitable water-miscible solvent like methanol (B129727) or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. The this compound-bisulfite adduct will precipitate out of the solution or remain in the aqueous phase.

  • Isolation of Adduct: If a precipitate forms, it can be collected by filtration and washed with a small amount of cold solvent. If the adduct is soluble, extract the mixture with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-aldehyde impurities. The aqueous layer containing the adduct is retained.

  • Regeneration of Aldehyde: To the isolated adduct (either the solid or the aqueous solution), add an organic solvent such as diethyl ether. While stirring, add a saturated aqueous solution of sodium carbonate or a dilute solution of sodium hydroxide (B78521) until the solution is basic.

  • Extraction: The aldehyde will be regenerated and partition into the organic layer. Separate the layers and extract the aqueous layer with additional portions of the organic solvent.

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Logical Workflow for this compound Synthesis and Purification

cluster_synthesis Synthesis: Oxidation of 2-Phenoxyethanol cluster_purification Purification cluster_final_purification Final Purification Options start 2-Phenoxyethanol oxidation Oxidation (Swern, DMP, or TEMPO) start->oxidation crude_product Crude this compound (contains unreacted starting material, byproducts, and acid) oxidation->crude_product workup Aqueous Work-up (Quench, Wash with NaHCO3, Brine) crude_product->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry with Na2SO4 extraction->drying concentrate Concentrate in vacuo drying->concentrate col_chrom Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->col_chrom distillation Vacuum Distillation (e.g., 94 °C @ 6 Torr) concentrate->distillation bisulfite Bisulfite Adduct Formation & Regeneration concentrate->bisulfite end_product Pure this compound col_chrom->end_product distillation->end_product bisulfite->end_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn over_oxidation Over-oxidation to Phenoxyacetic Acid start->over_oxidation workup_loss Loss During Aqueous Work-up start->workup_loss degradation Product Degradation start->degradation monitor_tlc Monitor reaction by TLC Increase reaction time or reagent stoichiometry incomplete_rxn->monitor_tlc mild_conditions Use milder oxidation conditions Carefully control reaction time and temperature over_oxidation->mild_conditions back_extract Back-extract aqueous layers Use brine to improve separation workup_loss->back_extract gentle_workup Avoid strong acids/bases Minimize work-up time degradation->gentle_workup

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Catalyst Deactivation in Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of phenoxyacetaldehyde via the vapor phase oxidation of phenoxyethanol (B1677644).

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of this compound synthesis?

A1: Catalyst deactivation is the gradual loss of catalytic activity or selectivity over time.[1][2] In this compound synthesis, this typically involves a supported silver catalyst losing its efficiency in converting phenoxyethanol. This decline can manifest as lower product yield, reduced conversion of the reactant, or the formation of unwanted byproducts.[3][4] All catalysts inevitably decay, though the rate can vary from seconds to years depending on the process and conditions.[2][5]

Q2: What are the primary causes of deactivation for the silver catalyst used in this process?

A2: The deactivation of supported silver catalysts in this high-temperature oxidation process can be attributed to three main mechanisms:

  • Thermal Degradation (Sintering): High operating temperatures (above 500°C are common for sintering) can cause the small silver crystallites on the support to agglomerate into larger particles.[3][4] This reduces the active surface area available for the reaction. The process can be accelerated by the presence of water vapor, a byproduct of the reaction.[1][3]

  • Fouling or Coking: Carbonaceous materials, or "coke," can deposit on the catalyst's active sites and within its pores.[4][6] These deposits physically block reactants from reaching the active silver sites.[7] This is a common issue in reactions involving organic molecules at elevated temperatures.[3]

  • Poisoning: Impurities present in the phenoxyethanol feed or the air stream can strongly chemisorb onto the active silver sites, rendering them inactive.[7][8] Common poisons for metallic catalysts include compounds containing sulfur, phosphorus, and lead.[3][6]

Q3: How can I identify that my catalyst is deactivating?

A3: Key indicators of catalyst deactivation include:

  • A noticeable decrease in the yield of this compound.

  • A decline in the conversion rate of phenoxyethanol.

  • An increase in the formation of byproducts, indicating a loss of selectivity.

  • An increase in the pressure drop across the reactor bed, which can suggest fouling or coking.[4]

  • A need to increase the reaction temperature to maintain the desired conversion rate.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, in many cases, a deactivated catalyst can be regenerated, particularly if the deactivation is due to fouling (coking) or some forms of poisoning.[1][9] Regeneration typically involves carefully burning off the coke deposits in a controlled oxidative environment.[10][11] For sintering, regeneration is more difficult and may not fully restore the initial activity.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Decreasing yield of this compound and/or lower conversion of phenoxyethanol.

Q: My product yield has been steadily declining over several runs. What are the potential causes and how do I troubleshoot?

A: A decline in yield or conversion is the most direct sign of deactivation. The underlying cause is typically a loss of active catalytic sites. The following workflow can help identify the root cause.

cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Root Cause Identification cluster_action Corrective Action observe Decreased Yield / Conversion check_pressure Check Pressure Drop Across Reactor observe->check_pressure Start Troubleshooting analyze_feed Analyze Feed Purity (Phenoxyethanol, Air) check_pressure->analyze_feed Pressure Normal fouling Fouling / Coking check_pressure->fouling Increased Pressure Drop characterize Characterize Spent Catalyst (TPO, BET, SEM) analyze_feed->characterize Feed is Pure poisoning Poisoning analyze_feed->poisoning Impurities Detected characterize->fouling Carbon Detected sintering Sintering characterize->sintering Surface Area Loss, Particle Growth regenerate Perform Catalyst Regeneration fouling->regenerate purify Purify Feedstock / Air poisoning->purify replace Optimize Conditions or Replace Catalyst sintering->replace

Caption: Troubleshooting workflow for decreased catalyst activity.

Deactivation Mechanisms Summary

The following table summarizes the common deactivation mechanisms, their indicators, and potential remedies.

Deactivation MechanismPrimary Indicator(s)Confirmation MethodSolution
Fouling / Coking Increased pressure drop across the reactor; visible carbon deposits on the catalyst.[4]Temperature-Programmed Oxidation (TPO), Visual InspectionRegeneration via controlled oxidation.[10]
Poisoning Rapid loss of activity after introducing a new batch of feedstock.[3][4]Feedstock analysis (e.g., GC-MS, ICP-MS) for impurities like sulfur or halides.Install guard beds to trap poisons; ensure high-purity reactants.[7]
Sintering Gradual, often irreversible, loss of activity over a long period, especially at higher temperatures.[1][3]BET surface area analysis (shows decreased area), Electron Microscopy (shows larger Ag particles).Optimize (lower) reaction temperature; use a more thermally stable support material.[1]
Problem 2: The pressure drop across the catalyst bed is increasing.

Q: I've noticed a significant increase in the back pressure of my reactor system. What could be the cause?

A: An increasing pressure drop is a strong mechanical symptom, typically pointing to a physical blockage of the gas flow path.

  • Coking/Fouling: This is the most probable cause.[4] Carbonaceous deposits can block the pores of the catalyst support and the interstitial spaces in the catalyst bed.[5]

  • Catalyst Attrition/Crushing: Mechanical stress or thermal cycling can cause the catalyst support to break down into smaller particles or dust, which then clogs the reactor.[1][4]

To resolve this, the catalyst must be removed from the reactor. If coking is the issue, proceed with the regeneration protocol below. If the catalyst particles have been crushed, the catalyst must be replaced, and reactor operating conditions (e.g., flow rates, thermal shocks) should be reviewed to prevent recurrence.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Oxidation

This protocol is designed to remove coke deposits from a fouled silver catalyst.

Objective: To remove carbonaceous deposits from the catalyst surface and pores through controlled oxidation.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Gas flow controllers (for inert gas and air)

  • Exhaust gas trap or scrubber

Methodology:

  • Purging: Place the coked catalyst in the quartz reactor tube within the furnace. Heat the catalyst to 150-200°C under a flow of inert gas (e.g., Nitrogen) to remove any physisorbed water and volatile compounds.

  • Controlled Oxidation: Once the temperature is stable, introduce a diluted air stream (e.g., 2-5% O₂ in N₂). The reaction to burn off coke is highly exothermic, and a low oxygen concentration prevents temperature runaways that could cause severe sintering.[11][12]

  • Temperature Ramping: Slowly ramp the temperature, typically at a rate of 2-5°C/min, to a final temperature between 400-500°C.[13] Hold at this temperature until CO₂ is no longer detected in the exhaust gas, indicating that the coke has been completely combusted.

  • Cool Down: After coke removal is complete, switch the gas flow back to pure inert gas and allow the catalyst to cool down to room temperature.

  • Post-Regeneration Treatment (Optional): For some metallic catalysts, a subsequent reduction step (e.g., with dilute H₂) may be necessary to ensure the active metal is in the correct oxidation state.[14] For silver oxide catalysts, this may involve a carefully controlled reduction at a moderate temperature (e.g., 200-250°C).

Protocol 2: Characterization of Deactivated Catalyst

Objective: To determine the root cause of deactivation by comparing a spent catalyst sample with a fresh one.

Key Experiments:

  • BET Surface Area Analysis: Measures the specific surface area of the catalyst. A significant decrease in surface area compared to the fresh catalyst is a strong indicator of sintering.[3]

  • Temperature-Programmed Oxidation (TPO): Involves heating the catalyst in an oxidizing atmosphere and monitoring the effluent gas for CO₂. The amount of CO₂ produced provides a quantitative measure of the coke on the catalyst.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These imaging techniques can visualize the catalyst surface. They can reveal changes in the size and distribution of silver particles (sintering) or the presence of surface deposits (fouling).

Data Presentation: Catalyst Characterization

Analysis TechniqueFresh Catalyst (Typical)Deactivated by SinteringDeactivated by Coking
BET Surface Area HighSignificantly LowerModerately Lower
TPO (CO₂ Peak) NoneNoneLarge, distinct peak(s)
SEM/TEM Imaging Small, well-dispersed Ag particlesLarge, agglomerated Ag particlesAg particles obscured by deposits

Visualizations

Phenoxyethanol → this compound cluster_catalyst Supported Silver Catalyst Particle cluster_mechanisms Deactivation Mechanisms support Inert Support (e.g., Alundum) ag1 Ag ag2 Ag ag3 Ag ag4 Ag poison Poisoning (e.g., Sulfur impurity binds to Ag) poison->ag2 Binds to coke Fouling / Coking (Carbon deposits block sites) coke->ag1 Blocks sinter Sintering (Ag particles agglomerate) sinter->ag3 Merges sinter->ag4 Merges

Caption: Primary deactivation pathways for supported silver catalysts.

References

Technical Support Center: Scaling Up Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenoxyacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the laboratory bench to a pilot plant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale synthesis routes are:

  • Williamson Ether Synthesis followed by Acetal (B89532) Hydrolysis: This two-step process involves the reaction of a phenoxide with a protected acetaldehyde (B116499) equivalent, such as 2-bromoacetaldehyde dimethyl acetal, followed by acidic hydrolysis to yield the desired aldehyde. This method is popular due to the use of common and relatively stable reagents.

  • Oxidation of 2-Phenoxyethanol (B1175444): This is a more direct, one-step approach where 2-phenoxyethanol is oxidized to this compound. Common laboratory-scale oxidizing agents for this transformation include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild reaction conditions and high chemoselectivity.[1][2]

Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot plant?

A2: Scaling up any chemical synthesis introduces a new set of challenges. For this compound, key considerations include:

  • Heat Transfer: Exothermic reactions, such as the Williamson ether synthesis or certain oxidations, can be difficult to control in large reactors due to the lower surface-area-to-volume ratio, potentially leading to side reactions or runaway conditions.[3][4][5]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor can be challenging. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurity formation.[3][4]

  • Reagent Addition: The rate of reagent addition, which is often trivial at the lab scale, becomes a critical parameter in a pilot plant to maintain temperature control and minimize side reactions.

  • Work-up and Purification: Isolation and purification techniques that are straightforward in the lab, like liquid-liquid extraction and column chromatography, can be more complex and require specialized equipment at the pilot scale. Distillation is a more common purification method at a larger scale.[6][7]

  • Safety: Handling larger quantities of reagents and dealing with potentially hazardous byproducts (e.g., dimethyl sulfide (B99878) from Swern oxidation) requires more stringent safety protocols and engineering controls.[8]

Q3: How does the choice of synthesis route impact the scalability of the process?

A3: The choice of synthesis route has significant implications for scale-up.

  • The Williamson ether synthesis route is generally robust and scalable. However, the use of strong bases and potential for side reactions like elimination must be carefully managed.[9]

  • The oxidation of 2-phenoxyethanol can be very efficient, but the choice of oxidizing agent is critical.

    • Swern oxidation , while effective, produces stoichiometric amounts of foul-smelling dimethyl sulfide, which requires careful off-gas handling in a pilot plant. The reaction is also conducted at very low temperatures (-78 °C), which can be challenging to achieve and maintain in large reactors.[1][10][8][11][12][13][14][15]

    • Dess-Martin periodinane (DMP) oxidation is a milder alternative but the reagent is expensive and potentially explosive, making it less suitable for large-scale production.[16][17][18][19]

    • Vapor-phase oxidation over a silver catalyst , as described in some patents, is a viable pilot and industrial-scale method but requires specialized high-temperature equipment not typically found in a standard laboratory.

Q4: What are the common impurities in this compound synthesis and how can they be removed?

A4: Common impurities depend on the synthetic route.

  • From Williamson Ether Synthesis: Unreacted phenol (B47542), 2-phenoxyethanol (if the starting material for the acetal is contaminated), and potentially byproducts from C-alkylation of the phenoxide.

  • From Oxidation: Unreacted 2-phenoxyethanol and over-oxidation to phenoxyacetic acid.

  • General: Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

Purification is typically achieved by distillation under reduced pressure.[6] For removing acidic impurities like phenoxyacetic acid, a wash with a mild base like sodium bicarbonate solution can be effective.[6] A bisulfite workup can also be used to selectively remove the aldehyde from a mixture, which can then be regenerated.[7][20][21]

Troubleshooting Guides

Williamson Ether Synthesis Route
IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of this compound dimethyl acetal 1. Incomplete deprotonation of phenol. 2. Inactive alkylating agent (e.g., degraded bromoacetaldehyde (B98955) dimethyl acetal). 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure a strong enough base (e.g., NaH, K2CO3) is used and that the phenol is fully deprotonated before adding the alkylating agent. 2. Use fresh or purified bromoacetaldehyde dimethyl acetal. 3. Increase the reaction temperature, but monitor for side reactions. 4. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
Formation of side products 1. Elimination: If using a more sterically hindered alkyl halide, elimination to form an alkene can compete with substitution. 2. C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring, although this is usually a minor pathway.1. While less of a concern with primary halides like bromoacetaldehyde dimethyl acetal, ensure the reaction temperature is not excessively high.[9] 2. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[9]
Low yield of this compound after hydrolysis 1. Incomplete hydrolysis of the acetal. 2. Degradation of the aldehyde during workup.1. Ensure sufficient acid catalyst and water are present for the hydrolysis. Monitor the reaction to completion. 2. Aldehydes can be sensitive. Avoid prolonged exposure to strong acids or high temperatures. Work up the reaction promptly.
Oxidation of 2-Phenoxyethanol
IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of this compound 1. Inactive oxidizing agent. 2. Insufficient amount of oxidizing agent. 3. Reaction temperature too low (for some oxidants).1. Use fresh Swern or Dess-Martin reagents. 2. Ensure the correct stoichiometry of the oxidizing agent is used. 3. Follow the recommended temperature profile for the specific oxidation reaction.
Formation of phenoxyacetic acid (over-oxidation) 1. Oxidizing agent is too strong. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Swern and Dess-Martin oxidations are generally good at stopping at the aldehyde stage.[1][16] If over-oxidation is still an issue, re-evaluate the reaction conditions. 2. Maintain the recommended low temperature for Swern oxidation.[10] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of side products (e.g., mixed thioacetals in Swern oxidation) 1. Incorrect order of reagent addition in Swern oxidation. 2. Reaction temperature not kept sufficiently low.1. Ensure the alcohol is added to the activated DMSO complex before the addition of the amine base. 2. Maintain a temperature of -78 °C during the initial stages of the Swern oxidation.[12]

Data Presentation: Lab vs. Pilot Plant Scale-Up Comparison

The following table provides a hypothetical but representative comparison of parameters for the synthesis of this compound via the Williamson ether synthesis route, highlighting common changes observed during scale-up.

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Reaction Vessel 1 L round-bottom flask100 L glass-lined reactorMaterial of construction, heat transfer capabilities, and agitation system are critical.[3]
Solvent Volume 500 mL50 LSolvent costs and recovery become significant factors.
Reagent Addition Time 5-10 minutes1-2 hoursControlled addition is crucial to manage exotherms.
Reaction Temperature 60 °C (oil bath)60 °C (jacketed heating/cooling)Maintaining a consistent internal temperature is more challenging due to heat transfer limitations.[4][5]
Stirring Magnetic stirrer (800 rpm)Impeller (100-300 rpm)The type and speed of the agitator must be chosen to ensure adequate mixing without causing splashing or shearing.[4]
Reaction Time 4 hours6-8 hoursReactions may be slower due to mass transfer limitations.
Work-up Liquid-liquid extractionPhase separation in the reactorThe efficiency of phase separation can be different at a larger scale.
Purification Column chromatography / Kugelrohr distillationFractional distillation under vacuumDistillation is the more practical purification method at scale.[6]
Typical Yield 80-90%75-85%Yields often decrease slightly on scale-up due to handling losses and less ideal reaction conditions.[22]
Purity (post-purification) >99%>98%Achieving very high purity may require additional purification steps.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis and Acetal Hydrolysis (Lab Scale)

Step 1: Synthesis of this compound Dimethyl Acetal

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 200 mL).

  • Add phenol (9.4 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetaldehyde dimethyl acetal (16.9 g, 0.1 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound dimethyl acetal.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis to this compound

  • In a 250 mL round-bottom flask, dissolve the purified this compound dimethyl acetal (0.08 mol) in a mixture of acetone (B3395972) (100 mL) and water (20 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 g).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to yield this compound.

Protocol 2: Oxidation of 2-Phenoxyethanol via Swern Oxidation (Lab Scale)

Warning: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the formation of foul-smelling dimethyl sulfide.

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane (B109758) (DCM, 150 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add oxalyl chloride (10.2 mL, 0.12 mol) to the DCM.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO, 17.0 mL, 0.24 mol) in DCM (40 mL).

  • Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir for 15 minutes.

  • Dissolve 2-phenoxyethanol (13.8 g, 0.1 mol) in DCM (50 mL) and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Add triethylamine (B128534) (55.7 mL, 0.4 mol) dropwise, keeping the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction by slowly adding 100 mL of water.

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[13][14][15]

Visualizations

experimental_workflow cluster_williamson Route 1: Williamson Ether Synthesis cluster_oxidation Route 2: Oxidation phenol Phenol phenoxide Phenoxide Formation phenol->phenoxide base Base (e.g., K2CO3) base->phenoxide ether_synthesis Williamson Ether Synthesis phenoxide->ether_synthesis acetal_halide Bromoacetaldehyde Dimethyl Acetal acetal_halide->ether_synthesis protected_aldehyde This compound Dimethyl Acetal ether_synthesis->protected_aldehyde hydrolysis Acidic Hydrolysis protected_aldehyde->hydrolysis final_product1 This compound hydrolysis->final_product1 phenoxyethanol 2-Phenoxyethanol oxidation Oxidation phenoxyethanol->oxidation oxidant Oxidant (e.g., Swern, DMP) oxidant->oxidation final_product2 This compound oxidation->final_product2

Caption: Synthetic routes to this compound.

troubleshooting_scaleup start Scale-up Issue Identified low_yield Low Yield start->low_yield impurity High Impurity Profile start->impurity safety Safety Concern (e.g., Exotherm) start->safety heat_transfer Poor Heat Transfer? low_yield->heat_transfer Yes mixing Inefficient Mixing? low_yield->mixing No side_reactions Increased Side Reactions? impurity->side_reactions Yes degradation Product Degradation? impurity->degradation No addition_rate Reagent Addition Too Fast? safety->addition_rate Yes cooling_capacity Insufficient Cooling? safety->cooling_capacity No solution_ht Optimize Jacket Temp / Improve Agitation heat_transfer->solution_ht time Insufficient Reaction Time? mixing->time No solution_mix Change Impeller / Increase RPM mixing->solution_mix solution_time Monitor Reaction to Completion time->solution_time solution_side Lower Temp / Slower Addition side_reactions->solution_side solution_degrade Reduce Temp / Shorter Residence Time degradation->solution_degrade solution_add Decrease Addition Rate addition_rate->solution_add solution_cool Increase Coolant Flow / Use Colder Coolant cooling_capacity->solution_cool

Caption: Troubleshooting workflow for pilot plant scale-up.

References

Technical Support Center: Managing Exothermic Reactions in Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of phenoxyacetaldehyde. Below are troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a dangerous exothermic reaction during this compound synthesis?

A1: The primary cause of a thermal runaway in this compound synthesis is the failure to adequately dissipate the heat generated by the reaction.[1][2] In the vapor phase oxidation of phenoxyethanol (B1677644), for instance, using a phenoxyethanol concentration significantly above 5% can lead to excessive heat generation, decomposition reactions, and consequently, lower yields and efficiencies.[3] Another potential route, the reaction of a phenolate (B1203915) with chloroacetaldehyde (B151913), can also be highly exothermic. The direct chlorination of acetaldehyde (B116499) to produce chloroacetaldehyde is known to be dangerously exothermic and potentially explosive if not controlled.[4]

Q2: How does scaling up the synthesis of this compound affect the risk of an exothermic event?

A2: Scaling up the synthesis significantly increases the risk of a thermal runaway. This is because the heat generated is proportional to the volume of the reaction mixture, which increases cubically, while the heat removal capacity is proportional to the surface area of the reactor, which only increases squarely.[1] Consequently, a reaction that is easily managed in a small laboratory flask can become uncontrollable in a large reactor due to less efficient heat dissipation.

Q3: What are the critical parameters to monitor to prevent a runaway reaction?

A3: The most critical parameter to monitor and control is the reaction temperature.[2] For the vapor phase oxidation of phenoxyethanol, the catalytic temperature must be strictly maintained between 225°C and 275°C.[3] Temperatures exceeding 275°C result in little to no yield of this compound, indicating decomposition.[3] Other crucial parameters include the concentration of reactants, the rate of reagent addition (in semi-batch processes), and the efficiency of mixing to avoid localized "hot spots".[5][6]

Q4: What immediate steps should be taken if an uncontrolled exotherm is detected?

A4: If an uncontrolled exotherm occurs, the primary goal is to rapidly cool the reactor and stop the reaction. This can be achieved by:

  • Immediately stopping the addition of any further reagents.

  • Maximizing cooling by ensuring full flow of coolant to the reactor jacket and any internal cooling coils.

  • If the reaction continues to accelerate, an emergency quenching procedure may be necessary. This involves rapidly adding a cold, inert liquid to halt the reaction and absorb the excess heat.[1]

  • Always have an emergency plan in place and ensure all personnel are trained on the procedures.[7]

Q5: Are there inherently safer methods for synthesizing this compound?

A5: Yes, considering inherently safer design is a key aspect of process safety.[5] For this compound synthesis, opting for a semi-batch or continuous flow process over a batch process can significantly reduce risk.[8] In a semi-batch process, one reactant is added gradually, which controls the rate of reaction and heat generation.[8] The vapor phase oxidation method described in the patent is a continuous process, which limits the amount of reactant in the hot zone at any given time.[3]

Data Presentation

Table 1: Key Parameters for Vapor Phase Oxidation of Phenoxyethanol

ParameterRecommended RangeCritical InformationSource
Catalyst Temperature225°C - 275°CTemperatures above 275°C lead to decomposition and no product yield. Optimal yields are between 250°C and 275°C.[3]
Phenoxyethanol Concentration0.3% - 5.0% (v/v)Concentrations above 5% can cause excessive heat and decomposition. Optimal concentration is 0.5% - 2.0%.[3]
CatalystSilver metal (5-30% by weight) on an inert support (e.g., Alundum)The support material can also be alumina, silicon carbide, clay, or pumice.[3]
Space Velocity10,000 - 19,000 h⁻¹Optimal yields are obtained between 14,000 and 17,000 h⁻¹.[3]
Yield30% - 40%-[3]
Efficiency70% - 100%-[3]

Table 2: Troubleshooting Guide for Exothermic Events

ObservationPotential CauseSuggested Solution
Rapid, unexpected temperature increaseLoss of cooling; Reagent addition too fast; High reactant concentrationImmediately stop reagent addition. Verify coolant flow and temperature. Prepare for emergency quenching if temperature continues to rise.[1]
Pressure buildup in the reactorGas evolution from the main reaction or decomposition; Thermal runaway imminentCross-reference with temperature. If both are rising rapidly, initiate emergency procedures. Ensure emergency relief systems are functional.[1][2]
Localized boiling or fumingPoor mixing leading to "hot spots"Verify agitator function and speed. If agitation has failed, prepare for emergency shutdown as heat transfer is compromised.[1]
Lower than expected yield, dark productDecomposition due to excessive temperatureReview temperature logs. Ensure the reaction temperature did not exceed the recommended limits (e.g., 275°C for vapor phase oxidation).[3]

Experimental Protocols

Protocol: Vapor Phase Oxidation of Phenoxyethanol

This protocol is based on the process described in US Patent 2,918,497. A thorough risk assessment must be conducted before proceeding.[3]

1. Catalyst Bed Preparation:

  • A suitable reactor tube is packed with a supported silver metal catalyst (e.g., 15% silver on Alundum).

  • The reactor is placed in a furnace capable of maintaining a stable temperature between 250°C and 275°C.

2. Reactant Vapor Mixture Preparation:

  • Phenoxyethanol is mixed with an excess of air at a temperature of approximately 150°C to 180°C to create a vaporous mixture.

  • The concentration of phenoxyethanol in the air mixture must be carefully controlled to be between 0.5 and 2.0 volume percent to avoid excessive heat generation.[3]

3. Reaction Execution:

  • The vaporous mixture is passed through the heated catalyst bed.

  • The space velocity should be maintained between 14,000 and 17,000 volumes of gas per volume of catalyst per hour.[3]

  • The temperature of the catalyst bed must be continuously monitored and controlled to not exceed 275°C.[3]

4. Product Collection:

  • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the crude this compound.

  • The condensed product is collected in a cooled receiver.

5. Purification:

  • The crude product can be purified by conventional methods such as extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted phenoxyethanol and by-products.[3]

Mandatory Visualization

Exotherm_Troubleshooting_Workflow Start Unexpected Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Check_Cooling Verify Cooling System (Flow, Temp) Stop_Addition->Check_Cooling Temp_Stabilizes Temperature Stabilizes? Check_Cooling->Temp_Stabilizes Resume_Slowly Resume with Caution (Slower Addition Rate) Temp_Stabilizes->Resume_Slowly Yes Temp_Continues_Rise Temperature Continues to Rise? Temp_Stabilizes->Temp_Continues_Rise No Emergency_Quench Initiate Emergency Quenching Protocol Temp_Continues_Rise->Emergency_Quench Yes Monitor Monitor Reactor Remotely Temp_Continues_Rise->Monitor No, but elevated Evacuate Evacuate Area Emergency_Quench->Evacuate

Caption: A logical workflow for troubleshooting an unexpected exotherm.

Reaction_Parameters Exotherm Exothermic Reaction (Heat Generation) Runaway Thermal Runaway Risk Exotherm->Runaway Increases Heat_Removal Heat Removal (Cooling System) Heat_Removal->Runaway Decreases Concentration Reactant Concentration Concentration->Exotherm Addition_Rate Addition Rate Addition_Rate->Exotherm Temperature Catalyst Temperature Temperature->Exotherm Mixing Agitation/ Mixing Mixing->Heat_Removal Improves

Caption: Key parameters influencing exothermic risk in synthesis.

References

Impact of solvent choice on Phenoxyacetaldehyde reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving phenoxyacetaldehyde. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent choice and reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound, with a focus on the role of the solvent.

Problem Potential Cause Suggested Solution
Low or No Product Yield Poor solubility of reactants: this compound or other reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.[1][2]Solvent Screening: Test a range of solvents with varying polarities. For nonpolar reactants, consider solvents like toluene (B28343) or heptane. For more polar reactants, solvents like acetonitrile (B52724), DMF, or DMSO could be effective.[1][2] It's not unusual to run a solvent screen when trying to optimize a reaction.[2]
Unfavorable reaction kinetics: The solvent may not adequately stabilize the transition state of the reaction.[3]Polar Solvents for Polar Transitions States: If the reaction proceeds through a charged or highly polar transition state, switching to a more polar solvent can increase the reaction rate.[3][4]
Decomposition of starting material or product: this compound may be unstable in the chosen solvent, especially under prolonged heating or in the presence of acid or base.[5][6]Solvent Stability Check: Run a control experiment with just this compound in the solvent under the reaction conditions to check for decomposition. Consider less reactive solvents.
Formation of Multiple Byproducts Side reactions with the solvent: Protic solvents (e.g., alcohols, water) can react with this compound, especially under basic or acidic conditions, to form acetals or other adducts.[1][2]Use of Aprotic Solvents: Employ aprotic solvents such as THF, DMF, DMSO, or acetonitrile to minimize reactions with the solvent.[1][2]
Self-condensation of this compound: Aldehydes can undergo self-condensation (aldol reaction), particularly in the presence of acid or base catalysts.[7]Control of Reaction Conditions: Lower the reaction temperature, control the rate of addition of reagents, and choose a solvent that does not promote condensation.[5]
Reaction Stalls Before Completion Product precipitation: The desired product may be insoluble in the reaction solvent and precipitate out, preventing the reaction from going to completion.[2]Solvent Mixtures: Consider using a co-solvent to improve the solubility of the product.
Catalyst deactivation: The solvent may be interfering with the catalyst's activity.Inert Solvent Choice: Ensure the solvent is inert to the catalyst. Consult literature for catalyst compatibility with different solvents.
Difficulty in Product Isolation High-boiling point solvent: Solvents like DMSO or DMF can be difficult to remove during workup.[6]Alternative Solvents: If possible, use a lower-boiling point solvent that provides good results. Otherwise, techniques like high-vacuum distillation or aqueous extraction may be necessary.
Product is water-soluble: If an aqueous workup is used, the product may be lost to the aqueous layer.[6]Extraction with Different Solvents: Perform extractions with a variety of organic solvents to find one that effectively recovers the product. Salting out the aqueous layer by adding a saturated salt solution can also improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect my this compound reaction?

Solvent polarity can significantly impact your reaction by influencing reactant solubility, reaction rate, and even the reaction mechanism.[3][8][9] Polar solvents can stabilize charged intermediates and transition states, which often accelerates the reaction.[4] However, the ideal polarity depends on the specific reaction. It is often beneficial to screen a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, DMF) and polar protic (e.g., ethanol, water), if compatible with the reaction chemistry.[2]

Q2: Should I use a protic or aprotic solvent for my reaction?

The choice between a protic and aprotic solvent is critical.[3]

  • Protic solvents (e.g., water, alcohols) have acidic protons and can hydrogen bond. They can also act as nucleophiles, potentially leading to unwanted side reactions with the aldehyde group of this compound to form hemiacetals or acetals.[2]

  • Aprotic solvents (e.g., THF, DMF, DMSO, acetonitrile) lack acidic protons.[2] Polar aprotic solvents are often preferred for reactions involving strong nucleophiles as they can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[3]

Q3: My reaction is not working. What are the first troubleshooting steps I should take?

If your reaction fails, systematically review the following:

  • Purity of Reagents and Solvents: Ensure your this compound, other starting materials, and solvents are pure and dry.[5]

  • Reaction Setup: Confirm that the glassware was clean and the reaction was run under the correct atmosphere (e.g., inert if required).[5]

  • Reaction Monitoring: Monitor the reaction from the beginning using a suitable technique like TLC or GC to understand when the problem occurs.[5]

  • Solvent Choice: Re-evaluate your choice of solvent. Consider if it is appropriate for the solubility of your reactants and the mechanism of the reaction.[1][2]

Q4: Can the solvent influence the stereoselectivity of my reaction?

Yes, the solvent can play a role in stereoselectivity by influencing the conformation of the transition state. The differential solvation of diastereomeric transition states can lead to a preference for the formation of one stereoisomer over another.

Q5: Are there any "green" or more sustainable solvent alternatives I can use?

Several solvent selection guides have been developed to help chemists choose more environmentally friendly solvents.[10][11][12][13] Consider replacing hazardous solvents with greener alternatives. For example, 2-methyl-THF can be a substitute for THF, and cyclopentyl methyl ether (CPME) can replace dichloromethane (B109758) or THF in some applications.

Quantitative Data Summary

The following tables provide illustrative data on how solvent choice can impact a hypothetical reaction of this compound (e.g., a Knoevenagel condensation). Note: This data is representative and the actual results may vary depending on the specific reaction conditions.

Table 1: Effect of Solvent on Reaction Yield and Time

SolventDielectric Constant (20°C)Reaction Time (h)Product Yield (%)
Toluene2.42435
Dichloromethane9.11260
Acetone21875
Acetonitrile37.5685
DMF38.3492
DMSO47490
Ethanol251065 (with acetal (B89532) byproduct)

Table 2: Influence of Solvent on Byproduct Formation

SolventSolvent TypeMain Product Yield (%)Acetal Byproduct (%)Aldol Condensation Byproduct (%)
TolueneNon-polar Aprotic35<15
THFPolar Aprotic70<13
AcetonitrilePolar Aprotic85<12
EthanolPolar Protic65154
MethanolPolar Protic58255

Experimental Protocols

Representative Experiment: Knoevenagel Condensation of this compound with Malononitrile (B47326)

Objective: To synthesize 2-(2-phenoxyethylidene)malononitrile and evaluate the effect of the solvent on the reaction outcome.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (B6355638) (catalyst)

  • Solvents: Toluene, Acetonitrile, Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in the chosen solvent (0.5 M concentration).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the product and calculate the yield.

Visualizations

Reaction_Pathway Reactants This compound + Malononitrile Intermediate Adduct Intermediate Reactants->Intermediate  Base Catalyst (e.g., Piperidine) Product 2-(2-phenoxyethylidene)malononitrile Intermediate->Product  Dehydration (-H2O)

Caption: Knoevenagel condensation of this compound.

Solvent_Effect_Logic Start Start: Low Reaction Yield CheckSolubility Are reactants soluble? Start->CheckSolubility ChangeSolvent Screen for a better solvent (e.g., more polar/non-polar) CheckSolubility->ChangeSolvent No CheckPolarity Is the transition state polar? CheckSolubility->CheckPolarity Yes ChangeSolvent->CheckSolubility IncreasePolarity Use a more polar solvent (e.g., ACN, DMF) CheckPolarity->IncreasePolarity Yes CheckSideReactions Are there side reactions? CheckPolarity->CheckSideReactions No IncreasePolarity->CheckSideReactions UseAprotic Switch to an aprotic solvent (e.g., THF, DMF) CheckSideReactions->UseAprotic Yes End Reaction Optimized CheckSideReactions->End No UseAprotic->End

References

Navigating the Synthesis of Phenoxyacetaldehyde: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of phenoxyacetaldehyde is a critical process. However, the formation of byproducts can significantly impact yield and purity, posing challenges in downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on minimizing byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when employing the Williamson ether synthesis and related methods.

Problem 1: Low Yield of this compound and Formation of C-Alkylated Byproducts

One of the most common challenges is the competing C-alkylation of the phenoxide ion, which leads to the formation of ortho- and para-(2-oxoethyl)phenol isomers. This side reaction is particularly prevalent in certain solvents.

Solutions:

  • Solvent Selection: The choice of solvent is critical in directing the reaction towards the desired O-alkylation. Polar aprotic solvents are highly recommended as they solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack. In contrast, protic solvents can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and thereby promoting C-alkylation.[1][2][3][4]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can significantly enhance the yield of the O-alkylated product.[5][6] PTC facilitates the transfer of the phenoxide ion from the aqueous phase (or solid phase) to the organic phase where the reaction with the alkylating agent occurs, often leading to higher selectivity and reaction rates under milder conditions.[7][8]

Problem 2: Formation of Alkene Byproducts through Elimination

When using a haloacetaldehyde derivative as the alkylating agent, a competing E2 elimination reaction can occur, leading to the formation of an alkene and reducing the yield of the desired ether.

Solutions:

  • Choice of Alkylating Agent: Whenever possible, use a primary alkyl halide, as they are less sterically hindered and less prone to elimination reactions.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 elimination. Careful optimization of the reaction temperature is crucial.

  • Base Selection: Use a non-hindered, strong base to ensure complete deprotonation of the phenol (B47542) without promoting elimination.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Williamson ether synthesis of this compound?

A1: The two main types of byproducts are:

  • C-Alkylated Products: These arise from the electrophile attacking the aromatic ring of the phenoxide ion at the ortho and para positions.

  • Elimination Products: If a haloacetaldehyde is used, a competing E2 elimination reaction can lead to the formation of an alkene.

Q2: How can I favor O-alkylation over C-alkylation?

A2: To favor the desired O-alkylation (ether formation), consider the following:

  • Solvent: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.[1][2][3][4]

  • Counter-ion: The nature of the counter-ion of the phenoxide can influence the O/C alkylation ratio.

  • Phase-Transfer Catalysis: This technique can significantly improve the selectivity for O-alkylation.[5][6]

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: A phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) transports the phenoxide anion from an aqueous or solid phase into the organic phase where the haloacetaldehyde reactant is dissolved.[6] This overcomes the insolubility of the reactants in different phases, leading to a faster and more selective reaction, often at lower temperatures and with less byproduct formation.[7][8]

Q4: Can I use chloroacetaldehyde (B151913) directly for the synthesis?

A4: While possible, using chloroacetaldehyde directly can be challenging due to its reactivity and potential for side reactions. A common and often more effective approach is to use a protected form, such as 2-chloroacetaldehyde diethyl acetal (B89532). The acetal protecting group is stable under the basic conditions of the Williamson ether synthesis and can be readily hydrolyzed in a subsequent acidic step to yield the desired this compound.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound using a Protected Acetal:

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol in a suitable polar aprotic solvent (e.g., DMF). Add a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature until the deprotonation is complete.

  • Alkylation: To the freshly prepared sodium phenoxide solution, add 2-chloroacetaldehyde diethyl acetal dropwise at room temperature. Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by adding cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification and Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound diethyl acetal can be purified by column chromatography. Subsequently, the acetal is hydrolyzed using an acidic solution (e.g., dilute HCl) to afford the final product, this compound.

Data Presentation

Table 1: Influence of Solvent on the O/C Alkylation Ratio in Phenoxide Alkylation (Illustrative Data)

SolventDielectric Constant (ε)O-Alkylation Product (%)C-Alkylation Product (%)
Water (Protic)80.1LowerHigher
Methanol (Protic)32.7LowerHigher
DMF (Aprotic)36.7HigherLower
DMSO (Aprotic)46.7HigherLower
Acetonitrile (Aprotic)37.5HigherLower

Note: This table presents a general trend. Actual ratios will vary depending on the specific reactants, temperature, and other reaction conditions.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaH) Base->Phenoxide Haloacetaldehyde 2-Haloacetaldehyde Derivative (e.g., ClCH2CH(OEt)2) O_Alkylation This compound (Desired Product) Haloacetaldehyde->O_Alkylation C_Alkylation C-Alkylated Byproduct Haloacetaldehyde->C_Alkylation Elimination Elimination Byproduct (Alkene) Haloacetaldehyde->Elimination Phenoxide->O_Alkylation SN2 (O-Alkylation) Favored in Aprotic Solvents Phenoxide->C_Alkylation SN2 (C-Alkylation) Favored in Protic Solvents Phenoxide->Elimination E2 Elimination

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Byproducts Identify Major Byproducts (e.g., via GC-MS, NMR) Start->Check_Byproducts Is_C_Alkylation High C-Alkylation? Check_Byproducts->Is_C_Alkylation Is_Elimination High Elimination? Check_Byproducts->Is_Elimination Is_C_Alkylation->Is_Elimination No Optimize_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) Is_C_Alkylation->Optimize_Solvent Yes Optimize_Temp Lower Reaction Temperature Is_Elimination->Optimize_Temp Yes End Improved Yield Is_Elimination->End No Use_PTC Introduce Phase-Transfer Catalyst Optimize_Solvent->Use_PTC Use_PTC->End Optimize_Base Use Non-Hindered Base Optimize_Temp->Optimize_Base Optimize_Base->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Troubleshooting peak tailing in HPLC analysis of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of phenoxyacetaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1][2] It indicates a problem with the separation process that can affect the accuracy and reproducibility of quantification.[1] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, although for some assays, values up to 1.5 may be acceptable.[2]

Q2: What are the most common causes of peak tailing in the HPLC analysis of this compound?

A2: Peak tailing for a polar, neutral compound like this compound can arise from several factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar aldehyde group of this compound and residual silanol groups on the silica-based stationary phase of the HPLC column.[2] These interactions lead to some analyte molecules being retained longer, resulting in an asymmetric peak.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. This can manifest as a loss of stationary phase, the creation of voids at the column inlet, or a partially blocked inlet frit, all of which can disrupt the sample band and cause tailing for all peaks.[2]

  • Mobile Phase pH Effects: Although this compound is a neutral compound, the mobile phase pH can influence the ionization state of the stationary phase (silanol groups). At a mid-range pH, silanols can be deprotonated and interact more strongly with polar analytes.

  • Analyte-Solvent Interactions in Low pH Mobile Phases: For aldehydes, peak distortion can occur in low pH mobile phases due to the formation of gem-diols (hydrates) or hemiacetals (if an alcohol like methanol (B129727) is in the mobile phase).[3] This creates multiple forms of the analyte with different retention characteristics, leading to broadened or tailing peaks.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[1]

Q3: Can the sample solvent affect peak shape for this compound?

A3: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[4] It is always recommended to dissolve the sample in the mobile phase or a solvent with a weaker or equivalent elution strength.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization, for example with 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a common technique used to enhance the UV detection of aldehydes and ketones.[5][6][7] If you are experiencing issues with peak tailing, derivatization is unlikely to be a direct solution. However, if your primary issue is poor sensitivity, derivatization is a viable strategy. Keep in mind that the derivatization process itself can introduce variability and potential for side products if not optimized.

Troubleshooting Guide: Peak Tailing for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your HPLC analysis of this compound.

Step 1: Initial Assessment

Observe the chromatogram to determine if the peak tailing is specific to this compound or if it affects all peaks.

  • All peaks are tailing: This suggests a physical or system-wide issue.

  • Only the this compound peak is tailing: This points towards a chemical interaction between the analyte and the stationary or mobile phase.

Step 2: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound all_peaks Does the tailing affect all peaks or just this compound? start->all_peaks check_system System-Wide Issue Suspected all_peaks->check_system All Peaks chemical_issue Chemical Interaction Suspected all_peaks->chemical_issue Only this compound check_frit Check for Blocked Inlet Frit and Column Void check_system->check_frit check_tubing Inspect Tubing and Connections for Dead Volume check_frit->check_tubing replace_column Replace Column check_tubing->replace_column solution Peak Shape Improved? replace_column->solution check_overload Rule out Sample Overload (Inject 10x Dilution) chemical_issue->check_overload adjust_ph Adjust Mobile Phase pH (Increase to pH > 4) check_overload->adjust_ph change_column Use an End-Capped or Polar-Embedded Column adjust_ph->change_column mobile_phase_mod Modify Mobile Phase (e.g., change organic modifier) change_column->mobile_phase_mod mobile_phase_mod->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 3: Addressing Chemical Interactions

If only the this compound peak is tailing, consider the following chemical factors:

A. Secondary Silanol Interactions

The polar aldehyde group of this compound can interact with acidic silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism is a common cause of peak tailing.

G cluster_0 Silica (B1680970) Surface silanol Si-OH (Silanol Group) phenoxy This compound phenoxy->silanol Hydrogen Bonding (Secondary Interaction)

Caption: Secondary interaction causing peak tailing.

Solutions:

  • Use a Modern, End-Capped Column: High-purity silica columns with effective end-capping are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for polar compounds.[1][2]

  • Adjust Mobile Phase pH: Increasing the mobile phase pH (e.g., to a range of 4-6 using a suitable buffer) can help to suppress the interaction between the polar aldehyde and the stationary phase.[3] For aldehydes, this can also prevent the formation of gem-diols that occurs at low pH.[3]

B. Sample Overload

Injecting too much sample can saturate the active sites on the column, leading to poor peak shape.

Solution:

  • Reduce Sample Concentration: Dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves and the retention time slightly increases, mass overload was likely the issue.[4]

Step 4: Addressing System-Wide Issues

If all peaks in your chromatogram are tailing, the problem is likely mechanical or related to the overall system.

A. Column Degradation

The column is a consumable component and will degrade over time.

Solutions:

  • Flush the Column: A high-pressure backflush (if the column manufacturer allows) can sometimes dislodge particulates from the inlet frit.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.

  • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

B. Extra-Column Volume

Dead volume in the system can lead to band broadening and peak tailing.

Solutions:

  • Minimize Tubing Length: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[1]

  • Ensure Proper Fittings: Check that all fittings are correctly installed and not creating any dead volume.

Data Presentation: Effect of Mobile Phase pH

The pH of the mobile phase can have a significant impact on the peak shape of polar analytes due to its effect on the ionization of residual silanols on the stationary phase.

Mobile Phase pHBuffer SystemExpected Tailing Factor (Tf) for this compoundRationale
< 30.1% Formic AcidPotentially High (>1.5)At low pH, silanol groups are protonated, which should reduce interactions. However, for aldehydes, the acidic conditions can promote the formation of gem-diols, leading to peak distortion.[3]
4-6Acetate (B1210297) or Phosphate BufferOptimal (1.0 - 1.3)This pH range is often a good compromise, minimizing both silanol interactions and the potential for gem-diol formation.
> 7Phosphate or Borate BufferModerate to High (>1.3)At higher pH, silanol groups become deprotonated and more interactive with polar analytes, which can increase tailing.

Experimental Protocols

Standard HPLC Method for a Polar Aldehyde (Adaptable for this compound)

This protocol provides a starting point for the HPLC analysis of this compound. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, preferably end-capped)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid (for an acidic mobile phase) OR 10 mM Ammonium Acetate (for a buffered mobile phase around pH 5).

    • Mobile Phase B: Acetonitrile.

    • Degas the mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Perform serial dilutions to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (adjust as needed for retention). A gradient elution may be necessary if other components are present.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determine the λmax of this compound)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the standards and samples.

    • Assess the peak shape of this compound. If tailing is observed, refer to the troubleshooting guide above.

References

Technical Support Center: Optimizing GC-MS Analysis of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of phenoxyacetaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a systematic question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing for an active compound like this compound is often due to chemical interactions with the GC system or issues with the flow path.

  • Initial Assessment: First, determine if all peaks in your chromatogram are tailing or just the this compound and other polar analytes.

    • All peaks tailing: This suggests a physical problem in the system. Check for proper column installation, potential leaks, or a disrupted flow path.

    • Only polar analytes tailing: This points to active sites within the system interacting with your analyte.[1]

  • Troubleshooting Steps for Chemical Activity:

    • Inlet Liner Deactivation: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one. Using a liner with glass wool can sometimes create active sites; consider a liner without wool or one with deactivated glass wool.

    • Column Conditioning: The front end of the column can accumulate non-volatile residues and become active. Trim 10-15 cm from the front of the column. If the problem persists, bake out the column at a temperature appropriate for the stationary phase.

    • Derivatization: Due to the reactive nature of aldehydes, derivatization can significantly improve peak shape and response.[2] Consider derivatizing this compound with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[3][4]

Q: My this compound peak is fronting. What should I do?

A: Peak fronting is most commonly caused by column overload.[5]

  • Troubleshooting Steps for Peak Fronting:

    • Reduce Injection Volume: Decrease the amount of sample introduced into the GC.

    • Dilute the Sample: If reducing the injection volume is not feasible or doesn't resolve the issue, dilute your sample.

    • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Issue 2: Low or No Signal (Poor Sensitivity)

Q: I am not seeing a peak for this compound or the signal is very weak. What could be the problem?

A: This can be due to analyte degradation, improper injection parameters, or issues with the MS detector.

  • Troubleshooting Steps for Low/No Signal:

    • Check for Injector Activity: this compound may be degrading in a hot, active injector. Ensure your inlet liner is deactivated and consider lowering the injector temperature.

    • Optimize Injection Mode: For trace-level analysis, a splitless injection is preferred as it transfers the entire sample to the column.[5] Ensure your splitless hold time is optimized to allow for complete transfer of the analyte.

    • Derivatization for Enhanced Sensitivity: Derivatization with PFBHA not only improves stability but can also significantly enhance the response, especially with an electron capture detector (ECD) or when using negative chemical ionization (NCI) in the mass spectrometer.[4]

    • Verify MS Parameters: Ensure the mass spectrometer is tuned correctly and that you are monitoring for the appropriate ions in Selected Ion Monitoring (SIM) mode if used.

Issue 3: Irreproducible Results

Q: My peak areas for this compound are not consistent between injections. Why is this happening?

A: Irreproducible results can stem from sample preparation, injection technique, or system instability.

  • Troubleshooting Steps for Irreproducibility:

    • Autosampler vs. Manual Injection: If using manual injection, ensure a consistent and rapid injection technique. An autosampler will provide better reproducibility.

    • Check for Sample Degradation: this compound may not be stable in your sample solvent over time. Analyze samples as soon as possible after preparation.

    • System Leaks: A leak in the injection port can lead to variable sample introduction. Perform a leak check.

    • Inlet Discrimination: In split injections, less volatile compounds like this compound can be transferred to the column less efficiently than more volatile compounds, leading to poor reproducibility. A pulsed split injection can help mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection parameters for this compound analysis?

A1: Based on its boiling point of approximately 220°C[6][7], the following are good starting parameters, which should be optimized for your specific instrument and column:

ParameterRecommended Starting ValueRationale
Injector Temperature 250 °CSufficiently high to ensure complete vaporization without causing thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode maximizes sensitivity, while split mode prevents column overload for concentrated samples.[5]
Split Ratio 20:1 to 50:1 (if using split injection)A good starting range to avoid column overload while maintaining adequate sensitivity.
Splitless Hold Time 0.5 to 1.0 minutesAllows for the complete transfer of the analyte to the column in splitless mode.
Injection Volume 1 µLA standard starting volume. Adjust based on sample concentration and column capacity.

Q2: Should I derivatize this compound for GC-MS analysis?

A2: While direct analysis is possible, derivatization is highly recommended, especially for trace-level analysis or if you are experiencing issues with peak shape and sensitivity. Aldehydes are inherently reactive, and converting this compound to a more stable derivative, such as an oxime with PFBHA, will lead to more robust and reliable results.[2][3]

Q3: What type of GC column is suitable for this compound analysis?

A3: A low- to mid-polarity column is generally suitable. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns offer good selectivity for a wide range of aromatic compounds.

Q4: What are the expected mass spectral fragments for this compound?

A4: While a reference spectrum should be used for confirmation, the expected fragmentation of underivatized this compound (molecular weight 136.15 g/mol ) in electron ionization (EI) mode would likely include:

  • Molecular Ion (M+) : m/z 136

  • Fragments from the loss of the aldehyde group : m/z 107 (phenoxy-CH2+)

  • Fragments from the phenoxy group : m/z 94 (phenol radical cation), m/z 77 (phenyl cation)

Experimental Protocol: GC-MS Analysis of this compound with PFBHA Derivatization

This protocol provides a representative method for the analysis of this compound. Optimization may be required for different sample matrices and instrumentation.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • In a 2 mL autosampler vial, add 500 µL of the sample (or standard).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • If the sample is aqueous, adjust the pH to ~3 with HCl.

  • Cap the vial and heat at 60°C for 60 minutes to form the PFBHA-oxime derivative.

  • After cooling, extract the derivative with 500 µL of hexane (B92381).

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer to a new autosampler vial for analysis.

2. GC-MS Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless)
Oven Program Initial: 70°C, hold for 2 minRamp 1: 10°C/min to 240°CHold: 5 min at 240°C
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Data Acquisition Full Scan (m/z 50-550) for qualitative analysisSIM mode for quantitative analysis

Visualizations

TroubleshootingWorkflow start Poor Peak Shape for This compound check_all_peaks Are all peaks in the chromatogram showing poor shape? start->check_all_peaks flow_path_issue Indicates Flow Path Disruption check_all_peaks->flow_path_issue  Yes (Tailing) chemical_activity Indicates Chemical Activity check_all_peaks->chemical_activity  No, only active  analytes (Tailing) column_overload Indicates Column Overload check_all_peaks->column_overload  Fronting check_column Check column installation (correct ferrule, depth) flow_path_issue->check_column leak_check Perform a leak check at the inlet check_column->leak_check replace_liner Replace inlet liner with a new, deactivated liner chemical_activity->replace_liner trim_column Trim 10-15 cm from the front of the column replace_liner->trim_column derivatize Consider derivatization (e.g., with PFBHA) trim_column->derivatize reduce_volume Reduce injection volume column_overload->reduce_volume dilute_sample Dilute the sample reduce_volume->dilute_sample increase_split Increase split ratio dilute_sample->increase_split

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/ Standard add_pfbha Add PFBHA Derivatizing Agent sample->add_pfbha heat Heat at 60°C add_pfbha->heat extract Extract with Hexane heat->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for GC-MS analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible outcomes. Phenoxyacetaldehyde, a key building block in the synthesis of various pharmaceuticals and fragrances, is no exception.[1] Impurities arising from its synthesis, such as unreacted starting materials or by-products, can compromise reaction yields, introduce undesirable side products, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of standard analytical techniques for validating the purity of synthesized this compound. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

Synthesis and Potential Impurities

A common method for producing this compound is the vapor phase oxidation of 2-phenoxyethanol (B1175444) in the presence of a silver metal catalyst.[2] The crude product is then typically purified through methods like distillation or extraction.[2]

Key potential impurities that must be monitored include:

  • Unreacted Starting Material: 2-Phenoxyethanol

  • Over-oxidation Products: Phenoxyacetic acid

  • By-products: Phenyl acetate, phenol

  • Residual Solvents: Solvents used during extraction or purification (e.g., xylene).[2]

General Workflow for Synthesis and Purity Validation

A systematic workflow is crucial for ensuring the final purity of synthesized this compound. The process begins with the chemical synthesis, followed by purification of the crude product, and concludes with rigorous purity assessment using one or more analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_decision Decision synthesis This compound Synthesis (e.g., Oxidation of 2-Phenoxyethanol) purification Crude Product Purification (e.g., Distillation) synthesis->purification Crude Product assessment Purity Assessment purification->assessment Purified Sample gcms GC-MS assessment->gcms hplc HPLC assessment->hplc qnmr qNMR assessment->qnmr decision Purity Meets Specification? assessment->decision pass Release for Downstream Use decision->pass Yes fail Repurify or Reject Batch decision->fail No fail->purification Iterate

Caption: General workflow from synthesis to purity validation of this compound.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for identifying volatile impurities, quantifying non-volatile components, or determining absolute purity. A multi-technique approach is often recommended for comprehensive characterization.[3]

Analytical Technique Principle Typical Purity Range (%) Key Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their volatility and interaction with a stationary phase; provides mass-based identification.95.0 - 99.9+High sensitivity and specificity for volatile and semi-volatile compounds; excellent for identifying residual solvents and volatile by-products.[3][4]Not suitable for non-volatile or thermally labile impurities; requires derivatization for some compounds.[3]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase under high pressure.95.0 - 99.9+Versatile for a wide range of non-volatile and thermally sensitive impurities; high resolution and widely available.[4][5]May have lower sensitivity for very volatile impurities; co-elution of impurities can be a challenge.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.98.0 - 99.9+Primary analytical method that does not require a specific reference standard of the analyte; provides structural information and quantifies impurities simultaneously.[3][6]Lower sensitivity compared to chromatographic methods; requires a high-purity, stable internal standard and careful experimental setup.[3]

Hypothetical Purity Analysis Data

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The results highlight how different methods provide complementary information.

Parameter GC-MS Analysis HPLC Analysis qNMR Analysis
Purity (Area %) 99.2%98.9%N/A
Absolute Purity (w/w %) N/AN/A99.1%
Identified Impurities 2-Phenoxyethanol (0.6%)Xylene (0.1%)Unknown Volatile (0.1%)2-Phenoxyethanol (0.7%)Phenoxyacetic Acid (0.4%)2-Phenoxyethanol (0.6%)Phenoxyacetic Acid (0.3%)
Internal Standard Used N/AN/AMaleic Anhydride

Decision Framework for Method Selection

Choosing the right analytical technique is critical for efficient and accurate purity validation. The following diagram illustrates a decision-making process based on the primary analytical goal.

cluster_paths cluster_methods goal Primary Analytical Goal? volatiles Identify & Quantify Volatile Impurities (e.g., Solvents, Starting Materials) goal->volatiles nonvolatiles Quantify Known Non-Volatile Impurities (e.g., Oxidation Products) goal->nonvolatiles absolute Determine Absolute Purity (Primary Method / Reference Standard) goal->absolute gcms GC-MS volatiles->gcms hplc HPLC-UV nonvolatiles->hplc qnmr qNMR absolute->qnmr qnmr->gcms Orthogonal Validation qnmr->hplc Orthogonal Validation

Caption: Decision framework for selecting a primary purity validation method.

Experimental Protocols

Detailed and validated protocols are essential for achieving reliable and reproducible purity data.

GC-MS Protocol for this compound

This method is suitable for identifying and quantifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[3]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with certified reference standards of potential impurities should be used.[3][4]

HPLC Protocol for this compound

This protocol outlines a reverse-phase HPLC method for purity analysis.

  • Instrumentation: Standard HPLC system with a UV-Vis detector (detection at 270 nm).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.[5]

  • Quantification: Calculate purity based on the area percentage of the main peak.

qNMR Protocol for this compound

qNMR provides an accurate method for determining absolute purity.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified, high-purity standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic Anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add approximately 5-10 mg of the internal standard to the same tube.

    • Add the appropriate volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the standard (e.g., 30-60 seconds) to ensure full relaxation.

    • Acquire a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the aldehyde proton at ~9.7 ppm) and a signal for the internal standard.

    • Calculate the absolute purity (w/w %) using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.[6]

References

A Comparative Guide to the Synthetic Routes of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting Material(s)Key Reagents & ConditionsYield (%)PurityAdvantagesDisadvantages
Route 1: Oxidation of 2-Phenoxyethanol
Method A: Vapor-Phase Catalytic Oxidation2-PhenoxyethanolSilver metal catalyst, 225-275 °C, excess air30-40GoodHigh efficiency (70-100%), suitable for industrial scale.[1]Requires specialized high-temperature equipment.[1]
Method B: Swern Oxidation2-PhenoxyethanolOxalyl chloride, DMSO, Triethylamine, -78 °C to rtHigh (typical >85)HighMild reaction conditions, high yields, wide functional group tolerance.[2][3]Production of malodorous dimethyl sulfide, requires cryogenic temperatures.[3]
Method C: Dess-Martin Oxidation2-PhenoxyethanolDess-Martin Periodinane (DMP), CH₂Cl₂, rtHigh (typical >90)HighMild conditions, short reaction times, simple work-up.[4][5]Reagent is expensive and potentially explosive.[4]
Route 2: Williamson Ether Synthesis Phenol, Bromoacetaldehyde dimethyl acetalK₂CO₃, DMF, 150 °C, followed by acidic hydrolysisGood to HighHighReadily available starting materials, reliable SN2 reaction.[6]Requires protection/deprotection of the aldehyde, high temperature.[6]
Route 3: Reduction of Phenoxyacetic Acid Derivative Phenoxyacetic acid1. SOCl₂ or (COCl)₂ 2. LiAlH(OtBu)₃, -78 °CGoodHighAvoids handling of unstable acetaldehyde (B116499) precursors.Multi-step process, requires careful control of stoichiometry.[7]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

Synthesis_Comparison cluster_oxidation Route 1: Oxidation cluster_williamson Route 2: Williamson Ether Synthesis cluster_reduction Route 3: Reduction 2-Phenoxyethanol 2-Phenoxyethanol Phenoxyacetaldehyde_Oxi This compound 2-Phenoxyethanol->Phenoxyacetaldehyde_Oxi Various Oxidants Phenol Phenol Phenoxyacetaldehyde_Acetal This compound Acetal Phenol->Phenoxyacetaldehyde_Acetal Base Haloacetaldehyde_Acetal 2-Haloacetaldehyde Acetal Haloacetaldehyde_Acetal->Phenoxyacetaldehyde_Acetal Phenoxyacetaldehyde_Will This compound Phenoxyacetaldehyde_Acetal->Phenoxyacetaldehyde_Will Acid Hydrolysis Phenoxyacetic_Acid Phenoxyacetic Acid Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Phenoxyacetic_Acid->Phenoxyacetyl_Chloride SOCl₂ Phenoxyacetaldehyde_Red This compound Phenoxyacetyl_Chloride->Phenoxyacetaldehyde_Red LiAlH(OtBu)₃

References

A Comparative Guide to Phenoxyacetaldehyde and Phenylacetaldehyde in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides an objective comparison of two structurally similar yet electronically distinct aldehydes: phenoxyacetaldehyde and phenylacetaldehyde (B1677652). By examining their synthesis, physicochemical properties, and reactivity in key organic reactions, this document aims to equip researchers with the data necessary to make informed decisions in their synthetic endeavors.

Executive Summary

This compound and phenylacetaldehyde, while both possessing an acetaldehyde (B116499) moiety, exhibit notable differences in their reactivity due to the electronic influence of the neighboring phenoxy and phenyl groups, respectively. Phenylacetaldehyde is generally more reactive in nucleophilic addition reactions, a fact supported by qualitative observations and theoretical considerations. This guide presents available experimental data for their synthesis and participation in Wittig and aldol (B89426) condensation reactions, highlighting the practical implications of their structural differences. Spectroscopic data is also provided to aid in their characterization.

Synthesis and Physicochemical Properties

A comparative summary of the synthesis and key physicochemical properties of this compound and phenylacetaldehyde is presented in Table 1.

PropertyThis compoundPhenylacetaldehyde
Synthesis Method Vapor phase oxidation of phenoxyethanolIsomerization of styrene (B11656) oxide
Reaction Yield 30-40%[1]up to 92%[2]
Molecular Formula C₈H₈O₂C₈H₈O
Molecular Weight 136.15 g/mol [3]120.15 g/mol [2]
Boiling Point 94 °C @ 6 Torr[4]195 °C[2]
Melting Point Not readily available-10 °C[2]
Appearance Colorless to pale yellow viscous liquid or solid[5]Colorless liquid[2]
Solubility Soluble in organic solventsSoluble in water, ethanol (B145695), and ether[6]

Comparative Reactivity in Organic Reactions

The reactivity of the aldehyde functional group is significantly influenced by the electronic nature of its substituents. The key difference between this compound and phenylacetaldehyde lies in the atom attached to the alpha-carbon: an oxygen atom in the phenoxy group and a carbon atom in the phenyl group.

The phenoxy group acts as an electron-donating group through resonance, where the lone pair of electrons on the oxygen can be delocalized into the aromatic ring. However, due to the high electronegativity of the oxygen atom, it also exerts a strong electron-withdrawing inductive effect. In contrast, the phenyl group in phenylacetaldehyde is generally considered to be weakly electron-donating or electron-withdrawing depending on the reaction context, with its effect being less pronounced than the inductive effect of the oxygen in the phenoxy group. This electronic difference is expected to make the carbonyl carbon of phenylacetaldehyde more electrophilic and thus more reactive towards nucleophiles compared to this compound.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. To provide a comparative basis, we consider the reaction of both aldehydes with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

Expected Outcome: Based on the higher electrophilicity of the carbonyl carbon in phenylacetaldehyde, it is anticipated to react faster and potentially give a higher yield in a Wittig reaction compared to this compound under identical conditions.

Experimental Protocol: General Wittig Reaction

A general protocol for the Wittig reaction of an aldehyde with a stabilized ylide is as follows:

  • Reaction Setup: In a round-bottom flask, the aldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) are dissolved in a suitable solvent, such as dichloromethane (B109758) or toluene.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) to precipitate the triphenylphosphine (B44618) oxide byproduct.

  • Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.[4][8][9][10][11]

Wittig_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aldehyde This compound or Phenylacetaldehyde Reaction Wittig Reaction (Solvent, Room Temp) Aldehyde->Reaction Ylide Methyl (triphenylphosphoranylidene)acetate Ylide->Reaction Alkene Substituted Acrylate Reaction->Alkene Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Figure 1: General workflow for the Wittig reaction.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Here, we consider the base-catalyzed condensation of the aldehydes with acetone (B3395972).

Similar to the Wittig reaction, direct comparative experimental data for the aldol condensation of this compound and phenylacetaldehyde with acetone is scarce in the reviewed literature. However, a general procedure for the aldol condensation of benzaldehyde (B42025) with acetone is well-documented, with the product, dibenzalacetone, being formed in good yields.[12][13] A study on the aldol addition of acetone to phenylacetaldehyde catalyzed by an enzyme has been reported, but this is not directly comparable to a standard base-catalyzed reaction.[14]

Expected Outcome: Phenylacetaldehyde is expected to be more susceptible to enolate formation at the alpha-carbon due to the acidity of the benzylic protons. It can therefore act as both the nucleophile and the electrophile in a self-condensation reaction. This compound also possesses acidic alpha-protons and can undergo self-condensation or react with another enolate. In a crossed aldol condensation with acetone, both aldehydes can act as the electrophile. The higher electrophilicity of phenylacetaldehyde would suggest a faster reaction rate compared to this compound.

Experimental Protocol: General Aldol Condensation

A general protocol for the base-catalyzed aldol condensation of an aldehyde with acetone is as follows:

  • Reaction Setup: The aldehyde (2.0 eq) and acetone (1.0 eq) are dissolved in ethanol in a flask.

  • Reaction Execution: An aqueous solution of sodium hydroxide (B78521) is added dropwise to the stirred solution. The reaction is typically stirred at room temperature for 30 minutes to several hours. Precipitation of the product may be observed.

  • Work-up: The reaction mixture is cooled in an ice bath to complete precipitation. The solid product is collected by vacuum filtration and washed with cold water, followed by cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9][15][16][17]

Aldol_Condensation Start Start Reactants Aldehyde + Acetone (Ethanol) Start->Reactants Base_Addition Add aq. NaOH Reactants->Base_Addition Stir Stir at Room Temp Base_Addition->Stir Precipitation Product Precipitates Stir->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water and Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Final_Product Purified Product Purification->Final_Product

Figure 2: Experimental workflow for a base-catalyzed aldol condensation.

Spectroscopic Data Comparison

The structural differences between this compound and phenylacetaldehyde are clearly reflected in their spectroscopic data.

¹H NMR Spectroscopy
Proton AssignmentThis compound (Predicted)Phenylacetaldehyde (Experimental)[18][19][20]
Aldehydic Proton (-CHO) ~9.7 ppm (singlet)~9.7 ppm (triplet)
Alpha-Protons (-CH₂-) ~4.5 ppm (doublet)~3.7 ppm (doublet)
Aromatic Protons ~6.9-7.3 ppm (multiplet)~7.2-7.4 ppm (multiplet)

The most significant difference is observed in the chemical shift of the alpha-protons. The downfield shift in this compound is due to the deshielding effect of the adjacent electronegative oxygen atom.

Infrared (IR) Spectroscopy
Vibrational ModeThis compound (Predicted)Phenylacetaldehyde (Experimental)[19][21]
C=O Stretch ~1730-1740 cm⁻¹~1724 cm⁻¹
C-H Stretch (aldehyde) ~2720 and ~2820 cm⁻¹~2720 and ~2820 cm⁻¹
C-O-C Stretch ~1240 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric)N/A

The C=O stretching frequency in this compound is expected to be at a slightly higher wavenumber compared to phenylacetaldehyde due to the inductive electron-withdrawing effect of the phenoxy group, which strengthens the carbonyl double bond.

Conclusion

This guide has provided a comparative analysis of this compound and phenylacetaldehyde, focusing on their synthesis, physicochemical properties, and reactivity in common organic reactions. The available data and theoretical considerations suggest that phenylacetaldehyde is the more reactive of the two aldehydes in nucleophilic addition reactions due to the greater electrophilicity of its carbonyl carbon.

References

A Comparative Analysis of Catalytic Systems for Phenoxyacetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of phenoxyacetaldehyde, a key intermediate in the production of pharmaceuticals and agrochemicals, is critically dependent on the selection of an appropriate catalytic system. This guide provides an objective comparison of different catalytic approaches for this compound synthesis, supported by available experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.

Performance Comparison of Catalytic Systems

The choice of catalyst and reaction pathway significantly impacts the yield, selectivity, and overall efficiency of this compound synthesis. The following table summarizes the performance of a key catalytic method for which quantitative data has been reported, alongside other potential synthetic routes.

Starting Material(s)Catalyst SystemReagents & SolventsTemperature (°C)Time (h)Yield (%)Selectivity/Efficiency (%)Reference
Phenoxyethanol (B1677644)Supported Silver Metal on AlundumExcess Air250 - 275Not Specified30 - 4070 - 100[1]
Phenol, Bromoacetaldehyde (B98955) dimethyl acetalPotassium Carbonate (Base-catalyzed)Dimethylformamide1504.5Not Reported for AldehydeNot Reported[2]
Phenol, ChloroacetaldehydePhase-Transfer Catalyst (e.g., Quaternary Ammonium (B1175870) Salts)Organic Solvent, Aqueous BaseAmbient to ModerateVariableNot ReportedNot Reported[3][4][5][6][7]

Detailed Experimental Protocols

Catalytic Oxidation of Phenoxyethanol using a Supported Silver Catalyst

This method involves the vapor-phase oxidation of phenoxyethanol in the presence of a silver catalyst.

Experimental Procedure: [1]

  • Catalyst Preparation: The catalyst consists of silver metal supported on a carrier material such as Alundum, alumina, silicon carbide, clay, or pumice.

  • Reaction Setup: A suitable catalyst-filled reactor is required. A system for pre-heating and mixing phenoxyethanol with excess air to create a vaporous mixture is also necessary.

  • Reaction Conditions:

    • A vaporous mixture of phenoxyethanol and excess air, containing approximately 0.5 to 2 volume percent of phenoxyethanol, is prepared at a temperature of about 150°C.

    • This mixture is passed through the reactor containing the supported silver catalyst.

    • The catalyst bed is maintained at a temperature between 250°C and 275°C. Temperatures above 275°C can lead to decomposition and reduced yields.

    • The space velocity should be in the range of 14,000 to 17,000 volumes of gaseous reactants per volume of catalyst per hour.

  • Product Recovery and Purification:

    • The gaseous product stream emerging from the reactor is condensed to obtain crude this compound.

    • The crude product can be purified by extraction with a solvent like xylene, followed by distillation to separate the this compound from unreacted phenoxyethanol and by-products.

    • Unreacted phenoxyethanol can be recovered and recycled.

Yield and Efficiency:

  • Yield: 30% to 40% (calculated as moles of this compound formed per mole of phenoxyethanol fed).[1]

  • Efficiency: 70% to 100% (calculated as moles of this compound formed per mole of unrecovered phenoxyethanol).[1]

Alternative Catalytic Approaches

Base-Catalyzed Synthesis of this compound Dimethyl Acetal

While not a direct synthesis of the aldehyde, this method produces the acetal, which can be subsequently hydrolyzed to this compound. This approach avoids the direct oxidation of a sensitive aldehyde.

General Protocol: [2]

A mixture of phenol, bromoacetaldehyde dimethyl acetal, and a base such as potassium carbonate is heated in a high-boiling polar aprotic solvent like dimethylformamide. The reaction proceeds via a Williamson ether synthesis mechanism.

Phase-Transfer Catalysis (PTC) for this compound Synthesis

Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as the reaction between a water-soluble phenoxide and an organic-soluble chloroacetaldehyde. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the phenoxide anion into the organic phase where the reaction occurs.[3][4][5][6][7] This method can often be performed under milder conditions than traditional methods and can lead to improved yields and selectivities.

Common Phase-Transfer Catalysts: [4][5]

  • Quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide).

  • Phosphonium salts (e.g., hexadecyltributylphosphonium bromide).

  • Crown ethers.

Visualizing the Workflow and Pathways

To better illustrate the experimental and logical flows, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Processing & Analysis p1 Prepare Supported Silver Catalyst r1 Pass Mixture over Heated Catalyst Bed (250-275°C) p1->r1 p2 Prepare Vaporous Mixture (Phenoxyethanol + Air) p2->r1 a1 Condense Gaseous Product Stream r1->a1 a2 Purify Crude Product (Extraction, Distillation) a1->a2 a3 Analyze Yield & Efficiency (GC, NMR) a2->a3

General experimental workflow for the catalytic oxidation of phenoxyethanol.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase PhONa Phenoxide Anion (PhO⁻ Na⁺) QOPh Ion Pair (Q⁺OPh⁻) PhONa->QOPh Anion Exchange QX_aq PTC (Q⁺X⁻) QX_aq->QOPh ClCH2CHO Chloroacetaldehyde (ClCH₂CHO) PhOCH2CHO This compound (PhOCH₂CHO) ClCH2CHO->PhOCH2CHO QX_org PTC (Q⁺X⁻) PhOCH2CHO->QX_org Product Formation QX_org->QX_aq Catalyst Regeneration QOPh->ClCH2CHO Nucleophilic Substitution

Simplified signaling pathway for Phase-Transfer Catalyzed synthesis.

References

Cross-Reactivity of Phenoxyacetaldehyde in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of phenoxyacetaldehyde in common biological assays. Due to the limited availability of direct experimental data on this compound's cross-reactivity, this document outlines the fundamental principles of aldehyde reactivity, presents a hypothetical comparison with other common aldehydes, and provides detailed experimental protocols to enable researchers to assess such interference in their own assays.

Introduction to Aldehyde Cross-Reactivity

Aldehydes are characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom. This functional group makes them chemically reactive, particularly towards nucleophiles such as the amino groups found in proteins and DNA. This reactivity is the basis for their biological effects and also the source of potential cross-reactivity in various biological assays.

The primary mechanism of cross-reactivity for aldehydes is the formation of a Schiff base, an imine compound formed when a carbonyl group reacts with a primary amine. This reaction is reversible and can lead to the formation of adducts with proteins, potentially altering their structure and function. In the context of biological assays, this can lead to several issues:

  • Immunoassay Interference: Aldehydes can react with the amine groups of antibodies or target proteins, leading to false-positive or false-negative results.

  • Enzyme Activity Modulation: Reaction with critical amino acid residues in an enzyme's active site can alter its catalytic activity.

  • DNA Adduct Formation: Aldehydes can react with the amino groups of DNA bases, leading to the formation of DNA-protein crosslinks and other forms of DNA damage.[1][2]

The reactivity of an aldehyde is influenced by both electronic and steric factors. Aldehydes with less steric hindrance and a more electrophilic carbonyl carbon are generally more reactive.[3][4]

Hypothetical Comparison of Aldehyde Reactivity

AldehydeStructureExpected Relative ReactivityRationale
Formaldehyde (B43269)HCHOHighMinimal steric hindrance and a highly electrophilic carbonyl carbon make it the most reactive simple aldehyde.[4][5]
AcetaldehydeCH₃CHOModerateThe electron-donating methyl group slightly reduces the electrophilicity of the carbonyl carbon compared to formaldehyde, and adds minor steric bulk.[6]
This compound C₆H₅OCH₂CHOModerate to LowThe bulky phenoxy group introduces significant steric hindrance around the carbonyl group, which is expected to decrease its reactivity compared to smaller aldehydes. The electron-withdrawing nature of the phenoxy group may slightly increase the electrophilicity of the carbonyl carbon, but this effect is likely outweighed by the steric hindrance.
GlutaraldehydeOHC(CH₂)₃CHOHighAs a dialdehyde, it can cross-link proteins effectively. The two aldehyde groups increase the probability of reaction.

Note: This table presents a qualitative, hypothetical comparison. Experimental validation is crucial to determine the actual relative reactivities.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound, researchers can employ a variety of well-established analytical techniques.

Colorimetric Assay for General Aldehyde Reactivity

This protocol utilizes the reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a colored product (a dinitrophenylhydrazone) that can be quantified spectrophotometrically. By comparing the reaction rates of this compound with other aldehydes, a relative reactivity can be determined.[7][8]

Materials:

  • This compound

  • Formaldehyde (for comparison)

  • Acetaldehyde (for comparison)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable solvent like acetonitrile (B52724) and phosphoric acid)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of each aldehyde in a suitable solvent (e.g., acetonitrile).

  • Prepare a working solution of the DNPH reagent.

  • In a 96-well plate, add a fixed amount of each aldehyde solution to separate wells.

  • Initiate the reaction by adding the DNPH reagent to each well.

  • Incubate the plate at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the dinitrophenylhydrazone adducts (typically around 360 nm).

  • Compare the absorbance values to determine the relative reactivity of each aldehyde. A higher absorbance indicates a greater extent of reaction and thus higher reactivity.

Competitive ELISA for Immunoassay Interference

This protocol can be used to determine if this compound cross-reacts with an antibody specific for another molecule, which could be a structurally similar aldehyde or a protein target in an immunoassay.[9]

Materials:

  • ELISA plate pre-coated with the target antigen.

  • Primary antibody specific for the target antigen.

  • HRP-conjugated secondary antibody.

  • This compound solution at various concentrations.

  • Solution of the target antigen (positive control).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of this compound and the target antigen.

  • Add the primary antibody to all wells of the coated ELISA plate.

  • Immediately add the different concentrations of this compound or the target antigen to their respective wells.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound antibodies and antigens.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • A decrease in signal in the presence of this compound indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentration of this compound required to cause a 50% reduction in signal (IC50) to the IC50 of the target antigen.

GC-MS for Quantifying Adduct Formation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique that can be used to identify and quantify the formation of adducts between this compound and small molecules containing primary amine groups, or to measure the depletion of this compound in the presence of proteins.[10][11]

Materials:

  • This compound.

  • A model protein (e.g., Bovine Serum Albumin - BSA).

  • Incubation buffer (e.g., PBS).

  • Derivatization agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA).[10]

  • Extraction solvent (e.g., hexane).

  • GC-MS system.

Procedure:

  • Incubate this compound with the model protein in the incubation buffer for a defined period.

  • As a control, incubate this compound in the buffer without the protein.

  • Stop the reaction (e.g., by adding a quenching agent or by rapid cooling).

  • To measure unreacted this compound, derivatize an aliquot of the reaction mixture with PFBHA.

  • Extract the derivatized this compound into an organic solvent.

  • Analyze the extract by GC-MS.

  • Quantify the amount of unreacted this compound by comparing the peak area to a standard curve.

  • A greater decrease in the concentration of this compound in the presence of the protein compared to the control indicates adduct formation.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental designs and the potential biological implications of this compound cross-reactivity, the following diagrams are provided.

Experimental_Workflow_Colorimetric_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Aldehydes Aldehyde Solutions (this compound, Formaldehyde, etc.) Mix Mix in 96-well plate Aldehydes->Mix DNPH DNPH Reagent DNPH->Mix Incubate Incubate at RT Mix->Incubate Measure Measure Absorbance Incubate->Measure Compare Compare Reactivity Measure->Compare

Caption: Workflow for the colorimetric aldehyde reactivity assay.

Competitive_ELISA_Workflow cluster_detection Detection cluster_readout Readout Plate Antigen-Coated Plate Ab Primary Antibody SecondaryAb Add HRP-Secondary Ab Plate->SecondaryAb Aldehyde This compound (or Target Antigen) Ab->SecondaryAb Aldehyde->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Analyze Cross-Reactivity Read->Analyze

Caption: Workflow for assessing immunoassay cross-reactivity via competitive ELISA.

Schiff_Base_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product cluster_consequence Potential Biological Consequence Aldehyde This compound (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + H₂N-Protein Protein Protein (with Primary Amine, -NH2) SchiffBase Schiff Base (R-CH=N-Protein) Carbinolamine->SchiffBase - H₂O AlteredFunction Altered Protein Function / Assay Interference SchiffBase->AlteredFunction

Caption: Signaling pathway of Schiff base formation leading to potential assay interference.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound in biological assays is limited, its chemical structure suggests a potential for interference, primarily through Schiff base formation with proteins. Based on steric considerations, its reactivity is likely to be lower than that of smaller aldehydes like formaldehyde and acetaldehyde. However, this hypothesis requires experimental verification. The protocols provided in this guide offer a starting point for researchers to quantitatively assess the cross-reactivity of this compound in their specific experimental systems. Understanding and mitigating such cross-reactivity is essential for ensuring the accuracy and reliability of experimental data in research and drug development.

References

Benchmarking Phenoxyacetaldehyde Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aldehydes is a critical step in the development of novel therapeutics and fine chemicals. This guide provides an objective comparison of the synthesis of phenoxyacetaldehyde with other commonly used aldehydes, offering a benchmark of their synthetic efficiency supported by experimental data.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its production and the synthesis of other key aldehydes, such as benzaldehyde (B42025) and cinnamaldehyde, are often accomplished through the oxidation of their corresponding primary alcohols. This guide compares the established method for this compound synthesis—vapor phase oxidation of phenoxyethanol (B1677644)—against common laboratory-scale oxidation methods for other representative aldehydes, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.

Comparative Analysis of Aldehyde Synthesis Methods

The selection of an appropriate synthetic method for a particular aldehyde depends on various factors, including the desired scale, substrate tolerance, and the availability of reagents and equipment. The following table summarizes the key performance indicators for the synthesis of this compound and two benchmark aldehydes, benzaldehyde and cinnamaldehyde, using different oxidation methods.

AldehydeStarting MaterialSynthesis MethodYield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound PhenoxyethanolVapor Phase Oxidation30 - 40Not SpecifiedPotentially scalable for industrial production.[2]Requires specialized equipment for vapor phase reactions; moderate yield.[2]
Benzaldehyde Benzyl (B1604629) AlcoholSwern Oxidation84.7[3][4]98.5 (Selectivity)[3][4]High yield and selectivity; mild reaction conditions.[3]Requires cryogenic temperatures (-78 °C); produces malodorous dimethyl sulfide.[3]
Benzyl AlcoholCatalytic Aerobic Oxidationup to 99[5]High"Green" method using O₂ or air as the oxidant.[5]Catalyst-dependent; may require optimization for different substrates.
Benzyl AlcoholDess-Martin Periodinane (DMP) Oxidation~95[6]HighMild conditions (room temperature); high yields.[6]Reagent is expensive and potentially explosive.[7]
Cinnamaldehyde Cinnamyl AlcoholCatalytic Aerobic Oxidation90 (Conversion)[8]99 (Selectivity)[8]High selectivity; uses molecular oxygen as an oxidant.[8]Catalyst preparation may be required.
Cinnamyl AlcoholPCC OxidationNot specified in detail, but a common method.Not specified in detail.Readily available reagent; straightforward procedure.Chromium-based reagent is toxic.[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the benchmark aldehydes are provided below to allow for replication and comparison.

Protocol 1: Synthesis of this compound via Vapor Phase Oxidation[2]

This process involves the catalytic oxidation of phenoxyethanol in the vapor phase.

Materials:

  • Phenoxyethanol

  • Air (or other molecular oxygen-containing gas)

  • Supported silver metal catalyst (e.g., on Alundum)

Procedure:

  • A vaporous mixture of phenoxyethanol and excess air (containing about 0.5 to 2 volume percent of phenoxyethanol) is prepared.

  • The vapor mixture is passed into contact with a supported silver metal catalyst.

  • The catalyst is maintained at a temperature between 250 to 275 °C.

  • The gaseous reaction product emerging from the reactor is condensed to obtain crude this compound.

  • The crude product can be purified by extraction with a solvent like xylene, followed by distillation to separate it from unreacted phenoxyethanol and by-products.

Protocol 2: Synthesis of Benzaldehyde via Swern Oxidation[3][4]

This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride to oxidize benzyl alcohol.

Materials:

  • Benzyl alcohol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in DCM is cooled to -78 °C in a dry ice/acetone bath.

  • DMSO (2.5-3.0 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 15-30 minutes.

  • A solution of benzyl alcohol (1.0 equivalent) in DCM is added dropwise to the activated mixture, and the reaction is stirred for another 30-45 minutes at -78 °C.

  • Triethylamine (5.0-7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with DCM. The organic layers are combined, washed, dried, and concentrated to yield benzaldehyde.

Protocol 3: Synthesis of Cinnamaldehyde via PCC Oxidation[9]

This protocol uses pyridinium chlorochromate (PCC) for the oxidation of cinnamyl alcohol.

Materials:

  • Cinnamyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 15 mmol of cinnamyl alcohol in 15 mL of methylene (B1212753) chloride and place it in an addition funnel.

  • In a 100 mL round-bottomed flask, place 15 mmol of PCC and add 20 mL of methylene chloride.

  • Add the cinnamyl alcohol solution dropwise to the PCC suspension with gentle stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 20 minutes.

  • After cooling, decant the solvent layer from the black residue and rinse the residue with methylene chloride.

  • Evaporate the combined methylene chloride solutions to obtain cinnamaldehyde.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its oxidized form, phenoxyacetic acid, and its derivatives are known to possess a wide range of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[4][10] For instance, phenoxyacetic acid derivatives are known to act as selective COX-2 inhibitors, a key target in anti-inflammatory drug development. The metabolic conversion of this compound to phenoxyacetic acid is a critical step in conferring this biological activity.

The following diagram illustrates the metabolic oxidation of this compound and a simplified representation of how its derivative, a phenoxyacetic acid analog, can inhibit the cyclooxygenase (COX) pathway, which is involved in inflammation.

metabolic_and_signaling_pathway cluster_metabolism Metabolic Conversion cluster_signaling Inflammatory Signaling Pathway This compound This compound Phenoxyacetic_acid Phenoxyacetic Acid This compound->Phenoxyacetic_acid Aldehyde Dehydrogenase PAA_Derivative Phenoxyacetic Acid Derivative (COX-2 Inhibitor) Phenoxyacetic_acid->PAA_Derivative Serves as a structural basis for inhibitors Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PAA_Derivative->COX_Enzyme Inhibition experimental_workflow start Start: Primary Alcohol dissolve Dissolve Alcohol in Anhydrous Solvent start->dissolve reaction Combine Reactants (Controlled Temperature) dissolve->reaction prepare_oxidant Prepare Oxidizing Agent (e.g., Swern, DMP, PCC) prepare_oxidant->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Column Chromatography, Distillation) extraction->purification analysis Characterization (e.g., NMR, IR, MS) purification->analysis end End: Purified Aldehyde analysis->end

References

A Comparative Guide to the Spectroscopic Characterization of Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for phenoxyacetaldehyde against two common structural analogs, phenylacetaldehyde (B1677652) and benzaldehyde. The interpretation of infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data is essential for the unambiguous characterization of small organic molecules in research and drug development. This document presents a summary of key spectral features in tabular format for easy comparison, details the experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, phenylacetaldehyde, and benzaldehyde. These values are critical for distinguishing between these structurally similar aldehydes.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compoundPhenylacetaldehydeBenzaldehyde
C-H (Aromatic)~30603088, 3065, 30313063
C-H (Aldehyde)~2820, ~27202820, 27202821, 2737
C=O (Aldehyde)~173017241703
C=C (Aromatic)~1600, ~14901605, 1496, 14541605, 1585, 1458
C-O (Ether)~1240--
C-H (Aliphatic)-2920-

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (ppm)

ProtonThis compoundPhenylacetaldehydeBenzaldehyde
-CHO9.75 (s, 1H)9.72 (t, J=2.5 Hz, 1H)10.0 (s, 1H)
Ar-H7.35-6.90 (m, 5H)7.30-7.20 (m, 5H)7.90-7.50 (m, 5H)
-CH₂-4.55 (s, 2H)3.65 (d, J=2.5 Hz, 2H)-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (ppm)

CarbonThis compoundPhenylacetaldehydeBenzaldehyde
C=O~199199.9192.4
Ar-C (Substituted)~158133.8136.5
Ar-CH~130, ~122, ~115129.4, 128.8, 127.1134.5, 129.8, 129.0
-CH₂-~7250.4-

Table 4: Mass Spectrometry (MS) Data (m/z)

IonThis compoundPhenylacetaldehydeBenzaldehyde
[M]+•136120106
Base Peak9191105
Key Fragments107, 77, 6592, 6577, 51

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aldehyde compounds. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Solid samples can be analyzed as a KBr pellet or as a mull in an inert mulling agent (e.g., Nujol).

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty sample holder (or the pure solvent/mulling agent) is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the aldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe.

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this is often done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically using electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a logical workflow for the characterization of an unknown compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation IR IR Spectroscopy FunctionalGroups Functional Groups Present (e.g., C=O, C-O, Ar-H) IR->FunctionalGroups HNMR ¹H NMR ProtonEnvironment Proton Environment & Connectivity HNMR->ProtonEnvironment CNMR ¹³C NMR CarbonSkeleton Carbon Skeleton CNMR->CarbonSkeleton MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight ProposedStructure Propose Structure FunctionalGroups->ProposedStructure ProtonEnvironment->ProposedStructure CarbonSkeleton->ProposedStructure MolecularWeight->ProposedStructure FinalStructure Confirm Structure ProposedStructure->FinalStructure Verify Consistency

Caption: A logical workflow for spectroscopic data interpretation.

By systematically applying these spectroscopic methods and following a logical interpretation workflow, researchers can confidently characterize and differentiate this compound from its structural analogs, ensuring the identity and purity of the compound for its intended application.

A Comparative Guide to Inter-Laboratory Phenoxyacetaldehyde Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, no dedicated public inter-laboratory comparison (ILC) or proficiency testing (PT) program results specifically for phenoxyacetaldehyde were available. The following guide is a synthesized model based on common practices in ILCs for similar analytes, such as other aldehydes, and is intended to serve as a practical framework for researchers, scientists, and drug development professionals. The experimental data presented is hypothetical but reflects realistic performance expectations for the described analytical methods.

Inter-laboratory comparisons are a cornerstone of quality assurance, allowing laboratories to benchmark their performance against peers and consensus values.[1][2][3][4][5] These studies are critical for ensuring the reliability and comparability of analytical data, which is paramount in research and drug development. Performance in such studies is often evaluated using statistical metrics like the Z-score, which indicates how far a laboratory's result deviates from the consensus mean.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]

This guide outlines a hypothetical ILC for the quantification of this compound in a spiked human serum matrix. We will compare two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), both employing a derivatization step to enhance analyte stability and detectability.

Hypothetical Inter-Laboratory Comparison (ILC) Structure

For this model ILC, a central organizer prepared and distributed identical samples of human serum spiked with a known concentration of this compound (Target Concentration: 50 ng/mL) to a group of participating laboratories. Each laboratory was instructed to analyze the samples in triplicate using their chosen validated method (either GC-MS or HPLC-UV) and report their findings.

Data Presentation: Quantitative Results

The following tables summarize the hypothetical quantitative data reported by the participating laboratories.

Table 1: Laboratory Results for this compound Quantification (Target Concentration = 50 ng/mL)

Laboratory IDMethod UsedMean Measured Conc. (ng/mL)Standard Deviation (SD)Relative Standard Deviation (RSD)Reported Recovery (%)
Lab AGC-MS48.92.14.3%97.8%
Lab BHPLC-UV53.13.56.6%106.2%
Lab CGC-MS50.82.44.7%101.6%
Lab DHPLC-UV46.53.16.7%93.0%
Lab EGC-MS49.51.93.8%99.0%
Lab FHPLC-UV55.24.07.2%110.4%

Table 2: Method Performance Characteristics and ILC Performance Scores

Laboratory IDMethod UsedLOD (ng/mL)LOQ (ng/mL)Consensus Mean (ng/mL)Z-ScorePerformance
Lab AGC-MS0.51.550.67-0.63Satisfactory
Lab BHPLC-UV2.06.050.670.86Satisfactory
Lab CGC-MS0.61.850.670.05Satisfactory
Lab DHPLC-UV2.57.550.67-1.48Satisfactory
Lab EGC-MS0.41.250.67-0.42Satisfactory
Lab FHPLC-UV2.26.550.671.61Satisfactory

Note: The Consensus Mean (50.67 ng/mL) and the standard deviation for Z-score calculation (2.82) were derived from the robust average of the results from all participating laboratories. Z-scores were calculated as: (Lab Mean - Consensus Mean) / Standard Deviation.

Based on the hypothetical data, the GC-MS method generally provided a lower limit of detection (LOD) and limit of quantification (LOQ), along with better precision (lower RSD), compared to the HPLC-UV method. However, all participating laboratories achieved a satisfactory Z-score, indicating acceptable performance in this proficiency test.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices for the analysis of aldehydes in biological matrices.[7][8]

Protocol 1: Sample Preparation and Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is applicable to both GC-MS and HPLC-UV analysis. The derivatization reaction converts the volatile and reactive this compound into a more stable and UV-active hydrazone derivative.

  • Sample Thawing: Frozen serum samples are thawed at room temperature.

  • Internal Standard Spiking: To each 1.0 mL of serum, add 10 µL of an internal standard (IS) solution (e.g., Benzaldehyde-d6) to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add 2.0 mL of cold acetonitrile (B52724) to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Derivatization:

    • Add 500 µL of a freshly prepared 2,4-DNPH solution (0.5 mg/mL in acetonitrile with 1% phosphoric acid) to the supernatant.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial to form the this compound-DNPH derivative.

  • Sample Cleanup (for GC-MS):

    • After cooling, the sample is further purified using solid-phase extraction (SPE) with a C18 cartridge to remove excess derivatizing agent and other interferences.

    • Elute the derivative with a small volume of hexane.

  • Final Preparation:

    • For HPLC-UV , the derivatized sample can be directly injected after dilution with the mobile phase.

    • For GC-MS , the eluate from the SPE step is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of ethyl acetate (B1210297) for injection.

Protocol 2: GC-MS Analysis
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-DNPH and the internal standard.

Protocol 3: HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm (characteristic for DNPH derivatives).

  • Run Time: 15 minutes.

Visualizations

The following diagrams illustrate the experimental workflow and a key chemical reaction.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Pathways cluster_gcms GC-MS Method cluster_hplc HPLC-UV Method A 1. Serum Sample Collection B 2. Spike with Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation C->D E 5. Collect Supernatant D->E F 6. Add 2,4-DNPH Reagent E->F G 7. Incubate at 60°C F->G H 8a. SPE Cleanup G->H K 8b. Dilution G->K I 9a. Evaporation & Reconstitution H->I J 10a. GC-MS Injection I->J Result Data Analysis & Performance Evaluation J->Result L 9b. HPLC-UV Injection K->L L->Result

References

A Comparative Guide to the Quantification of Phenoxyacetaldehyde: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenoxyacetaldehyde, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes, is critical for ensuring product quality and safety.[1] This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound, supported by detailed experimental protocols and validation parameters.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the analysis of non-volatile and thermally labile compounds.[2] Its application for the quantification of aldehydes, including this compound, often necessitates a derivatization step to enhance chromatographic retention and UV detection.[3][4][5] This guide outlines a proposed HPLC method based on established principles for aldehyde analysis and compares it against other analytical methodologies.

Proposed HPLC Method for this compound Quantification

Drawing from established methods for similar aldehydes, a reversed-phase HPLC method with UV detection is proposed.[3][6] To overcome the typically low UV absorbance of simple aldehydes, pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is recommended. This reaction forms a stable, UV-active hydrazone derivative that can be readily quantified.[4][5]

Experimental Protocol:

1. Reagent and Standard Preparation:

  • DNPH Reagent (0.1%): Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile (B52724). Add 1 mL of concentrated phosphoric acid and sonicate until fully dissolved. Store in an amber bottle at 4°C.[3]

  • This compound Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to construct a calibration curve (e.g., 1-100 µg/mL).[3]

2. Sample Preparation (Derivatization):

  • To 1 mL of the sample solution (or working standard), add 1 mL of the DNPH reagent.

  • Vortex the mixture and allow it to react at room temperature for at least 40 minutes to ensure complete derivatization.[6]

  • Prior to injection, filter the solution through a 0.45 µm syringe filter.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).[6]

  • Injection Volume: 20 µL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard This compound Standard Derivatization Derivatization Standard->Derivatization Sample Sample Containing This compound Sample->Derivatization DNPH DNPH Reagent DNPH->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Concentration Determination Data->Quantification Calibration->Quantification

Method Validation Parameters (ICH Guidelines)

A validated HPLC method ensures the reliability, accuracy, and consistency of analytical results.[7][8] The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Validation_Parameters Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations.

ParameterProposed HPLC-UV (with DNPH Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Electrochemical Sensing
Principle Separation based on polarity, UV detection of DNPH derivative.[3]Separation based on volatility, detection by mass-to-charge ratio.Electrochemical reaction at a modified electrode surface.[10]
Sample Volatility Not required.Required.Not required.
Derivatization Required (DNPH).[4]Often required for aldehydes (e.g., PFBHA).[11]Not typically required.[10]
Selectivity High, determined by chromatography and derivatization.Very high, based on retention time and mass spectrum.High, dependent on the molecularly imprinted polymer (MIP) or other recognition element.[10]
Sensitivity Good to excellent (µg/mL to ng/mL range).Excellent (ng/mL to pg/mL range).Potentially very high (pM range reported for some sensors).[10]
Instrumentation Cost Moderate to high.High.Low to moderate.
Throughput Moderate.Moderate.Potentially high.
Advantages Robust, widely available, well-understood methodology.[2]High specificity and sensitivity, structural information from mass spectrum.High sensitivity, potential for portability and real-time analysis.[10]
Disadvantages Derivatization adds a step to sample preparation.Requires volatile and thermally stable analytes.Sensor development can be complex, potential for matrix interference.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and semi-volatile compounds. For aldehyde analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to improve volatility and detection.[11][12]

Experimental Protocol Outline:

  • Derivatization: The sample is reacted with a PFBHA solution.

  • Extraction: The derivative is extracted into an organic solvent (e.g., hexane).

  • Analysis: The extract is injected into the GC-MS system.

  • Quantification: Based on the peak area of the characteristic mass fragments of the derivative.

Electrochemical Sensing

Recent advancements have demonstrated the potential of electrochemical sensors, often utilizing molecularly imprinted polymers (MIPs), for the sensitive and selective detection of this compound.[10] These sensors can offer rapid analysis with minimal sample preparation.

Experimental Protocol Outline:

  • Sensor Preparation: An electrode is modified with a recognition layer, such as an MIP film.[10]

  • Measurement: The sensor is immersed in the sample solution.

  • Signal Generation: The interaction of this compound with the sensor surface generates an electrical signal (e.g., a change in current or potential).

  • Quantification: The magnitude of the signal is proportional to the concentration of the analyte.

Conclusion

The proposed HPLC method with DNPH derivatization offers a robust and reliable approach for the quantification of this compound, leveraging widely available instrumentation and established validation principles. While GC-MS provides higher sensitivity and structural confirmation, and electrochemical sensors show promise for rapid and highly sensitive measurements, the HPLC method presents a balanced and practical solution for routine quality control and research applications in the pharmaceutical and chemical industries. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources.

References

Comparative Reactivity of Phenoxyacetaldehyde and Its Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of phenoxyacetaldehyde and its substituted analogs, supported by experimental data and detailed protocols. By examining the electronic effects of various substituents on the phenoxy ring, we can elucidate structure-activity relationships that are crucial for applications in medicinal chemistry and materials science.

The aldehyde functional group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack. The reactivity of this group can be finely tuned by altering the electronic environment of the molecule. In the case of this compound, substituents on the phenyl ring can either donate or withdraw electron density, thereby influencing the electrophilicity of the aldehyde's carbonyl carbon. This guide will explore these effects through a quantitative lens.

Probing Reactivity: The Oxidation by Chromic Acid

To quantitatively compare the reactivities of this compound and its analogs, we will consider their oxidation by chromic acid. This reaction provides a reliable kinetic measure of the susceptibility of the aldehyde C-H bond to cleavage, which is directly related to the electronic nature of the substituent on the aromatic ring.

The Hammett Relationship: Quantifying Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (this compound).

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Quantitative Comparison of Reactivity

The following table summarizes the second-order rate constants for the oxidation of this compound and its para-substituted analogs by chromic acid in an aqueous acetic acid medium.

CompoundSubstituent (para)Substituent Constant (σ)Second-Order Rate Constant (k) x 10⁻³ M⁻¹s⁻¹Relative Reactivity (k/k₀)
p-Nitrothis compound-NO₂0.7815.24.81
p-Chlorothis compound-Cl0.235.11.61
This compound-H0.003.161.00
p-Methylthis compound-CH₃-0.172.00.63
p-Methoxythis compound-OCH₃-0.271.30.41

Note: The rate constants provided are hypothetical values for illustrative purposes, based on established principles of chemical reactivity. Actual experimental values may vary.

As the data illustrates, electron-withdrawing substituents, such as the nitro group (-NO₂), significantly increase the rate of oxidation. This is because they withdraw electron density from the benzene (B151609) ring, making the aldehyde's carbonyl carbon more electrophilic and the C-H bond more susceptible to cleavage. Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH₃), decrease the reaction rate by donating electron density to the ring, which reduces the electrophilicity of the carbonyl carbon.

Experimental Protocols

General Protocol for Kinetic Measurements of Aldehyde Oxidation

The reactivity of this compound and its analogs can be determined by monitoring the rate of disappearance of the oxidant, such as chromic acid (CrO₃), using UV-Vis spectrophotometry.

Materials:

  • This compound and its substituted analogs

  • Chromic acid (CrO₃)

  • Perchloric acid (HClO₄)

  • Acetic acid

  • Sodium perchlorate (B79767) (NaClO₄)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the aldehydes, chromic acid, and perchloric acid in a suitable solvent mixture (e.g., 80% acetic acid - 20% water).

  • Reaction Initiation: In a thermostated cuvette, mix the aldehyde solution with the perchloric acid and sodium perchlorate (to maintain constant ionic strength). Initiate the reaction by adding the chromic acid solution.

  • Data Acquisition: Immediately begin recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance of Cr(VI) (e.g., 350 nm) over time.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(Absorbance) versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of the aldehyde.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of aldehyde oxidation and the experimental workflow.

OxidationMechanism Aldehyde R-CHO HydratedAldehyde R-CH(OH)₂ Aldehyde->HydratedAldehyde H₂O ChromateEster R-CH(OH)O-CrO₃H HydratedAldehyde->ChromateEster HCrO₄⁻ Product R-COOH + Cr(IV) ChromateEster->Product Rate-determining step

Caption: General mechanism of aldehyde oxidation by chromic acid.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_reaction Reaction and Data Collection cluster_analysis Data Analysis AldehydeSol Prepare Aldehyde Solution Mix Mix Reactants in Cuvette AldehydeSol->Mix ChromicAcidSol Prepare Chromic Acid Solution ChromicAcidSol->Mix AcidSol Prepare Perchloric Acid Solution AcidSol->Mix Spectro Monitor Absorbance vs. Time Mix->Spectro Plot Plot ln(Absorbance) vs. Time Spectro->Plot Calc Calculate Rate Constants Plot->Calc

Caption: Workflow for kinetic analysis of aldehyde oxidation.

Conclusion

The reactivity of this compound is demonstrably influenced by the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity towards oxidation, while electron-donating groups diminish it. This relationship, quantifiable through the Hammett equation, provides a predictive framework for understanding and manipulating the chemical behavior of these important compounds. The experimental protocols outlined in this guide offer a robust method for obtaining the kinetic data necessary for such quantitative comparisons, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Efficacy of different purification methods for Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity phenoxyacetaldehyde is crucial for ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of common purification methods for this compound, supported by experimental data from related aromatic aldehydes. Detailed experimental protocols and workflow visualizations are included to assist in the selection and implementation of the most suitable purification strategy.

This compound, a key intermediate in various chemical syntheses, is susceptible to impurities such as the corresponding alcohol (phenoxyethanol) from incomplete oxidation, the carboxylic acid (phenoxyacetic acid) from over-oxidation, and aldol (B89426) condensation byproducts. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity, yield, and scale of the operation.

Comparison of Purification Methods

The following table summarizes the performance of common purification techniques for aldehydes, with quantitative data drawn from studies on aromatic aldehydes analogous to this compound.

Purification MethodPrincipleTypical Purity AchievedTypical Yield/RecoveryAdvantagesDisadvantages
Bisulfite Adduct Formation Reversible reaction with sodium bisulfite to form a water-soluble adduct, separating the aldehyde from non-aldehyde impurities.>98%[1]90-100%[2][3]Highly selective for aldehydes, effective for removing a wide range of impurities, scalable.[4][5]Involves an additional chemical reaction and regeneration step; may not be suitable for sterically hindered aldehydes.
Distillation (Vacuum) Separation based on differences in boiling points between this compound and impurities.High85-99% recovery[6]Effective for removing non-volatile and some volatile impurities, suitable for large-scale purification.Requires thermal stability of the compound; may not separate impurities with close boiling points.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Very High (>99%)Lower, dependent on scale and loadingCan achieve very high purity and separate complex mixtures.Less scalable, more time-consuming, and requires significant solvent usage compared to other methods.[7]
Recrystallization Purification of solid derivatives (e.g., bisulfite adduct) based on differences in solubility.HighDependent on solubilityCan yield very pure crystalline product.[8]Only applicable if the aldehyde or a derivative is a solid; requires finding a suitable solvent.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Protocol 1: Purification via Bisulfite Adduct Formation (Aqueous Method)

This protocol is adapted for the purification of aromatic aldehydes like this compound.

1. Adduct Formation:

  • Dissolve the crude this compound in a minimal amount of a water-miscible solvent such as methanol (B129727) or ethanol (B145695).

  • In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct may form.

  • Continue stirring for 1-2 hours to ensure complete reaction.

2. Isolation of the Adduct:

  • If a precipitate has formed, collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol followed by diethyl ether.

  • If the adduct is soluble in the aqueous layer, transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract non-aldehyde impurities.

  • Separate the aqueous layer containing the dissolved adduct.

3. Regeneration of the Aldehyde:

  • Suspend the solid adduct or use the aqueous solution containing the adduct.

  • Add a strong base (e.g., 10% aqueous sodium hydroxide) or a saturated sodium bicarbonate solution dropwise with stirring until the solution is basic (pH > 8).

  • The adduct will decompose, regenerating the pure this compound, which may separate as an oily layer.

  • Extract the pure aldehyde with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

1. Initial Wash:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Wash the solution with a 5% aqueous sodium bicarbonate solution to remove acidic impurities.

  • Subsequently, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

2. Distillation:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Heat the crude this compound gently under reduced pressure.

  • Collect the fraction that distills at the boiling point of this compound (approximately 97-98 °C at 12 mmHg).

  • Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Visualizing the Workflows

To better illustrate the purification processes, the following diagrams are provided.

Purification_Workflow cluster_general General Purification Workflow Crude this compound Crude this compound Purification Step Purification Step Crude this compound->Purification Step Pure this compound Pure this compound Purification Step->Pure this compound Impurities Impurities Purification Step->Impurities

Caption: General workflow for the purification of this compound.

Bisulfite_Adduct_Formation Crude Aldehyde Crude Aldehyde Adduct_Formation Adduct Formation Crude Aldehyde->Adduct_Formation NaHSO3_Solution Aqueous NaHSO3 NaHSO3_Solution->Adduct_Formation Bisulfite_Adduct Bisulfite Adduct (Water Soluble) Adduct_Formation->Bisulfite_Adduct Extraction Extraction with Organic Solvent Bisulfite_Adduct->Extraction Organic_Impurities Organic Impurities Extraction->Organic_Impurities Organic Layer Regeneration Regeneration (Base or Acid) Extraction->Regeneration Aqueous Layer Pure_Aldehyde Pure this compound Regeneration->Pure_Aldehyde

Caption: Workflow for purification via bisulfite adduct formation.

References

A Comparative Guide to the Stability of Phenoxyacetaldehyde Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetaldehyde, a key aromatic aldehyde utilized in the fragrance and pharmaceutical industries, exhibits variable stability under different environmental conditions. An understanding of its degradation profile is critical for ensuring product efficacy, safety, and shelf-life. This guide provides a comprehensive comparison of this compound's stability under various pH levels, temperatures, and in the presence of different solvents, supported by established experimental protocols and a comparative analysis with other aldehydes.

Comparative Stability Analysis

While specific quantitative kinetic data for this compound is not extensively available in public literature, its stability can be inferred from the behavior of structurally similar compounds, such as benzaldehyde (B42025) and 2-phenoxyethanol, and general principles of aldehyde chemistry. Aromatic aldehydes, like this compound, are generally less reactive than their aliphatic counterparts due to resonance stabilization of the carbonyl group. However, they are susceptible to oxidation and other degradation pathways.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionStressorPredicted Stability of this compoundComparison with Other AldehydesPotential Degradation Products
pH Acidic (pH < 4)ModerateGenerally more stable than under basic conditions.Acetals (in presence of alcohols), polymers.
Neutral (pH 6-8)GoodSimilar to other aromatic aldehydes.Minor oxidation to phenoxyacetic acid over time.
Basic (pH > 8)LowSusceptible to Cannizzaro reaction (disproportionation) and aldol (B89426) condensation.Phenoxyacetic acid, 2-phenoxyethanol, condensation polymers.
Temperature Refrigerated (2-8 °C)HighOptimal for long-term storage, similar to benzaldehyde.Minimal degradation.
Room Temperature (15-25 °C)ModerateSlow oxidation may occur over time, especially with exposure to air and light. Benzaldehyde, a similar aromatic aldehyde, is recommended to be stored within this range.[1]Phenoxyacetic acid.
Elevated (> 40 °C)LowAccelerated oxidation and potential polymerization.Phenoxyacetic acid, polymers, and other decomposition products.
Light UV LightLowThe phenoxy group, as seen in the related 2-phenoxyethanol, may be susceptible to photodegradation.[2]Radical-induced degradation products.
Ambient LightModerateGradual degradation, accelerated in the presence of oxygen.Phenoxyacetic acid.
Atmosphere Inert (e.g., Nitrogen)HighStable, as oxidation is the primary degradation pathway.Minimal degradation.
Air (Oxygen)Low to ModerateProne to autoxidation to the corresponding carboxylic acid, a common reaction for aldehydes.[3]Phenoxyacetic acid.
Solvent Polar Protic (e.g., Ethanol)ModerateMay form unstable hemiacetals. The reactivity of less reactive aldehydes can be more influenced by solvent polarity.[4][5]Hemiacetals, acetals.
Polar Aprotic (e.g., Acetonitrile)GoodGenerally a suitable solvent for aldehydes.Minimal solvent-induced degradation.
Non-polar (e.g., Hexane)GoodGenerally stable, though solubility may be limited.Minimal solvent-induced degradation.

Experimental Protocols

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways, which is a critical step in the development of stability-indicating analytical methods.[6][7][8]

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Buffer solutions (pH 4, 7, and 9)

  • UPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound (in quartz cuvette) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating UPLC-MS method.

UPLC-MS Analytical Method for Stability Assessment

Objective: To separate and quantify this compound and its degradation products.

Instrumentation:

  • ACQUITY UPLC System with a PDA detector and a SQ mass spectrometer.[9]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Detection: 220-400 nm

  • MS Detection: Electrospray ionization (ESI) in positive and negative modes.

Data Analysis:

  • Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.

  • Calculate the percentage degradation.

  • Use MS data to identify the mass of the degradation products and propose their structures.

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are predicted to be oxidation and, under certain conditions, hydrolysis and polymerization.

Oxidation Pathway

In the presence of oxygen, light, or heat, this compound is likely to undergo autoxidation to form phenoxyacetic acid. This is a common degradation pathway for aldehydes.

Oxidation This compound This compound Peroxy_Acid Peroxy Acid Intermediate This compound->Peroxy_Acid O2, light/heat Phenoxyacetic_Acid Phenoxyacetic Acid Peroxy_Acid->Phenoxyacetic_Acid

Caption: Predicted oxidation pathway of this compound.

Base-Catalyzed Degradation

Under basic conditions, this compound, which lacks an α-hydrogen, can undergo the Cannizzaro reaction, a disproportionation reaction yielding a carboxylic acid and an alcohol.

Cannizzaro Phenoxyacetaldehyde_1 This compound Intermediate Tetrahedral Intermediate Phenoxyacetaldehyde_1->Intermediate OH- Phenoxyacetaldehyde_2 This compound Phenoxyacetaldehyde_2->Intermediate Phenoxyacetic_Acid Phenoxyacetic Acid Intermediate->Phenoxyacetic_Acid Phenoxyethanol 2-Phenoxyethanol Intermediate->Phenoxyethanol

Caption: Predicted Cannizzaro reaction of this compound.

Experimental Workflow for Stability Testing

The overall workflow for assessing the stability of this compound involves a systematic approach from sample preparation to data analysis.

Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis Acid Acid Hydrolysis UPLC UPLC-MS Analysis Acid->UPLC Base Base Hydrolysis Base->UPLC Oxidation Oxidation Oxidation->UPLC Thermal Thermal Thermal->UPLC Photo Photolysis Photo->UPLC Quant Quantification of Degradation UPLC->Quant ID Identification of Degradants UPLC->ID Report Stability Report Quant->Report ID->Report Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for this compound stability testing.

This guide provides a foundational understanding of the stability of this compound. It is crucial for researchers and professionals in drug development and other industries to conduct specific stability studies on their formulations to ensure product quality and regulatory compliance. The provided protocols and theoretical pathways serve as a starting point for these essential investigations.

References

A Comparative Toxicological Landscape of Phenoxyacetaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicity assessment of phenoxyacetaldehyde and its structural analogs. The information presented herein is a synthesis of available safety assessments and scientific literature on related aldehyde compounds. The objective is to offer a comprehensive overview of their toxicological profiles, supported by experimental data and detailed methodologies for key assays.

Executive Summary

This compound, a fragrance ingredient, and its derivatives, such as phenylacetaldehyde, are aldehydes that have undergone toxicological evaluation for various endpoints. Generally, these compounds are not considered genotoxic. Their toxicity is often evaluated using read-across approaches, where data from structurally similar compounds are used to infer the properties of the target molecule. The primary mechanisms of aldehyde toxicity are linked to their electrophilic nature, leading to reactions with biological macromolecules and the induction of oxidative stress. This can, in turn, activate cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Comparative Toxicity Data

Quantitative toxicity data for a broad, directly comparable series of this compound derivatives is limited in publicly available literature. The following tables summarize the available data for this compound and its key analog, phenylacetaldehyde.

Table 1: Summary of In Vivo and In Vitro Toxicity Data

CompoundCAS NumberTest TypeSpecies/Cell LineEndpointResultCitation
This compound2120-70-9GenotoxicityIn vitro (Micronucleus test)ClastogenicityNon-clastogenic[1]
This compound2120-70-9GenotoxicityIn vitro (Bacterial reverse mutation assay)MutagenicityNot mutagenic[1]
This compound2120-70-9Repeated Dose Toxicity (90-day, oral)RatNOAEL33.33 mg/kg/day (derived from read-across with phenylacetaldehyde)[1]
Phenylacetaldehyde122-78-1Acute Oral ToxicityRatLD501550 mg/kg[2]
Phenylacetaldehyde122-78-1GenotoxicityMultiple assaysGenotoxicityNot genotoxic

Table 2: Skin Sensitization Data

CompoundCAS NumberTest TypeEndpointResultCitation
This compound2120-70-9Read-across from PhenylacetaldehydeNESIL (No Expected Sensitization Induction Level)590 µg/cm²[1]

Structure-Activity Relationship (SAR) and Predicted Toxicity

Quantitative Structure-Activity Relationship (QSAR) studies on aldehydes indicate that their toxicological activity is influenced by factors such as hydrophobicity (log P) and electrophilicity.[3][4][5] For saturated aldehydes like this compound, the primary reaction mechanism involves the formation of Schiff bases with primary amino groups of proteins, such as lysine (B10760008) residues.

It can be hypothesized that substitutions on the phenyl ring of this compound would modulate its toxicity:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): These groups would increase the electrophilicity of the aldehyde carbonyl carbon, potentially leading to increased reactivity with biological nucleophiles and thus higher toxicity.

  • Electron-donating groups (e.g., -CH₃, -OCH₃): These groups would decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity and leading to lower toxicity.

  • Lipophilicity: Increasing the lipophilicity of the molecule (e.g., by adding alkyl chains) could enhance its ability to cross cell membranes, which might lead to increased intracellular concentrations and toxicity.

The following diagram illustrates this proposed structure-toxicity relationship.

SAR_this compound Proposed Structure-Toxicity Relationship of this compound Derivatives cluster_structure This compound Structure cluster_substituents Substituents on Phenyl Ring cluster_effects Predicted Effects on Toxicity Base This compound EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Base->EWG Addition of EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Base->EDG Addition of Increased_Toxicity Increased Toxicity EWG->Increased_Toxicity Leads to Decreased_Toxicity Decreased Toxicity EDG->Decreased_Toxicity Leads to

Caption: Proposed influence of substituents on the toxicity of this compound.

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for assessing the toxic potential of chemical compounds. The following are detailed protocols for the MTT and LDH assays, which are commonly used to determine cell viability and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its derivatives) and include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the maximum LDH release control (cells lysed with a detergent).

Experimental_Workflow General Experimental Workflow for In Vitro Cytotoxicity Assessment Start Start Cell_Culture Cell Culture (e.g., HepG2, A549) Start->Cell_Culture Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Treatment Treatment with this compound and Derivatives (various concentrations) Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assays Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Analysis Data Analysis (IC50 determination) MTT->Data_Analysis LDH->Data_Analysis Conclusion Comparative Toxicity Assessment Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro assessment of cytotoxicity.

Potential Signaling Pathways Involved in Toxicity

The toxicity of aldehydes is often mediated by the induction of oxidative stress, which can subsequently activate various cellular signaling pathways.[6][7] While specific studies on this compound are limited, it is plausible that its toxic effects, and those of its derivatives, involve the following pathways:

  • Oxidative Stress Induction: As electrophiles, aldehydes can react with cellular nucleophiles, including glutathione, leading to its depletion and an increase in reactive oxygen species (ROS).[8]

  • MAPK Pathway Activation: Increased ROS levels are known to activate the MAPK signaling cascade, which includes p38, JNK, and ERK.[9][10][11] Activation of these pathways can lead to various cellular responses, including inflammation, apoptosis, and cell survival.

  • NF-κB Pathway Activation: Oxidative stress can also lead to the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[12][13] This typically involves the degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

The following diagram illustrates the hypothesized signaling pathway for aldehyde-induced toxicity.

Signaling_Pathway Hypothesized Signaling Pathway of Aldehyde-Induced Toxicity Aldehyde This compound & Derivatives ROS Increased ROS (Oxidative Stress) Aldehyde->ROS Induces MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates Cellular_Response Cellular Responses (Inflammation, Apoptosis, etc.) MAPK->Cellular_Response Leads to NFkB->Cellular_Response Leads to

Caption: A simplified diagram of potential signaling pathways involved in aldehyde toxicity.

Conclusion

The available data suggest that this compound and its close analog, phenylacetaldehyde, are of low acute toxicity and are not genotoxic. The toxicity of this compound derivatives is likely influenced by the nature of substituents on the phenyl ring, which can alter their electrophilicity and lipophilicity. The primary mechanism of toxicity is expected to be through the induction of oxidative stress and subsequent activation of stress-response signaling pathways such as MAPK and NF-κB. Further comparative studies on a systematic series of this compound derivatives are warranted to fully elucidate their structure-toxicity relationships and to confirm the specific signaling pathways involved in their cellular effects. The experimental protocols provided in this guide offer a robust framework for conducting such future investigations.

References

Performance of different analytical columns for Phenoxyacetaldehyde separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetaldehyde is a key intermediate in various synthetic pathways and a potential impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for process monitoring and quality control. The selection of an appropriate analytical column is paramount for achieving optimal separation and detection.

Understanding this compound's Properties for Column Selection

This compound (C8H8O2, Molar Mass: 136.15 g/mol ) is a moderately polar molecule containing an aromatic phenyl ring, an ether linkage, and a reactive aldehyde group.[1] This combination of functional groups dictates its chromatographic behavior and informs the choice of a suitable stationary phase for effective separation.

Comparison of Potential Analytical Columns

The selection of an analytical column is a critical step in method development. Below is a comparative table of recommended GC and HPLC columns for the separation of this compound, based on their theoretical performance characteristics.

Chromatography Mode Column Type (Stationary Phase) Separation Principle Anticipated Performance for this compound Potential Advantages Potential Disadvantages
Gas Chromatography (GC) Mid-Polar (e.g., 5% Phenyl Polysiloxane) Primarily boiling point, with some polar interactions.Good peak shape and resolution from non-polar impurities.Robust and versatile for a wide range of compounds.May not provide sufficient selectivity for polar isomers.
Polar (e.g., Polyethylene Glycol - WAX) Strong dipole-dipole and hydrogen bonding interactions.[2][3]Excellent retention and selectivity for polar analytes like this compound.[4]High selectivity for polar compounds.[2]Susceptible to degradation with oxygen and water at high temperatures.
High-Performance Liquid Chromatography (HPLC) Reversed-Phase C18 Hydrophobic interactions.[5]Good retention and separation from non-polar and moderately polar compounds.[6]Highly versatile and widely applicable for a broad range of analytes.[5]May require derivatization for enhanced detection and retention.
Reversed-Phase Phenyl π-π interactions with the aromatic ring.[6][7]Enhanced selectivity for aromatic compounds like this compound.[6][7]Provides alternative selectivity to C18 for aromatic analytes.[7]May exhibit lower retention for non-aromatic impurities.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following are hypothetical protocols for the analysis of this compound using GC and HPLC.

Gas Chromatography (GC) Protocol

This protocol is designed for the direct analysis of this compound or its derivative. Derivatization is often employed for aldehydes to improve their thermal stability and chromatographic properties.[8][9][10]

1. Sample Preparation (with Derivatization)

  • Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) hydrochloride.

  • Procedure:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Add an excess of PFBHA solution and a catalytic amount of a weak base (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Cool the reaction mixture and wash with dilute acid and then water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting solution containing the this compound-PFBHA oxime derivative is ready for GC analysis.

2. GC Conditions

  • Column: A polar WAX column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the polar derivative.[3]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final hold: 5 minutes at 240°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 280°C

    • MS Transfer Line Temperature: 280°C

    • MS Ion Source Temperature: 230°C

    • Scan Range: 50-400 m/z

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a powerful technique for the analysis of moderately polar compounds.[5] Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common method for the HPLC analysis of aldehydes and ketones, providing a chromophore for UV detection.[11][12][13]

1. Sample Preparation (with Derivatization)

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile (B52724) and a small amount of strong acid (e.g., sulfuric acid).

  • Procedure:

    • Dissolve a known amount of the sample in acetonitrile.

    • Add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for at least 1 hour, or gently heat to accelerate the reaction.

    • The resulting solution containing the this compound-DNPH derivative can be directly injected or diluted with the mobile phase.

2. HPLC Conditions

  • Column: A reversed-phase phenyl column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is recommended to leverage π-π interactions for enhanced selectivity.[6][7]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linear gradient to 80% B over 10 minutes.

    • Hold at 80% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector at 360 nm.

  • Injection Volume: 10 µL.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for developing a chromatographic method for a new analyte like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Containing This compound Derivatization Derivatization (Optional but Recommended) Sample->Derivatization Extraction Extraction/Cleanup Derivatization->Extraction HPLC_GC HPLC or GC Separation Extraction->HPLC_GC Detection Detection (UV, FID, MS) HPLC_GC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

General workflow for chromatographic analysis.

column_selection_logic cluster_gc Gas Chromatography cluster_hplc High-Performance Liquid Chromatography Analyte This compound (Moderately Polar, Aromatic) GC_Polar Polar Column (WAX) Good for polar interactions Analyte->GC_Polar High Polarity GC_MidPolar Mid-Polar Column (5% Phenyl) Versatile Analyte->GC_MidPolar Moderate Polarity HPLC_Phenyl Phenyl Column Good for π-π interactions Analyte->HPLC_Phenyl Aromatic Nature HPLC_C18 C18 Column Good for hydrophobic interactions Analyte->HPLC_C18 General Purpose

Logic for analytical column selection.

References

Safety Operating Guide

Proper Disposal of Phenoxyacetaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of phenoxyacetaldehyde is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a compound classified as a skin and eye irritant, adherence to established protocols is essential to prevent accidental exposure and ensure regulatory compliance.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

This compound: Key Safety and Physical Data

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for the substance.

PropertyValue
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1][3]
Appearance Liquid
Flash Point 92.4 °C
GHS Hazard Statements H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]

Detailed Disposal Protocol for this compound

This protocol outlines the required methodology for safely managing and disposing of this compound waste. These procedures should be performed in accordance with all applicable federal, state, and local regulations.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that safety showers and eyewash stations are readily accessible.

Required PPE: Before handling the chemical or its waste, personnel must wear the following protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Classification

All waste containing this compound must be classified and managed as hazardous chemical waste. Based on its known properties:

  • Ignitability: With a flash point of 92.4°C (198.3°F), this compound is not classified as an ignitable hazardous waste (EPA code D001), as its flash point is above the 60°C (140°F) threshold.[4][5]

  • Corrosivity: It is not an aqueous solution with a pH ≤ 2 or ≥ 12.5 and is not considered corrosive (EPA code D002).[5][6]

  • Reactivity: It is not known to be reactive (EPA code D003).[5][6]

Therefore, it should be treated as a non-halogenated organic waste.

Step 3: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Container: Collect this compound waste in a designated, leak-proof container that is chemically compatible. Plastic or glass containers are typically appropriate.[6] The original container is often a suitable choice if it is in good condition.[7]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[7] It should be collected separately from halogenated solvents, aqueous waste, and heavy metals.[8][9]

Step 4: Container Labeling

Properly labeling the waste container is a critical safety and regulatory requirement.[6][8] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.

  • A clear statement of the associated hazards (e.g., "Irritant," "Causes Skin and Eye Irritation").

  • The date when waste was first added to the container.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][10]

  • Location: The SAA must be under the control of laboratory personnel.[10]

  • Container Management: Keep the waste container securely closed except when adding waste.[6][7]

  • Accumulation Limits: Do not exceed the maximum volume of 55 gallons for hazardous waste in the SAA. Since this compound is not an acutely toxic "P-list" chemical, the 1-quart limit for such materials does not apply.[6]

  • Secondary Containment: It is best practice to store the container within a secondary containment bin to prevent the spread of potential spills.

Step 6: Disposal and Removal

Professional Disposal: Arrange for the removal and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[6][11]

  • Container Pickup: Request a waste pickup when the container is full (typically no more than ¾ full to allow for expansion) or within the time limits specified by your institution (e.g., 12 months from the accumulation start date).[6][8]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Non-Halogenated Organic Hazardous Waste ppe->classify collect Step 3: Collect in a Designated, Compatible Waste Container classify->collect incompatible Is the waste mixed with incompatible chemicals? collect->incompatible segregate STOP! Segregate Waste Immediately. Consult EHS. incompatible->segregate Yes label_waste Step 4: Securely Cap and Label Container with Contents & Hazards incompatible->label_waste No store Step 5: Store in Secondary Containment within a Satellite Accumulation Area (SAA) label_waste->store pickup Step 6: Container Full or Time Limit Reached? Request Pickup by EHS store->pickup continue_storage Continue Safe Storage and Accumulation in SAA pickup->continue_storage No end End: Waste Properly Disposed by Authorized Personnel pickup->end Yes continue_storage->store

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Phenoxyacetaldehyde, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and foster a culture of safety in your laboratory.

Understanding the Hazards of this compound

This compound is classified as a skin and eye irritant.[1][2] It is crucial to understand its properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1]
Boiling Point 160-162 °C[2]
Flash Point 92.4 °C[2]
Density 1.069 g/cm³[2]
Vapor Pressure 0.113 mmHg at 25°C[2]

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive PPE plan is mandatory when working with this compound to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection from splashes and vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin/Body Chemical-resistant lab coat, long pants, and closed-toe shoesPrevents skin exposure to splashes.
Hands Natural rubber latex glovesProvides good protection against aldehydes. Nitrile gloves are reported to have poor resistance to acetaldehyde (B116499) and should be used with caution, preferably with frequent changes.[3] Always consult the glove manufacturer's specific chemical resistance guide.
Respiratory Use in a well-ventilated area or with a chemical fume hood.A respirator may be necessary for large spills or in poorly ventilated areas. Consult your institution's safety officer for respirator selection and fit-testing.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for minimizing exposure and preventing accidents.

Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is required.

Minor Spill (less than 100 mL) in a well-ventilated area or chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE , including chemical safety goggles, a face shield, a lab coat, and appropriate gloves.

  • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials , including gloves, as hazardous waste.

Major Spill (greater than 100 mL) or any spill in a poorly ventilated area:

  • Evacuate the area immediately.

  • Alert others by activating the nearest fire alarm and notifying your institution's emergency response team.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

Workflow for handling a this compound spill.
Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[7][8]

  • Contaminated Materials: All materials used to clean up a spill, including absorbent materials and disposable PPE, must be collected in a sealed, labeled container and disposed of as hazardous waste.[8][9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured and triple-rinsed containers may then be disposed of as regular solid waste, depending on local regulations.

By implementing these comprehensive safety and handling procedures, you can create a secure research environment and build a strong foundation of trust in your laboratory's commitment to safety. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.